molecular formula C27H36N2O6 B12374705 Repaglinide M2-D5

Repaglinide M2-D5

Número de catálogo: B12374705
Peso molecular: 489.6 g/mol
Clave InChI: ZOMBGPVQRXZSGW-NTSVIFQKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Repaglinide M2-D5 is a useful research compound. Its molecular formula is C27H36N2O6 and its molecular weight is 489.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C27H36N2O6

Peso molecular

489.6 g/mol

Nombre IUPAC

4-[2-[[(1S)-1-[2-(4-carboxybutylamino)phenyl]-3-methylbutyl]amino]-2-oxoethyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzoic acid

InChI

InChI=1S/C27H36N2O6/c1-4-35-24-16-19(12-13-21(24)27(33)34)17-25(30)29-23(15-18(2)3)20-9-5-6-10-22(20)28-14-8-7-11-26(31)32/h5-6,9-10,12-13,16,18,23,28H,4,7-8,11,14-15,17H2,1-3H3,(H,29,30)(H,31,32)(H,33,34)/t23-/m0/s1/i1D3,4D2

Clave InChI

ZOMBGPVQRXZSGW-NTSVIFQKSA-N

SMILES isomérico

[2H]C([2H])([2H])C([2H])([2H])OC1=C(C=CC(=C1)CC(=O)N[C@@H](CC(C)C)C2=CC=CC=C2NCCCCC(=O)O)C(=O)O

SMILES canónico

CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2NCCCCC(=O)O)C(=O)O

Origen del producto

United States

Foundational & Exploratory

What is Repaglinide M2-D5 and its chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of Repaglinide M2-D5, a deuterated isotopologue of a major metabolite of the anti-diabetic drug, Repaglinide. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, metabolic pathway, and its application in quantitative analysis.

Repaglinide is an oral antihyperglycemic agent belonging to the meglitinide (B1211023) class of short-acting insulin (B600854) secretagogues.[1] It is used to manage type 2 diabetes mellitus by stimulating insulin release from pancreatic β-cells.[1] The efficacy and pharmacokinetics of Repaglinide are significantly influenced by its metabolism in the liver, primarily mediated by cytochrome P450 enzymes CYP2C8 and CYP3A4.[2][3] One of the major metabolites formed is Repaglinide M2, an oxidized dicarboxylic acid.[2] this compound is the deuterium-labeled counterpart of this metabolite and serves as an invaluable tool in pharmacokinetic and bioanalytical studies.

Chemical Identity and Properties

This compound is a stable, isotopically labeled form of Repaglinide M2. The inclusion of five deuterium (B1214612) atoms results in a higher molecular weight compared to the endogenous metabolite, allowing for its use as an internal standard in mass spectrometry-based bioanalysis. The key properties of Repaglinide, its M2 metabolite, and the deuterated standard are summarized below.

PropertyRepaglinideRepaglinide M2This compound
Molecular Formula C₂₇H₃₆N₂O₄C₂₇H₃₆N₂O₆C₂₇H₃₁D₅N₂O₆
Molecular Weight 452.59 g/mol 484.59 g/mol 489.6 g/mol
Description Parent DrugOxidized dicarboxylic acid metaboliteDeuterated internal standard
Primary Use Anti-diabetic medicationBiomarker for Repaglinide metabolismInternal standard for quantitative analysis

Chemical Structures

The chemical structures of Repaglinide and its M2 metabolite are crucial for understanding the metabolic transformation. This compound shares the same core structure as Repaglinide M2, with five deuterium atoms replacing hydrogen atoms at a metabolically stable position.

Repaglinide Chemical Structure

Repaglinide M2 Chemical Structure (Illustrative)

Metabolic Pathway of Repaglinide to Repaglinide M2

Repaglinide undergoes extensive hepatic metabolism. The formation of the M2 metabolite involves the oxidative opening of the piperidine (B6355638) ring, leading to a dicarboxylic acid. This biotransformation is primarily catalyzed by the CYP3A4 enzyme.

metabolic_pathway Repaglinide Repaglinide Metabolism Hepatic Metabolism Repaglinide->Metabolism Repaglinide_M2 Repaglinide M2 (Oxidized Dicarboxylic Acid) Metabolism->Repaglinide_M2 CYP3A4 CYP3A4 CYP3A4->Metabolism catalyzes

Metabolic conversion of Repaglinide to Repaglinide M2.

Experimental Protocol: Use of this compound as an Internal Standard in LC-MS/MS Analysis

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). It corrects for variability during sample preparation and analysis, ensuring high accuracy and precision. Below is a generalized protocol for the quantification of Repaglinide M2 in a biological matrix.

Preparation of Stock and Working Solutions
  • Repaglinide M2 Stock Solution (1 mg/mL): Accurately weigh and dissolve Repaglinide M2 in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent as the analyte.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Repaglinide M2 stock solution.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration that provides a consistent and robust signal in the mass spectrometer.

Sample Preparation
  • Spiking: Add a precise volume of the this compound internal standard spiking solution to all samples, calibration standards, and quality control samples at the beginning of the extraction process.

  • Extraction: Employ a suitable extraction method, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, to isolate the analyte and internal standard from the biological matrix.

  • Evaporation and Reconstitution: Evaporate the solvent from the extracted samples and reconstitute in a mobile phase-compatible solvent.

LC-MS/MS Analysis
  • Chromatography: Develop a chromatographic method that provides good separation of Repaglinide M2 from potential interferences and ensures co-elution with this compound.

  • Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for both Repaglinide M2 and this compound.

  • Quantification: Construct a calibration curve by plotting the peak area ratio of Repaglinide M2 to this compound against the concentration of the calibration standards. Determine the concentration of Repaglinide M2 in the unknown samples from this curve.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with This compound Sample->Spike Extract Extraction Spike->Extract Reconstitute Evaporate & Reconstitute Extract->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection LC->MS Quantify Quantification MS->Quantify

Workflow for LC-MS/MS analysis using a deuterated internal standard.

Conclusion

This compound is an essential tool for the accurate quantification of the major Repaglinide metabolite, M2. Its use as an internal standard in LC-MS/MS-based bioanalytical methods allows for robust and reliable pharmacokinetic and drug metabolism studies. This guide provides the foundational knowledge required for the effective implementation of this compound in a research and development setting.

References

An In-depth Technical Guide on the Synthesis and Characterization of Repaglinide M2-D5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed methodology for the synthesis and characterization of Repaglinide M2-D5, an isotopically labeled metabolite of the anti-diabetic drug Repaglinide. Given the absence of a publicly available, detailed synthesis protocol for this specific deuterated metabolite, this document outlines a scientifically grounded, plausible approach based on established synthetic routes for Repaglinide and its analogs, as well as known metabolic pathways.

Repaglinide M2 is a major metabolite of Repaglinide, formed through oxidative biotransformation. The "D5" designation indicates the presence of five deuterium (B1214612) atoms, which are strategically placed on the ethoxy group of the molecule based on commercially available deuterated Repaglinide standards.[1] Isotopically labeled standards like this compound are crucial for use as internal standards in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accuracy and precision in pharmacokinetic and metabolic studies.[2][3]

Proposed Synthesis of Repaglinide-D5 (Precursor to this compound)

The synthesis of this compound would logically begin with the synthesis of its deuterated parent drug, Repaglinide-D5. This can be achieved through the coupling of two key intermediates: a deuterated benzoic acid derivative and a chiral amine.

Synthesis of Ethyl 2-(ethoxy-d5)-4-(2-ethoxy-2-oxoethyl)benzoate

A plausible route to the deuterated benzoic acid portion of Repaglinide-D5 starts with a commercially available precursor, such as ethyl 4-formyl-3-hydroxybenzoate.

Experimental Protocol:

  • Ethylation with Deuterated Ethyl Iodide: To a solution of ethyl 4-formyl-3-hydroxybenzoate in a suitable aprotic solvent like acetone (B3395972) or acetonitrile (B52724), add potassium carbonate as a base. Stir the mixture and add ethyl-d5 iodide. Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC or LC-MS). After cooling, filter the mixture and evaporate the solvent to yield ethyl 4-formyl-3-(ethoxy-d5)benzoate.

  • Oxidation of the Aldehyde: The formyl group is then oxidized to a carboxylic acid. This can be achieved using a mild oxidizing agent like sodium chlorite (B76162) in the presence of a scavenger such as 2-methyl-2-butene (B146552) in a buffered solution (e.g., with sodium dihydrogen phosphate). This reaction yields 3-(ethoxy-d5)-4-(ethoxycarbonyl)benzoic acid.

  • Homologation to the Phenylacetic Acid Derivative: The carboxylic acid is then converted to the corresponding phenylacetic acid derivative. This can be done via an Arndt-Eistert homologation or a similar chain extension method. First, convert the carboxylic acid to its acid chloride using thionyl chloride or oxalyl chloride. Then, react the acid chloride with diazomethane (B1218177) to form a diazoketone. Finally, a Wolff rearrangement in the presence of ethanol (B145695) will yield the desired product, ethyl 2-(2-(ethoxy-d5)-4-(ethoxycarbonyl)phenyl)acetate.

Synthesis of (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine

This chiral amine is a known key intermediate in the synthesis of Repaglinide.[4][5][6][7] Established synthetic routes are available in the literature and typically involve multiple steps, including Grignard reactions and resolutions to obtain the desired (S)-enantiomer. For the purpose of this guide, it is assumed that this intermediate is synthesized according to published methods.

Coupling and Hydrolysis to Yield Repaglinide-D5

The final steps to obtain Repaglinide-D5 involve the coupling of the two synthesized intermediates followed by hydrolysis.

Experimental Protocol:

  • Amide Coupling: The ethyl 2-(2-(ethoxy-d5)-4-(ethoxycarbonyl)phenyl)acetate is first hydrolyzed to the corresponding carboxylic acid. This is typically done using a base like lithium hydroxide (B78521) in a mixture of THF and water. The resulting carboxylic acid is then coupled with (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine using a standard peptide coupling reagent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (Hydroxybenzotriazole) in an aprotic solvent like dichloromethane (B109758) or DMF. This reaction forms the ethyl ester of Repaglinide-D5.

  • Hydrolysis: The final step is the hydrolysis of the ethyl ester to the carboxylic acid, Repaglinide-D5. This is achieved by treating the ester with a base such as sodium hydroxide in a mixture of ethanol and water, followed by acidification to precipitate the final product.

The overall proposed synthesis of Repaglinide-D5 is depicted in the following diagram:

G cluster_benzoic_acid Synthesis of Deuterated Benzoic Acid Precursor cluster_amine Synthesis of Amine Precursor cluster_coupling Final Assembly start_benzoic Ethyl 4-formyl-3-hydroxybenzoate step1_benzoic Ethylation with Ethyl-d5 Iodide start_benzoic->step1_benzoic intermediate_benzoic1 Ethyl 4-formyl-3-(ethoxy-d5)benzoate step1_benzoic->intermediate_benzoic1 step2_benzoic Oxidation intermediate_benzoic1->step2_benzoic intermediate_benzoic2 3-(ethoxy-d5)-4-(ethoxycarbonyl)benzoic acid step2_benzoic->intermediate_benzoic2 step3_benzoic Homologation intermediate_benzoic2->step3_benzoic final_benzoic 2-(2-(ethoxy-d5)-4-carboxy- phenyl)acetic acid step3_benzoic->final_benzoic coupling Amide Coupling (EDC, HOBt) final_benzoic->coupling final_amine (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine final_amine->coupling hydrolysis Ester Hydrolysis coupling->hydrolysis repaglinide_d5 Repaglinide-D5 hydrolysis->repaglinide_d5

Proposed Synthesis of Repaglinide-D5

Enzymatic Synthesis and Purification of this compound

Repaglinide is primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP2C8 and CYP3A4, to form its major metabolites, including the oxidized dicarboxylic acid, M2.[8][9] Therefore, a common and effective method for producing the M2 metabolite is through in-vitro incubation with human liver microsomes.

Experimental Protocol:

  • Incubation with Human Liver Microsomes: Repaglinide-D5 is incubated with pooled human liver microsomes in a phosphate (B84403) buffer (pH 7.4). The incubation mixture should also contain a cofactor regenerating system for the P450 enzymes, such as NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase. The reaction is typically carried out at 37°C for a period of several hours.

  • Quenching and Extraction: The enzymatic reaction is stopped (quenched) by the addition of a cold organic solvent, such as acetonitrile or methanol. This also serves to precipitate the microsomal proteins. The mixture is then centrifuged to pellet the proteins, and the supernatant containing the metabolites is collected.

  • Purification by HPLC: The supernatant is concentrated and then subjected to preparative high-performance liquid chromatography (HPLC) to isolate this compound from the parent drug and other metabolites. A reversed-phase C18 column with a gradient elution of water and acetonitrile (both often containing a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape) is a suitable method. Fractions are collected and analyzed by LC-MS to identify those containing the pure M2-D5 metabolite.

The workflow for the enzymatic synthesis and purification is as follows:

G repaglinide_d5 Repaglinide-D5 incubation Incubation with Human Liver Microsomes + NADPH regenerating system repaglinide_d5->incubation quenching Quench with cold Acetonitrile incubation->quenching centrifugation Centrifugation quenching->centrifugation supernatant Collect Supernatant centrifugation->supernatant hplc Preparative HPLC (C18 column) supernatant->hplc m2_d5 This compound hplc->m2_d5

Workflow for this compound Synthesis and Purification

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques would be employed.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition, and tandem mass spectrometry (MS/MS) is used to verify the structure.

Table 1: Expected Mass Spectrometry Data for this compound

ParameterExpected Value
Molecular Formula C₂₇H₃₁D₅N₂O₆
Monoisotopic Mass 489.2808
[M+H]⁺ (protonated) 490.2881
[M-H]⁻ (deprotonated) 488.2735
Key MS/MS Fragments Fragmentation of the amide bond and the piperidine (B6355638) ring (now a dicarboxylic acid chain).
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the detailed chemical structure.

  • ¹H NMR: The proton NMR spectrum is expected to be similar to that of non-deuterated Repaglinide M2. A key feature will be the absence of the characteristic signals for the ethoxy group (a quartet around 4.0 ppm and a triplet around 1.4 ppm). New signals corresponding to the protons of the dicarboxylic acid chain will be present.

  • ¹³C NMR: The carbon NMR spectrum will also show the absence of the two carbon signals from the ethoxy group.

Table 2: Expected ¹H NMR Data for this compound (in a suitable deuterated solvent like CD₃OD)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Absent---O-CH₂ -CD₃
Absent---O-CH₂-CD₃
.........Aromatic, Aliphatic, and Dicarboxylic Acid Protons

(Note: A full assignment would require a reference spectrum of non-deuterated Repaglinide M2)

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the final compound.

Table 3: Proposed HPLC Method for Purity Assessment

ParameterCondition
Column C18 reversed-phase, e.g., 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient e.g., 10% to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 244 nm and 285 nm[5][10]
Expected Purity >98%

Metabolic Pathway

The conversion of Repaglinide to its M2 metabolite is a key metabolic pathway. The following diagram illustrates this transformation.

G repaglinide Repaglinide cyp_enzymes CYP2C8, CYP3A4 (N-dealkylation and oxidation) repaglinide->cyp_enzymes m2_metabolite Repaglinide M2 (Oxidized Dicarboxylic Acid) cyp_enzymes->m2_metabolite

Metabolic Pathway of Repaglinide to M2

Conclusion

This technical guide outlines a robust and scientifically plausible strategy for the synthesis and characterization of this compound. The proposed methodology leverages established organic synthesis techniques for the preparation of a deuterated parent drug, Repaglinide-D5, followed by a biomimetic, enzymatic conversion to the desired M2 metabolite. The subsequent purification and rigorous characterization using modern analytical techniques like HRMS, NMR, and HPLC would ensure the production of a high-purity, well-characterized isotopic standard. Such a standard is invaluable for drug development professionals and researchers conducting quantitative studies on the pharmacokinetics and metabolism of Repaglinide.

References

Repaglinide Metabolism and the Formation of the M2 Metabolite: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Repaglinide (B1680517), a short-acting insulin (B600854) secretagogue of the meglitinide (B1211023) class, is a critical therapeutic agent for the management of type 2 diabetes mellitus. Its efficacy and safety are intrinsically linked to its rapid and extensive hepatic metabolism. This technical guide provides a comprehensive overview of the metabolic pathways of repaglinide, with a specific focus on the formation of its oxidized dicarboxylic acid derivative, the M2 metabolite. This document details the key enzymes involved, presents quantitative metabolic data, outlines common experimental protocols for studying its biotransformation, and provides visual representations of the metabolic pathways and experimental workflows.

Introduction

Repaglinide effectively lowers blood glucose levels by stimulating insulin secretion from pancreatic β-cells in a glucose-dependent manner.[1] Administered orally, it is rapidly absorbed and undergoes extensive metabolism in the liver, primarily through oxidative biotransformation and to a lesser extent, direct glucuronidation.[2][3] This rapid metabolism results in a short elimination half-life of approximately one hour.[3][4] The metabolites of repaglinide are largely inactive and are primarily excreted in the bile.[2][4] Understanding the metabolic fate of repaglinide is crucial for predicting drug-drug interactions, assessing inter-individual variability in patient response, and ensuring its safe and effective use.

The primary enzymes responsible for the oxidative metabolism of repaglinide are cytochrome P450 (CYP) isoforms CYP2C8 and CYP3A4.[5][6][7] These enzymes catalyze the formation of several metabolites, including the aromatic amine (M1), the oxidized dicarboxylic acid (M2), and the piperidine (B6355638) ring hydroxylated product (M4).[2][7] This guide will specifically elaborate on the formation of the M2 metabolite, a significant derivative in the metabolic cascade of repaglinide.

Repaglinide Metabolism: Key Enzymes and Metabolites

The biotransformation of repaglinide is a complex process involving multiple enzymes and resulting in several metabolites. The major metabolites identified are M1, M2, and M4.[2] While both CYP2C8 and CYP3A4 play significant roles in the overall metabolism of repaglinide, the formation of specific metabolites is predominantly catalyzed by one of these enzymes.

  • CYP3A4: This enzyme is primarily responsible for the formation of the M1 and M2 metabolites.[2][7]

  • CYP2C8: This enzyme is the principal catalyst for the formation of the M4 metabolite.[2][7]

A minor contribution to repaglinide metabolism also comes from UDP-glucuronosyltransferases (UGTs), which are involved in the direct glucuronidation of the parent drug to form an acyl glucuronide (M7).[7][8]

The M2 metabolite is characterized as an oxidized dicarboxylic acid, formed through the oxidative opening of the piperidine ring of repaglinide.[9][10] In vitro studies have indicated that the formation of M2 is predominantly mediated by CYP3A4.[7] More recent research has also implicated the involvement of aldehyde dehydrogenase in the formation of M2, suggesting a multi-step process.[11][12]

Quantitative Analysis of Repaglinide Metabolism

The following tables summarize the quantitative data on the formation rates of repaglinide metabolites from in vitro studies using human liver microsomes (HLM) and recombinant CYP enzymes.

Table 1: Formation Rates of Repaglinide Metabolites in Human Liver Microsomes (HLM)

MetaboliteFormation Rate Range (pmol/min/mg protein)Major Forming Enzyme(s)
M1 100 - 1110CYP3A4
M2 0 - 190CYP3A4
M4 160 - 880CYP2C8
M0-OH 0 - 195CYP2C8

Data extracted from a study with a panel of 12 individual HLM donors.[5]

Table 2: Formation Rates of Repaglinide Metabolites by Recombinant CYP Enzymes (Supersomes™)

MetaboliteCYP2C8 Formation Rate (pmol/min/pmol CYP)CYP3A4 Formation Rate (pmol/min/pmol CYP)
M1 ~0.41.6
M4 2.5~0.1
M0-OH 0.70.2

This table highlights the specificity of each enzyme for the formation of major metabolites.[5][9]

Experimental Protocols for Studying Repaglinide Metabolism

The investigation of repaglinide metabolism typically involves a series of in vitro experiments designed to identify the metabolic pathways, the enzymes involved, and the kinetics of metabolite formation.

In Vitro Incubation with Human Liver Microsomes (HLM)

This is a standard method to assess hepatic metabolism.

Protocol:

  • Preparation of Incubation Mixture: A typical incubation mixture contains [14C]-labeled repaglinide, human liver microsomes (HLM), and an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a suitable buffer (e.g., phosphate (B84403) buffer).[10][13]

  • Incubation: The mixture is incubated at 37°C for a specified period (e.g., 0, 30, and 60 minutes).[13]

  • Termination of Reaction: The metabolic reaction is stopped by adding a cold organic solvent, such as acetonitrile.[13]

  • Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • Analysis: The metabolites are separated and quantified using High-Performance Liquid Chromatography (HPLC) with on-line radiochemical detection.[9][10] Metabolite identification is confirmed using Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS coupled with Nuclear Magnetic Resonance (LC-MS-NMR).[9][10]

Recombinant Human CYP Enzyme Studies

To determine the specific contribution of individual CYP enzymes, repaglinide is incubated with commercially available recombinant human CYP enzymes (e.g., Supersomes™).

Protocol:

  • Incubation: [14C]-Repaglinide is incubated with individual recombinant CYP enzymes (e.g., CYP2C8, CYP3A4) in the presence of an NADPH-generating system.[5][6]

  • Analysis: The formation of metabolites is measured over time using HPLC with radiochemical detection to determine the rate of formation for each metabolite by each specific enzyme.[5]

Enzyme Inhibition Studies

To confirm the role of specific CYP enzymes, selective chemical inhibitors or inhibitory antibodies are used.

Protocol:

  • Pre-incubation: HLM are pre-incubated with a specific inhibitor (e.g., ketoconazole (B1673606) for CYP3A4, quercetin (B1663063) for CYP2C8) or a specific inhibitory monoclonal antibody.[10][14]

  • Incubation with Repaglinide: After the pre-incubation period, repaglinide and the NADPH-generating system are added to initiate the metabolic reaction.

  • Analysis: The formation of metabolites is quantified and compared to a control incubation without the inhibitor. A significant reduction in the formation of a particular metabolite in the presence of a specific inhibitor confirms the role of that enzyme in its formation.[5][10]

Visualization of Metabolic Pathways and Experimental Workflows

Repaglinide Metabolic Pathway to M2

The following diagram illustrates the primary metabolic pathway leading to the formation of the M2 metabolite.

Repaglinide_Metabolism_M2 cluster_enzymes Primary Enzymes Repaglinide Repaglinide M2_intermediate Oxidative Intermediate Repaglinide->M2_intermediate CYP3A4 (Oxidative opening of piperidine ring) M2 M2 Metabolite (Dicarboxylic Acid) M2_intermediate->M2 Aldehyde Dehydrogenase CYP3A4 CYP3A4 ADH Aldehyde Dehydrogenase

Caption: Metabolic pathway of Repaglinide to the M2 metabolite.

Experimental Workflow for In Vitro Metabolism Study

This diagram outlines a typical workflow for an in vitro study of repaglinide metabolism.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents: - [14C]-Repaglinide - HLM / rCYP - NADPH-generating system - Buffer incubation Incubate at 37°C prep_reagents->incubation Combine reagents termination Terminate Reaction (e.g., cold acetonitrile) incubation->termination centrifugation Centrifuge to precipitate protein termination->centrifugation hplc HPLC with Radiochemical Detection (Quantification) centrifugation->hplc lcms LC-MS / LC-MS-NMR (Identification) centrifugation->lcms

References

The Role of Deuterium-Labeled Repaglinide M2 in Advanced Bioanalytical Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the purpose and application of deuterium-labeled Repaglinide M2, a critical tool in the quantitative analysis of the metabolic fate of Repaglinide. Repaglinide is an oral antidiabetic drug used for the management of type 2 diabetes mellitus.[1][2] Understanding its metabolism is paramount for comprehensive pharmacokinetic and drug-drug interaction studies.

The Metabolic Pathway of Repaglinide

Repaglinide undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP2C8.[3][4] This biotransformation results in the formation of several metabolites, with the major ones being M1 (an aromatic amine), M2 (an oxidized dicarboxylic acid), and M4 (formed via hydroxylation on the piperidine (B6355638) ring).[3] These metabolites are pharmacologically inactive and are predominantly excreted through the bile into the feces. The formation of the M1 and M2 metabolites is primarily catalyzed by CYP3A4.

The metabolic conversion of Repaglinide to its M2 metabolite is a significant clearance pathway. Therefore, accurate quantification of Repaglinide M2 in biological matrices is essential for a complete understanding of the drug's disposition.

Repaglinide_Metabolism Repaglinide Repaglinide M2 Repaglinide M2 (Oxidized Dicarboxylic Acid) Repaglinide->M2 CYP3A4 M1 Repaglinide M1 (Aromatic Amine) Repaglinide->M1 CYP3A4 M4 Repaglinide M4 (Hydroxylated Metabolite) Repaglinide->M4 CYP2C8 Excretion Biliary/Fecal Excretion M2->Excretion M1->Excretion M4->Excretion

Figure 1: Metabolic Pathway of Repaglinide.

The Critical Role of Internal Standards in LC-MS/MS Bioanalysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological samples due to its high sensitivity and selectivity. However, the accuracy and precision of LC-MS/MS assays can be affected by several factors, including variability in sample preparation, chromatographic conditions, and matrix effects (ion suppression or enhancement).

To mitigate these variabilities, an internal standard (IS) is employed. An ideal IS is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the mass spectrometer. Stable isotope-labeled (SIL) compounds, such as those labeled with deuterium (B1214612) (²H or D), are considered the most suitable internal standards.

Deuterium-labeled Repaglinide M2, specifically Repaglinide M2-d5, is commercially available for use as an internal standard. Its primary purpose is to ensure the accuracy and reliability of the quantification of the M2 metabolite in various biological matrices during preclinical and clinical studies.

The core principle behind using a deuterium-labeled internal standard is that it co-elutes with the unlabeled analyte and experiences identical extraction recovery, and crucially, the same degree of matrix effects during ionization in the mass spectrometer. By measuring the ratio of the analyte's signal to the internal standard's signal, any variations introduced during the analytical process are normalized, leading to highly accurate and precise quantification.

Internal_Standard_Logic cluster_0 Sample Preparation & LC cluster_1 MS/MS Detection cluster_2 Quantification Analyte Repaglinide M2 (Analyte) Extraction Extraction (e.g., LLE, SPE) Analyte->Extraction IS This compound (IS) IS->Extraction Matrix Biological Matrix (Plasma, Urine, etc.) Matrix->Extraction Chromatography LC Separation Extraction->Chromatography Ionization Ionization (ESI) Chromatography->Ionization MassAnalyzer Mass Analyzer Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector Ratio Peak Area Ratio (Analyte / IS) Detector->Ratio Concentration Accurate Concentration Ratio->Concentration Calibration Curve

Figure 2: Workflow for Bioanalysis Using a Deuterium-Labeled Internal Standard.

Advantages of Using a Deuterium-Labeled Metabolite as an Internal Standard

While a deuterium-labeled version of the parent drug (e.g., Repaglinide-d5) can be used to quantify the parent drug, using a deuterium-labeled metabolite like this compound to quantify the corresponding metabolite offers distinct advantages:

  • Closer Physicochemical Properties: The labeled metabolite will have nearly identical chromatographic retention time, extraction recovery, and ionization efficiency to the unlabeled metabolite. This is often more ideal than using a labeled parent drug, which may have different properties than the metabolite.

  • Correction for Metabolite-Specific Matrix Effects: Matrix effects can vary depending on the analyte's structure and its elution time. A labeled metabolite internal standard provides the most accurate correction for any ion suppression or enhancement that specifically affects the metabolite.

  • Improved Accuracy in Metabolite Quantification: By minimizing analytical variability specific to the metabolite, the use of a labeled metabolite internal standard leads to more reliable and accurate pharmacokinetic data for the metabolite.

Quantitative Data and Experimental Protocols

Representative Experimental Protocol: Quantification of Repaglinide M2 in Human Plasma

Objective: To develop and validate a sensitive and specific LC-MS/MS method for the quantification of Repaglinide M2 in human plasma using deuterium-labeled Repaglinide M2 (this compound) as an internal standard.

1. Materials and Reagents:

  • Repaglinide M2 reference standard

  • This compound (Internal Standard)

  • Human plasma (with appropriate anticoagulant)

  • HPLC-grade methanol (B129727), acetonitrile (B52724), and water

  • Formic acid (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents

2. Stock and Working Solutions Preparation:

  • Prepare primary stock solutions of Repaglinide M2 and this compound in methanol at a concentration of 1 mg/mL.

  • Prepare serial dilutions of the Repaglinide M2 stock solution with a 50:50 methanol:water mixture to create working standards for the calibration curve and quality control (QC) samples.

  • Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

3. Sample Preparation (Protein Precipitation followed by SPE):

  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the this compound working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and dilute with 500 µL of water containing 0.1% formic acid.

  • Condition an SPE cartridge with methanol followed by water.

  • Load the diluted supernatant onto the SPE cartridge.

  • Wash the cartridge with a low-organic-content wash solution.

  • Elute the analyte and internal standard with methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions:

ParameterCondition
LC System UPLC or HPLC system
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Optimized for separation (e.g., 5% B to 95% B over 5 min)
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by infusion of standards
Repaglinide M2e.g., Q1: [M+H]⁺ → Q3: fragment ion
This compounde.g., Q1: [M+H]⁺+5 → Q3: fragment ion
Source Parameters Optimized for maximum signal (e.g., Capillary voltage, Source temp.)

5. Method Validation:

  • The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Table 1: Representative Calibration Curve Data for Repaglinide M2

Nominal Conc. (ng/mL)Analyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)Calculated Conc. (ng/mL)Accuracy (%)
1.05,230105,0000.04980.9898.0
2.513,100106,5000.12302.4598.0
5.025,800104,2000.24765.05101.0
10.051,500105,8000.486810.1101.0
50.0255,000103,9002.454349.899.6
100.0512,000104,5004.8995100.5100.5
250.01,280,000105,10012.1789248.099.2
500.02,540,000104,80024.2366502.0100.4

Note: The data in this table is illustrative and does not represent actual experimental results.

Conclusion

Deuterium-labeled Repaglinide M2 serves as an indispensable tool for the accurate and precise quantification of the major Repaglinide M2 metabolite in biological matrices. Its use as an internal standard in LC-MS/MS assays is crucial for obtaining reliable data in pharmacokinetic, drug metabolism, and drug-drug interaction studies. While specific applications of this compound are not yet widely published, its commercial availability and the principles outlined in this guide provide a strong foundation for its implementation in advanced bioanalytical workflows, ultimately contributing to a more thorough understanding of the disposition of Repaglinide in vivo.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Repaglinide M2-D5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Repaglinide M2-D5, a deuterated internal standard for the major metabolite of the anti-diabetic drug Repaglinide. This document is intended to support research, development, and analytical activities by consolidating key data on its identity, properties, and relevant experimental methodologies.

Introduction to Repaglinide and its M2 Metabolite

Repaglinide is an oral anti-diabetic medication belonging to the meglitinide (B1211023) class. It lowers blood glucose by stimulating insulin (B600854) secretion from pancreatic β-cells.[1] The mechanism of action involves the closure of ATP-dependent potassium channels in the β-cell membrane, which leads to depolarization and subsequent insulin release.[2] Repaglinide is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP2C8.[3][4]

One of the major metabolites is the oxidized dicarboxylic acid known as M2.[1][2] This metabolite is pharmacologically inactive, meaning it does not contribute to the glucose-lowering effect of the parent drug.[1][2] this compound is a stable, isotopically labeled version of this M2 metabolite. The incorporation of deuterium (B1214612) atoms results in a higher molecular weight, making it an ideal internal standard for quantitative bioanalytical assays, such as those using liquid chromatography-mass spectrometry (LC-MS).[5]

Chemical and Physical Properties

Precise experimental data for the physical properties of this compound are not extensively published. However, key identifiers have been reported by various suppliers. For comparative purposes, the well-documented properties of the parent compound, Repaglinide, are also provided. As a dicarboxylic acid, this compound is expected to be a solid at room temperature with some degree of solubility in organic solvents.[6]

Table 1: Chemical Identifiers of this compound and Related Compounds

IdentifierThis compoundRepaglinide M2 (non-deuterated)Repaglinide (Parent Drug)
Chemical Name (S)-4-(2-((1-(2-((4-carboxybutyl)amino)phenyl)-3-methylbutyl)amino)-2-oxoethyl)-2-(ethoxy-d5)benzoic acid[7]4-(2-((1-(2-((4-carboxybutyl)amino)phenyl)-3-methylbutyl)amino)-2-oxoethyl)-2-ethoxybenzoic acid[8](S)-2-Ethoxy-4-[2-[[3-methyl-1-[2-(1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]benzoic acid[1]
Molecular Formula C27H31D5N2O6[5]C27H36N2O6[8]C27H36N2O4[1]
Molecular Weight 489.6 g/mol [5]484.59 g/mol [8]452.6 g/mol [1]
CAS Number Not Available874908-12-0[8]135062-02-1[1]

Table 2: Physical Properties of Repaglinide (Parent Drug) for Reference

PropertyValue
Physical Form White to off-white powder[2]
Melting Point 130-131 °C[9]
Solubility Water: Practically insoluble (34 µg/mL at 37 °C)[10] Ethanol: ~25 mg/mL[11] DMSO: ~30 mg/mL[11] Dimethylformamide (DMF): ~30 mg/mL[11]
LogP 3.97[10]
pKa pKa1 = 4.2; pKa2 = 6.0[10]

Biotransformation and Synthesis

This compound is a synthetic compound designed for analytical use. Its non-deuterated counterpart, Repaglinide M2, is a product of in vivo metabolism.

Metabolic Pathway of Repaglinide to M2

The biotransformation of Repaglinide to its M2 metabolite is a multi-step process primarily occurring in the liver. The cytochrome P450 enzymes, specifically CYP3A4 and CYP2C8, are responsible for the initial oxidative reactions.[2][3] The formation of the dicarboxylic acid M2 metabolite is a key pathway in the clearance of Repaglinide.[1]

Repaglinide Repaglinide Intermediate Oxidative Intermediate Repaglinide->Intermediate CYP3A4 / CYP2C8 M2 Repaglinide M2 (Dicarboxylic Acid) Intermediate->M2 Further Oxidation (e.g., Aldehyde Dehydrogenase) cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample IS Add Internal Standard (this compound) Plasma->IS LLE Liquid-Liquid Extraction IS->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon HPLC HPLC Separation (C18 Column) Recon->HPLC MS MS/MS Detection (MRM Mode) HPLC->MS

References

Repaglinide M2-D5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Repaglinide M2-D5, a critical tool in the pharmacokinetic analysis of the anti-diabetic drug Repaglinide. This document outlines its physicochemical properties, its role within the metabolic pathway of the parent drug, and a representative experimental protocol for its use as an internal standard in quantitative analysis.

Physicochemical Properties of this compound

This compound is the stable isotope-labeled form of Repaglinide M2, which is a major metabolite of Repaglinide. The incorporation of five deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based bioanalytical methods.

PropertyValue
CAS Number Not Available
Molecular Formula C₂₇H₃₁D₅N₂O₆
Molecular Weight 489.62 g/mol

Metabolic Pathway of Repaglinide

Repaglinide undergoes extensive hepatic metabolism primarily through the cytochrome P450 enzyme system. The two main enzymes responsible for its biotransformation are CYP3A4 and CYP2C8.[1] CYP3A4 primarily catalyzes the N-dealkylation to form the M2 metabolite (an oxidized dicarboxylic acid) and further oxidation to the M1 metabolite (an aromatic amine).[1] These metabolites are pharmacologically inactive and are primarily excreted in the feces via bile.[1] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurately quantifying the formation of these metabolites in biological matrices.

Repaglinide_Metabolism Repaglinide Repaglinide M2 Repaglinide M2 (Oxidized Dicarboxylic Acid) Repaglinide->M2 N-dealkylation & Oxidation M1 Repaglinide M1 (Aromatic Amine) M2->M1 Further Oxidation CYP3A4 CYP3A4 CYP3A4->M2 CYP3A4->M1 CYP2C8 CYP2C8 CYP2C8->Repaglinide LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma 1. Plasma Sample (100 µL) Spike 2. Spike with IS (this compound) Plasma->Spike Precipitate 3. Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge 4. Centrifuge Precipitate->Centrifuge Evaporate 5. Evaporate Supernatant Centrifuge->Evaporate Reconstitute 6. Reconstitute Evaporate->Reconstitute LC 7. LC Separation (C18 Column) Reconstitute->LC MS 8. MS/MS Detection (MRM Mode) LC->MS Integrate 9. Peak Integration MS->Integrate Calibrate 10. Calibration Curve (Analyte/IS Ratio vs. Conc.) Integrate->Calibrate Quantify 11. Quantify Unknowns Calibrate->Quantify

References

Commercial Suppliers and Technical Guide for Repaglinide M2-D5 in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and technical specifications of Repaglinide (B1680517) M2-D5, a deuterated metabolite of the anti-diabetic drug Repaglinide. This document is intended to assist researchers in sourcing this stable isotope-labeled compound for use in metabolic, pharmacokinetic, and analytical studies.

Introduction to Repaglinide and its M2 Metabolite

Repaglinide is a short-acting insulin (B600854) secretagogue used for the treatment of type 2 diabetes. It stimulates insulin release from pancreatic β-cells by closing ATP-dependent potassium channels.[1] The metabolism of Repaglinide is extensive, primarily occurring in the liver through oxidation and glucuronidation.[2] The major metabolites include an oxidized dicarboxylic acid (M2), an aromatic amine (M1), and a piperidine (B6355638) ring hydroxylation product (M4).[3][4] The formation of these metabolites is primarily catalyzed by the cytochrome P450 enzymes CYP2C8 and CYP3A4.[3] Repaglinide M2-D5 is the deuterium-labeled version of the M2 metabolite and is a critical tool for researchers, often used as an internal standard in quantitative bioanalytical assays.

Commercial Suppliers of this compound

Several chemical suppliers specialize in providing stable isotope-labeled compounds for research purposes. The following table summarizes the known commercial suppliers of this compound. Researchers are advised to contact the suppliers directly to obtain the most current Certificate of Analysis (COA) for detailed quantitative data.

SupplierProduct NameCatalog NumberCAS NumberAvailability
MedChemExpress (MCE)This compoundHY-143810SNot AvailableInquire
Aquigen Bio SciencesRepaglinide M2 D5AQ-R002722Not AvailableCustom Synthesis
Axios ResearchRepaglinide M2 Metabolite-d4AR-R01365874908-12-0 (non-d)Inquire

Quantitative Data and Specifications

While specific quantitative data such as purity and isotopic enrichment are lot-dependent and provided on the Certificate of Analysis, the following table outlines the general chemical properties of this compound.

PropertyValueSource
Molecular FormulaC₂₇H₃₁D₅N₂O₆
Molecular Weight489.62 g/mol
Deuterium (B1214612) IncorporationD5
AppearanceWhite to off-white solidGeneral observation
Storage-20°C for long-term storageGeneral recommendation

Note on Certificate of Analysis (COA): A Certificate of Analysis is a critical document that accompanies the purchase of any research chemical. For this compound, the COA should provide the following information:

  • Identity: Confirmed by methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

  • Purity: Determined by High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), typically expressed as a percentage.

  • Isotopic Enrichment: The percentage of molecules containing the desired number of deuterium atoms, often determined by Mass Spectrometry.

  • Residual Solvents: Analysis of any remaining solvents from the synthesis process.

  • Physical Appearance: A description of the compound's physical state and color.

Signaling and Metabolic Pathways

The primary mechanism of action of the parent drug, Repaglinide, involves the regulation of insulin secretion in pancreatic β-cells. The M2 metabolite is considered pharmacologically inactive. The metabolic pathway leading to the formation of the M2 metabolite is a key area of research in understanding the drug's disposition.

Repaglinide's Mechanism of Action

G Repaglinide Mechanism of Action Repaglinide Repaglinide SUR1 Sulfonylurea Receptor 1 (SUR1) Repaglinide->SUR1 binds to K_ATP ATP-sensitive K+ Channel SUR1->K_ATP closes Depolarization Membrane Depolarization K_ATP->Depolarization leads to Ca_channel Voltage-gated Ca2+ Channel Depolarization->Ca_channel opens Ca_influx Ca2+ Influx Ca_channel->Ca_influx facilitates Insulin_Vesicles Insulin Vesicles Ca_influx->Insulin_Vesicles triggers fusion of Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion resulting in

Caption: Repaglinide's action on pancreatic β-cells to stimulate insulin secretion.

Repaglinide Metabolic Pathway

G Repaglinide Metabolism Repaglinide Repaglinide M1 M1 (Aromatic Amine) Repaglinide->M1 CYP3A4 M2 M2 (Oxidized Dicarboxylic Acid) Repaglinide->M2 CYP2C8 & CYP3A4 M4 M4 (Hydroxylated Piperidine) Repaglinide->M4 CYP2C8 CYP2C8 CYP2C8 CYP3A4 CYP3A4

Caption: Major metabolic pathways of Repaglinide.

Experimental Protocols

This compound is primarily used as an internal standard in bioanalytical methods, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the accurate quantification of the M2 metabolite in biological matrices like plasma, urine, or in vitro metabolism samples.

General Experimental Workflow for Quantification of Repaglinide M2 using M2-D5

G LC-MS/MS Workflow for Repaglinide M2 Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Biological_Sample Biological Sample (e.g., Plasma) Spike_IS Spike with this compound (Internal Standard) Biological_Sample->Spike_IS Extraction Protein Precipitation / Liquid-Liquid Extraction Spike_IS->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (M2 / M2-D5) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: A typical workflow for quantifying Repaglinide M2 using its deuterated internal standard.

Detailed Methodologies

1. In Vitro Metabolism of Repaglinide

This protocol is adapted from studies investigating the enzymes responsible for Repaglinide metabolism.

  • Objective: To determine the in vitro metabolism of Repaglinide and identify the metabolites formed.

  • Materials:

    • Repaglinide

    • Human Liver Microsomes (HLMs) or recombinant CYP enzymes (CYP2C8, CYP3A4)

    • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

    • Phosphate (B84403) buffer (pH 7.4)

    • This compound (for use as an internal standard in analysis)

    • Acetonitrile (B52724) or other suitable organic solvent

  • Procedure:

    • Prepare a stock solution of Repaglinide in a suitable solvent (e.g., DMSO).

    • In a microcentrifuge tube, combine the phosphate buffer, HLM or recombinant CYP enzymes, and the NADPH regenerating system.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the Repaglinide stock solution to the mixture.

    • Incubate at 37°C for a specified time (e.g., 30-60 minutes).

    • Terminate the reaction by adding a cold organic solvent, such as acetonitrile. This step also serves to precipitate the proteins.

    • Spike the sample with a known concentration of this compound as an internal standard.

    • Centrifuge the sample to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

2. LC-MS/MS Quantification of Repaglinide M2 in Plasma

This protocol is a general representation based on published methods for the analysis of Repaglinide and its metabolites in biological fluids.

  • Objective: To quantify the concentration of Repaglinide M2 in human plasma.

  • Materials:

    • Human plasma samples

    • This compound (internal standard)

    • Acetonitrile

    • Formic acid

    • HPLC column (e.g., C18)

    • LC-MS/MS system

  • Procedure:

    • Sample Preparation:

      • Thaw plasma samples on ice.

      • To 100 µL of plasma, add 10 µL of this compound internal standard solution (of known concentration).

      • Add 300 µL of cold acetonitrile to precipitate proteins.

      • Vortex the mixture for 1 minute.

      • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

      • Transfer the supernatant to a clean vial for injection.

    • LC-MS/MS Analysis:

      • Liquid Chromatography:

        • Column: C18, e.g., 2.1 x 50 mm, 1.8 µm

        • Mobile Phase A: Water with 0.1% formic acid

        • Mobile Phase B: Acetonitrile with 0.1% formic acid

        • Gradient: A suitable gradient to separate Repaglinide M2 from other components (e.g., 5% B to 95% B over 5 minutes).

        • Flow Rate: 0.3 mL/min

        • Injection Volume: 5 µL

      • Mass Spectrometry:

        • Ionization Mode: Electrospray Ionization (ESI), positive mode.

        • Detection Mode: Multiple Reaction Monitoring (MRM).

        • MRM transitions:

          • Repaglinide M2: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific values to be determined by direct infusion of the M2 standard).

          • This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific values to be determined by direct infusion of the M2-D5 standard).

    • Data Analysis:

      • Integrate the peak areas for both Repaglinide M2 and this compound.

      • Calculate the peak area ratio of the analyte to the internal standard.

      • Construct a calibration curve using known concentrations of Repaglinide M2 spiked into a blank matrix.

      • Determine the concentration of Repaglinide M2 in the unknown samples by interpolating from the calibration curve.

Conclusion

This compound is an essential tool for researchers studying the metabolism and pharmacokinetics of Repaglinide. This guide provides a starting point for sourcing this compound and outlines the fundamental experimental approaches for its use. It is imperative for researchers to obtain lot-specific quantitative data from the supplier's Certificate of Analysis and to optimize analytical methods for their specific experimental needs. The provided diagrams and protocols offer a framework for designing and executing robust scientific investigations involving this compound.

References

An In-depth Technical Guide on the Safety and Handling of Repaglinide M2-D5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and core scientific principles related to Repaglinide (B1680517) M2-D5. Repaglinide M2-D5 is the deuterated form of the M2 metabolite of Repaglinide, an oral antidiabetic drug. The M2 metabolite is a dicarboxylic acid derivative formed through oxidation and dealkylation of Repaglinide by cytochrome P450 enzymes 3A4 and 2C9.[1][2] Deuterated analogs like Repaglinide-d5 are commonly used as internal standards in analytical quantification methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4] This guide consolidates critical safety data, experimental insights, and visualizations to support research and development activities.

Safety Data Summary

Physical and Chemical Properties
PropertyValueSource
Chemical FormulaC27H31D5N2O4[3][5]
Molecular Weight457.6 g/mol [3]
AppearanceWhite to off-white solid/powder[4][6][7]
SolubilityDMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 25 mg/ml[3]
Storage TemperatureRoom temperature for shipping; -20°C for long-term storage[3][4]
Stability≥ 4 years at -20°C[3]
Toxicological Data
TestSpeciesRouteValueSource
LD50RatOral> 1,000 mg/kg (for Repaglinide)[5]
CarcinogenicityRatOralIncreased benign adenomas of the thyroid and liver in males at 120 mg/kg/day[6]
CarcinogenicityMouseOralNo evidence of carcinogenicity at doses up to 500 mg/kg/day[6]
GenotoxicityIn vivo / In vitroN/ANon-genotoxic in a battery of tests (Ames, HGPRT, chromosomal aberration)[6]
Hazard Identification and Handling
Hazard StatementPrecautionary MeasuresSource
H302: Harmful if swallowed.P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[8][9]
H361: Suspected of damaging fertility or the unborn child.P201: Obtain special instructions before use. P280: Wear protective gloves/protective clothing/eye protection/face protection.[8][9][10]
H362: May cause harm to breast-fed children.P263: Avoid contact during pregnancy and while nursing.[8][9][10]
H412: Harmful to aquatic life with long lasting effects.P273: Avoid release to the environment.[8][10]

Mechanism of Action and Signaling Pathway

Repaglinide is an insulin (B600854) secretagogue that lowers blood glucose by stimulating the release of insulin from pancreatic β-cells.[11][12] Its action is dependent on the presence of functioning β-cells and glucose.[1] The mechanism involves the closure of ATP-dependent potassium (KATP) channels in the β-cell membrane.[11] This leads to membrane depolarization and the opening of voltage-gated calcium channels. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules.[1][13][14]

Repaglinide_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Pancreatic β-cell Membrane cluster_intracellular Intracellular Repaglinide Repaglinide SUR1 SUR1 Repaglinide->SUR1 Binds to Glucose Glucose GLUT2 GLUT2 Transporter Glucose->GLUT2 Enters cell via Kir6.2 KATP Channel (Kir6.2) SUR1->Kir6.2 Inhibits Depolarization Membrane Depolarization Kir6.2->Depolarization Leads to Ca_Channel Voltage-gated Ca²⁺ Channel Ca_Influx ↑ Intracellular Ca²⁺ Ca_Channel->Ca_Influx Allows Metabolism Glycolysis & Metabolism GLUT2->Metabolism ATP ↑ ATP/ADP Ratio Metabolism->ATP ATP->Kir6.2 Inhibits Depolarization->Ca_Channel Opens Insulin_Vesicles Insulin Granules Ca_Influx->Insulin_Vesicles Triggers Insulin_Release Insulin Secretion (Exocytosis) Insulin_Vesicles->Insulin_Release Fusion & Exocytosis Experimental_Workflow Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Internal Standard (this compound) Sample->Spike Extraction Sample Preparation (e.g., Protein Precipitation, Solid Phase Extraction) Spike->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Data Processing & Quantification Analysis->Quantification Generate Chromatograms and Peak Areas Result Concentration of Repaglinide M2 Quantification->Result Calculate Ratio of Analyte to IS

References

Isotopic Purity of Repaglinide M2-D5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methods and data related to the isotopic purity of the deuterated M2 metabolite of Repaglinide, Repaglinide M2-D5. Due to the limited availability of specific data for this compound, this guide leverages data and methodologies from its parent compound, Repaglinide-d5, as a close proxy. The principles and protocols described herein are directly applicable to the analysis of this compound.

Repaglinide is an oral antidiabetic drug, and its major metabolites include an oxidized dicarboxylic acid (M2) and an aromatic amine (M1).[1][2] The use of deuterated standards, such as this compound, is crucial in pharmacokinetic and metabolic studies to ensure accurate quantification.

Quantitative Data on Isotopic Purity

The isotopic purity of a deuterated compound is a critical parameter, indicating the percentage of the molecule that contains the desired number of deuterium (B1214612) atoms. The following table summarizes representative isotopic purity data for the closely related compound, Repaglinide-d5. It is anticipated that the isotopic distribution for this compound would be similar.

ParameterValueSource
Isotopic Enrichment99 atom % DCDN Isotopes
Purity (d1-d5 forms)≥99%Cayman Chemical[3]
Purity98.67%MedChemExpress[4]
Purity (Batch 0723873)99.8%Vendor Certificate of Analysis[5]

Metabolic Pathway of Repaglinide

Repaglinide undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzymes CYP2C8 and CYP3A4. This biotransformation leads to the formation of several metabolites, with M1 and M2 being the most significant. Understanding this pathway is essential for the contextual use of deuterated metabolites in research.

Metabolic Pathway of Repaglinide Repaglinide Repaglinide M2 Repaglinide M2 (Oxidized Dicarboxylic Acid) Repaglinide->M2 CYP2C8, CYP3A4 M1 Repaglinide M1 (Aromatic Amine) Repaglinide->M1 CYP3A4

Figure 1: Simplified metabolic pathway of Repaglinide to its major metabolites, M1 and M2.

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity for deuterated compounds like this compound relies on two primary analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS) for Isotopic Distribution Analysis

High-resolution mass spectrometry (HRMS) is the preferred method for determining the isotopic distribution of a deuterated compound. This technique allows for the separation and quantification of different isotopologues (molecules with the same chemical formula but differing in their isotopic composition).

Methodology:

  • Sample Preparation: A dilute solution of the deuterated compound is prepared in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer, for instance, a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is utilized.

  • Analysis: The sample is introduced into the mass spectrometer, either through direct infusion or via a liquid chromatography (LC) system. The instrument is operated in full-scan mode to acquire the mass spectrum of the protonated molecule, [M+H]⁺.

  • Data Analysis: The relative intensities of the ion signals corresponding to the different isotopologues (d0, d1, d2, d3, d4, d5, etc.) are measured. The percentage of each isotopologue is then calculated from their integrated peak areas. For Repaglinide-d5, the protonated molecule [M+H]⁺ is observed at an m/z of 458.3.

Workflow for Isotopic Purity Analysis by Mass Spectrometry cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing prep Dissolve this compound in a suitable solvent lcms Inject into LC-HRMS System prep->lcms scan Acquire Full Scan Mass Spectrum of [M+H]⁺ lcms->scan integrate Integrate Peak Areas of Isotopologue Signals scan->integrate calculate Calculate Percentage of Each Isotopologue integrate->calculate

Figure 2: General workflow for the determination of isotopic purity using mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantification

NMR spectroscopy is a powerful tool for confirming the position of deuterium labels and for the quantitative assessment of isotopic enrichment.

Methodology:

  • Sample Preparation: A precise amount of the deuterated compound is dissolved in a suitable NMR solvent. For quantitative analysis (qNMR), a certified internal standard is added.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for the analysis.

  • ¹H NMR Analysis: The ¹H NMR spectrum is acquired. The reduction or absence of signals at the positions where deuterium has been incorporated confirms the location of the labels. The remaining residual proton signals can be integrated to provide an estimate of the isotopic purity.

  • ²H NMR Analysis: The ²H (Deuterium) NMR spectrum provides direct evidence of deuteration at specific sites by showing signals at the chemical shifts corresponding to the labeled positions.

  • Quantitative NMR (qNMR): By comparing the integral of a signal from the analyte with that of a known amount of an internal standard, the precise purity of the compound can be determined.

Workflow for Isotopic Purity Analysis by NMR Spectroscopy cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing prep Dissolve this compound and Internal Standard in NMR Solvent acquire Acquire ¹H and/or ²H NMR Spectra prep->acquire integrate Integrate Analyte and Standard Signals acquire->integrate calculate Calculate Isotopic Purity and Confirm Label Position integrate->calculate

Figure 3: General workflow for the determination of isotopic purity using NMR spectroscopy.

Conclusion

The isotopic purity of this compound is a critical quality attribute for its use as an internal standard in analytical and metabolic studies. While direct data for this specific metabolite is scarce, the information available for the parent compound, Repaglinide-d5, provides a strong basis for its characterization. The combination of high-resolution mass spectrometry and NMR spectroscopy offers a robust analytical framework for the comprehensive determination of isotopic distribution and purity, ensuring the accuracy and reliability of research outcomes.

References

Methodological & Application

Application Note: High-Throughput Quantification of Repaglinide in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Repaglinide in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs Repaglinide M2-D5, a stable isotope-labeled derivative of a Repaglinide metabolite, as an internal standard (IS) to ensure high accuracy and precision. This method is suitable for pharmacokinetic studies and routine therapeutic drug monitoring.

Introduction

Repaglinide is a fast-acting oral hypoglycemic agent used for the treatment of type 2 diabetes mellitus. Accurate quantification of Repaglinide in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This application note describes a robust and sensitive LC-MS/MS method for the determination of Repaglinide in human plasma. The use of a stable isotope-labeled internal standard, this compound, minimizes the variability associated with sample preparation and matrix effects, leading to reliable and reproducible results.

Experimental

Materials and Reagents
  • Repaglinide (Reference Standard)

  • This compound (Internal Standard)

  • Acetonitrile (B52724) (LC-MS Grade)

  • Methanol (B129727) (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Water (Ultrapure)

  • Human Plasma (Blank)

Instrumentation
  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer

  • Analytical Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent

LC-MS/MS Method

2.3.1. Liquid Chromatography Conditions

ParameterValue
ColumnPhenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
GradientSee Table 1

Table 1: Chromatographic Gradient Program

Time (min)%B
0.030
2.095
2.595
2.630
4.030

2.3.2. Mass Spectrometry Conditions

The mass spectrometer was operated in positive electrospray ionization (ESI) mode. The multiple reaction monitoring (MRM) transitions for Repaglinide and this compound are listed in Table 2.

Table 2: MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Repaglinide453.3162.235
This compound458.3162.235

Note: The precursor ion for this compound is hypothesized based on the addition of five deuterium (B1214612) atoms to the M2 metabolite structure, which is similar to Repaglinide's precursor mass. The product ion is assumed to be the same as for Repaglinide, representing a common fragment.

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions (1 mg/mL): Prepare stock solutions of Repaglinide and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Repaglinide stock solution with 50% methanol to create calibration standards.

  • Spiked Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to obtain final concentrations for the calibration curve and QC samples.

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of this compound internal standard working solution (concentration to be optimized, e.g., 100 ng/mL).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Method Validation Summary

The method was validated according to regulatory guidelines. A summary of the validation parameters is presented below.

Table 3: Linearity and Range

AnalyteRange
Repaglinide0.5 - 200 ng/mL>0.995

Table 4: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ0.5<15<1585-115
Low1.5<15<1585-115
Mid75<15<1585-115
High150<15<1585-115

Table 5: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low1.5>8590-110
High150>8590-110

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Plasma Sample is_addition Add 20 µL Internal Standard (this compound) plasma->is_addition precipitation Add 300 µL Acetonitrile is_addition->precipitation vortex Vortex (1 min) precipitation->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject 5 µL into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection integration Peak Integration detection->integration quantification Quantification using Calibration Curve integration->quantification results Report Results quantification->results

Caption: Experimental workflow for the LC-MS/MS analysis of Repaglinide.

logical_relationship repaglinide Repaglinide (Analyte) m/z 453.3 -> 162.2 method LC-MS/MS Method repaglinide->method is This compound (Internal Standard) m/z 458.3 -> 162.2 is->method result Accurate Quantification method->result

Caption: Relationship between analyte, internal standard, and method outcome.

Conclusion

This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of Repaglinide in human plasma. The use of the stable isotope-labeled internal standard this compound ensures high accuracy and precision, making the method well-suited for high-throughput analysis in clinical and research settings. The simple protein precipitation extraction procedure and rapid chromatographic runtime contribute to the efficiency of this method.

Application Note: High-Throughput Quantification of Repaglinide in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Repaglinide in human plasma. The described method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The protocol employs a simple and efficient sample preparation technique, followed by rapid chromatographic separation and highly selective detection using tandem mass spectrometry. This method has been developed to provide high throughput, accuracy, and precision, meeting the requirements of drug development professionals.

Introduction

Repaglinide is an oral antidiabetic drug belonging to the meglitinide (B1211023) class, used for the management of type 2 diabetes mellitus.[1] It stimulates the release of insulin (B600854) from the pancreatic β-cells by closing ATP-dependent potassium channels.[2] Accurate and reliable quantification of Repaglinide in biological matrices is essential for pharmacokinetic and bioequivalence studies. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed.[3][4] This application note provides a detailed protocol for the quantification of Repaglinide in human plasma using LC-MS/MS.

Physicochemical Properties of Repaglinide

A thorough understanding of the physicochemical properties of Repaglinide is fundamental to developing a robust analytical method.

  • Chemical Structure:

    • Molecular Formula: C₂₇H₃₆N₂O₄[5]

    • Molecular Weight: 452.59 g/mol

  • Solubility: Repaglinide is practically insoluble in water, with a reported solubility of approximately 0.034 mg/mL. It is a weakly acidic compound.

  • pKa: Repaglinide has two pKa values, reported as 4.19 and 5.78, and another source indicates a weakly basic pKa of 6.01 and a weakly acidic pKa of 4.16. This ampholytic nature influences its solubility and extraction characteristics at different pH values.

  • LogP: The octanol-water partition coefficient (LogP) of Repaglinide is reported to be in the range of 3.97 to 5.9, indicating its lipophilic nature. This high lipophilicity suggests that it will readily partition into organic solvents during liquid-liquid extraction and interact with reversed-phase chromatographic columns.

Experimental Protocol

This protocol is based on established and validated methods for Repaglinide quantification.

Materials and Reagents
  • Repaglinide reference standard

  • Internal Standard (IS), e.g., Cetirizine or Diazepam

  • HPLC-grade methanol, acetonitrile, and tert-butyl methyl ether

  • Formic acid and ammonium (B1175870) acetate

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • Ultrapure water

Equipment
  • Liquid chromatograph (LC) system

  • Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18, 50 x 2.1 mm, 3.5 µm)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Thaw plasma samples at room temperature.

  • Pipette 200 µL of plasma into a clean microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (e.g., Cetirizine at a suitable concentration).

  • Vortex for 30 seconds.

  • Add 1 mL of extraction solvent (e.g., tert-butyl methyl ether).

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.

  • Vortex for 30 seconds.

  • Transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterValue
Column C18 (e.g., Symmetry® C18, 50 mm × 2.1 mm, 3.5 µm)
Mobile Phase A: 0.2% Formic acid in WaterB: Methanol:Acetonitrile (50:50, v/v)
Gradient Isocratic: 37.5% A and 62.5% B
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Autosampler Temp. 5°C

Mass Spectrometry:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Repaglinide: m/z 453.3 → 162.2Cetirizine (IS): m/z 389.0 → 201.1
Ion Spray Voltage 5500 V
Source Temperature 550°C
Collision Gas Nitrogen

Data Presentation

The following tables summarize typical quantitative data for a validated Repaglinide LC-MS/MS method.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
Repaglinide0.5 - 100> 0.99

Table 2: Precision and Accuracy

QC Concentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
Low QC (1.5) < 1585-115< 1585-115
Mid QC (50) < 1585-115< 1585-115
High QC (85) < 1585-115< 1585-115

Table 3: Recovery

AnalyteConcentration (ng/mL)Mean Recovery (%)
Repaglinide1.5, 50, 85> 80
Internal Standard50> 75

Experimental Workflow Visualization

The following diagram illustrates the key steps in the quantification of Repaglinide from human plasma samples.

Repaglinide_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (200 µL) add_is Add Internal Standard plasma->add_is vortex1 Vortex add_is->vortex1 add_solvent Add Extraction Solvent (tert-butyl methyl ether) vortex1->add_solvent vortex2 Vortex add_solvent->vortex2 centrifuge Centrifuge vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject chromatography Chromatographic Separation (C18 Column) inject->chromatography detection MS/MS Detection (MRM Mode) chromatography->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for Repaglinide quantification.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of Repaglinide in human plasma. The simple sample preparation and rapid chromatographic analysis make it well-suited for routine use in clinical and pharmaceutical research settings, supporting the development and monitoring of this important antidiabetic drug.

References

Application Note & Protocol: Bioanalytical Method for Repaglinide and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Repaglinide (B1680517) is a potent, short-acting oral antidiabetic agent belonging to the meglitinide (B1211023) class. It is used to manage type 2 diabetes mellitus by stimulating insulin (B600854) secretion from pancreatic β-cells. The drug is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP2C8, leading to the formation of several metabolites.[1][2] The major metabolites include M1 (aromatic amine), M2 (oxidized dicarboxylic acid), and M4 (hydroxylation on the piperidine (B6355638) ring).[1][2] These metabolites are pharmacologically inactive and are primarily excreted in the bile.[1]

Accurate and robust bioanalytical methods are crucial for pharmacokinetic studies, drug-drug interaction assessments, and clinical monitoring of repaglinide and its metabolites. This document provides a detailed overview of a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of repaglinide and its key metabolites in biological matrices.

Metabolic Pathway of Repaglinide

Repaglinide undergoes extensive oxidative biotransformation. The formation of the M1 and M2 metabolites is primarily catalyzed by CYP3A4, while CYP2C8 is the principal enzyme responsible for the formation of the M4 metabolite.[1]

Repaglinide_Metabolism Repaglinide Repaglinide M1 M1 (Aromatic Amine) Repaglinide->M1 CYP3A4 M2 M2 (Oxidized Dicarboxylic Acid) Repaglinide->M2 CYP3A4 M4 M4 (Hydroxylated Piperidine Ring) Repaglinide->M4 CYP2C8 Excretion Biliary/Fecal Excretion M1->Excretion M2->Excretion M4->Excretion

Caption: Metabolic pathway of Repaglinide.

Experimental Protocols

This section details a representative LC-MS/MS method for the analysis of repaglinide and its metabolites in human plasma.

Materials and Reagents
  • Repaglinide, Metabolites (M1, M2, M4), and Internal Standard (IS) reference standards

  • HPLC-grade methanol, acetonitrile (B52724), and water

  • Formic acid and ammonium (B1175870) acetate

  • Human plasma (with anticoagulant)

  • Protein precipitation solvent (e.g., acetonitrile)

  • Liquid-liquid extraction solvent (e.g., tert-butyl methyl ether)[3][4]

  • Solid-phase extraction (SPE) cartridges (if applicable)

Sample Preparation

A critical step in bioanalysis is the effective extraction of the analytes from the biological matrix.[5] Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[6]

Protocol: Protein Precipitation (PPT)

  • To 100 µL of plasma sample, add 200 µL of cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Protocol: Liquid-Liquid Extraction (LLE)

  • To 200 µL of plasma sample, add the internal standard.

  • Add 1 mL of tert-butyl methyl ether.[3][4]

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase for injection.

Sample_Preparation_Workflow cluster_plasma Plasma Sample cluster_extraction Extraction cluster_analysis Analysis Plasma Plasma Aliquot Add_IS Add Internal Standard Plasma->Add_IS Add_Solvent Add Precipitation/Extraction Solvent Add_IS->Add_Solvent Vortex Vortex Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Evaporate Evaporate Supernatant/Organic Layer Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: General experimental workflow for sample preparation.

LC-MS/MS Conditions

Liquid Chromatography:

  • Column: A suitable C18 column (e.g., 50 x 2.1 mm, 3.5 µm) is commonly used.[6]

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid in water or 10mM ammonium acetate).[6][7]

  • Flow Rate: Typically in the range of 0.3 - 0.5 mL/min.[3][8]

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

Tandem Mass Spectrometry:

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The specific precursor-to-product ion transitions for repaglinide and its metabolites need to be optimized. Representative transitions are listed below.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Repaglinide453.3162.2
Metabolite M1--
Metabolite M2--
Metabolite M4--
Internal Standard(e.g., Cetirizine: 389.0)(e.g., 201.1)

Note: Specific m/z values for metabolites M1, M2, and M4 should be determined experimentally using reference standards.

Quantitative Data Summary

The following tables summarize the performance characteristics of a validated LC-MS/MS method for repaglinide. This data is compiled from various studies to provide a comparative overview.

Table 1: Linearity and Sensitivity

AnalyteMatrixLinearity Range (ng/mL)LLOQ (ng/mL)
RepaglinideHuman Plasma0.5 - 1000.5
RepaglinideRabbit Plasma10 - 10005.23
RepaglinideHuman Microsomal Medium2 - 10002
RPG MetabolitesHuman Microsomal Medium2 - 5002

LLOQ: Lower Limit of Quantification

Table 2: Accuracy and Precision

AnalyteMatrixQC Level (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
RepaglinideHuman PlasmaLow, Med, High< 15< 1585 - 115
RepaglinideRabbit Plasma-< 2.9< 2.9> 98.17
RepaglinideHuman Microsomal Medium-< 15-< 15 (deviation)

QC: Quality Control; %RSD: Percent Relative Standard Deviation

Table 3: Recovery and Matrix Effect

AnalyteMatrixExtraction MethodRecovery (%)
RepaglinideHuman PlasmaLLE~96
RepaglinideRabbit PlasmaSolvent Extraction~95
Repaglinide & MetabolitesHuman Microsomal MediumTFME~90

LLE: Liquid-Liquid Extraction; TFME: Thin-Film Microextraction

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the simultaneous quantification of repaglinide and its major metabolites in biological matrices. The detailed protocols and compiled data serve as a valuable resource for researchers in the fields of drug metabolism, pharmacokinetics, and clinical drug development. Adherence to these validated procedures is essential for generating high-quality data to support regulatory submissions and advance our understanding of repaglinide's clinical pharmacology.

References

Application Notes and Protocols for Repaglinide Analysis in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction of Repaglinide from plasma samples. The described methods—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—are suitable for quantitative analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Repaglinide is an oral antidiabetic drug used for the treatment of type 2 diabetes. Accurate quantification of Repaglinide in plasma is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The selection of an appropriate sample preparation technique is critical to remove interfering substances from the complex plasma matrix, thereby ensuring the accuracy, precision, and sensitivity of the analytical method. This document outlines three commonly used sample preparation techniques, providing detailed protocols, comparative quantitative data, and visual workflows to guide the user in selecting and implementing the most suitable method for their specific analytical needs.

Quantitative Performance of Sample Preparation Techniques

The following table summarizes the quantitative performance of Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction for the analysis of Repaglinide in plasma.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery >98%92% - 96.02%~90%
Linearity Range 5 - 50,000 ng/mL0.5 - 200 ng/mL2 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 5 ng/mL0.5 - 20 ng/mL2 ng/mL
Matrix Effect Present, requires optimizationMinimalMinimal
Analysis Time RapidModerateLonger
Selectivity LowerModerate to HighHigh
Cost LowLow to ModerateHigh

Experimental Protocols

Protein Precipitation (PPT)

Protein precipitation is a simple and rapid method for sample cleanup. It involves the addition of an organic solvent to the plasma sample to precipitate proteins, which are then removed by centrifugation. Acetonitrile (B52724) is a commonly used precipitant for Repaglinide extraction.

Materials:

  • Plasma sample

  • Acetonitrile (HPLC grade)

  • Internal Standard (IS) solution (e.g., Rabeprazole)

  • Vortex mixer

  • Centrifuge

  • Pipettes and tips

  • Autosampler vials

Protocol:

  • Pipette 100 µL of plasma into a microcentrifuge tube.

  • Add 50 µL of the internal standard working solution.

  • Add 250 µL of cold acetonitrile to the plasma sample.

  • Vortex the mixture for 2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 14,800 rpm for 2 minutes.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject an appropriate volume of the supernatant into the LC-MS/MS system.

PPT_Workflow Protein Precipitation Workflow plasma 1. Plasma Sample (100 µL) is 2. Add Internal Standard (50 µL) plasma->is ppt 3. Add Acetonitrile (250 µL) is->ppt vortex 4. Vortex (2 min) ppt->vortex centrifuge 5. Centrifuge (14,800 rpm, 2 min) vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant analysis 7. LC-MS/MS Analysis supernatant->analysis LLE_Workflow Liquid-Liquid Extraction Workflow plasma 1. Plasma Sample (200 µL) is_buffer 2. Add IS & Buffer plasma->is_buffer vortex1 3. Vortex (30s) is_buffer->vortex1 solvent 4. Add tert-butyl methyl ether (6 mL) vortex1->solvent vortex2 5. Vortex (60s) solvent->vortex2 centrifuge 6. Centrifuge (3200 rpm, 5 min) vortex2->centrifuge transfer 7. Transfer Organic Layer centrifuge->transfer evaporate 8. Evaporate to Dryness transfer->evaporate reconstitute 9. Reconstitute evaporate->reconstitute analysis 10. LC-MS/MS Analysis reconstitute->analysis SPE_Workflow Solid-Phase Extraction (TFME) Workflow pretreatment 1. Blade Pre-treatment sample 2. Load Plasma Sample pretreatment->sample extraction 3. Extraction sample->extraction wash 4. Washing (Optional) extraction->wash desorption 5. Desorption wash->desorption analysis 6. LC-MS/MS Analysis desorption->analysis

Application Note: Liquid-Liquid Extraction for Repaglinide Quantification in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Repaglinide (B1680517) is an oral antidiabetic drug belonging to the meglitinide (B1211023) class, used for the management of type 2 diabetes mellitus.[1][2] It stimulates insulin (B600854) secretion from pancreatic β-cells by closing ATP-dependent potassium channels.[1][3][4] Accurate quantification of repaglinide in biological matrices such as plasma and serum is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.[5] Liquid-liquid extraction (LLE) is a robust and widely used sample preparation technique for the isolation and concentration of analytes from complex biological samples prior to chromatographic analysis.[6][7] This application note provides a detailed protocol for the liquid-liquid extraction of repaglinide from biological matrices.

Principle of Liquid-Liquid Extraction

Liquid-liquid extraction is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the biological matrix) and an organic solvent. By selecting an appropriate organic solvent and adjusting the pH of the aqueous phase, repaglinide can be efficiently partitioned into the organic phase, leaving behind endogenous interferences such as proteins and salts in the aqueous phase.

Experimental Protocol

This protocol is a generalized procedure based on published methodologies.[5][8][9][10][11] Optimization may be required for specific applications and matrices.

Materials and Reagents:

  • Repaglinide analytical standard

  • Internal Standard (IS) (e.g., Cetirizine, Diazepam, Indomethacin)[5][8][10]

  • Blank biological matrix (e.g., human plasma, rabbit plasma)

  • Organic extraction solvent (e.g., tert-butyl methyl ether, ethyl acetate (B1210297), diethyl ether:dichloromethane (60:40, v/v))[8][9][10]

  • Acidifying or basifying agent (e.g., 0.1N HCl, ammonium (B1175870) formate (B1220265) buffer)[5][9]

  • Reconstitution solvent (e.g., mobile phase, methanol:water mixture)[8]

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

Procedure:

  • Sample Preparation:

    • Thaw frozen biological samples (e.g., plasma) to room temperature.

    • Vortex the samples to ensure homogeneity.

  • Aliquoting:

    • Pipette a known volume of the biological sample (e.g., 200 µL) into a clean centrifuge tube.

  • Addition of Internal Standard (IS):

    • Spike the sample with a known concentration of the internal standard. This is crucial for accurate quantification and to account for variability in the extraction process.

  • pH Adjustment (if necessary):

    • Adjust the pH of the sample to optimize the extraction efficiency. For repaglinide, which is a weak acid, an acidic pH can enhance its partitioning into the organic solvent. For example, add a small volume of 0.1N HCl.[9]

  • Liquid-Liquid Extraction:

    • Add a specific volume of the immiscible organic solvent (e.g., 1 mL of tert-butyl methyl ether) to the sample tube.[8]

    • Vortex the mixture vigorously for a specified time (e.g., 1-2 minutes) to ensure thorough mixing and facilitate the transfer of repaglinide into the organic phase.

  • Phase Separation:

    • Centrifuge the mixture at high speed (e.g., 4000 rpm for 10 minutes) to separate the aqueous and organic layers.

  • Collection of Organic Layer:

    • Carefully transfer the upper organic layer into a clean tube, avoiding any contamination from the aqueous layer or the protein precipitate at the interface.

  • Evaporation:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).[12]

  • Reconstitution:

    • Reconstitute the dried residue in a small, known volume of the reconstitution solvent (e.g., 100 µL of mobile phase).

    • Vortex briefly to ensure the complete dissolution of the analyte and internal standard.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for analysis by a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables summarize quantitative data from various published methods for the liquid-liquid extraction of repaglinide.

Table 1: Liquid-Liquid Extraction Parameters for Repaglinide

Biological MatrixExtraction SolventInternal StandardAnalytical MethodReference
Human Plasmatert-Butyl methyl etherCetirizineLC-MS/MS[8]
Rabbit SerumEthyl acetate-HPLC-UV[9]
Human PlasmaDiethyl ether:Dichloromethane (60:40, v/v)DiazepamLC-MS/MS[10]
Rabbit PlasmaEthyl acetate and 0.1N HCl-HPLC-UV[11]
Human PlasmaEthyl acetateIndomethacinHPLC[5]

Table 2: Performance Characteristics of Repaglinide LLE Methods

Linearity Range (ng/mL)LLOQ (ng/mL)Recovery (%)Analytical MethodReference
0.5 - 1000.5Not ReportedLC-MS/MS[8]
Not ReportedNot Reported95HPLC-UV[9]
0.05 - 500.05Not ReportedLC-MS/MS[10]
55 - 5505595HPLC-UV[11]
20 - 2002092HPLC[5]

Visualizations

Figure 1: Liquid-Liquid Extraction Workflow for Repaglinide

LLE_Workflow Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (IS) Sample->Add_IS Add_Solvent Add Organic Solvent Add_IS->Add_Solvent Vortex Vortex Mix Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Separate Collect Organic Layer Centrifuge->Separate Evaporate Evaporate to Dryness Separate->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS or HPLC Analysis Reconstitute->Analysis

Caption: Workflow of the liquid-liquid extraction protocol for repaglinide.

Conclusion

This application note provides a comprehensive overview and a detailed protocol for the liquid-liquid extraction of repaglinide from biological matrices. The presented method is a compilation of established procedures and offers a reliable starting point for researchers developing and validating bioanalytical methods for repaglinide. The choice of organic solvent and internal standard may be optimized to suit specific laboratory instrumentation and regulatory requirements.

References

Application Note: Solid-Phase Extraction (SPE) Method for the Determination of Repaglinide and its Metabolites in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Repaglinide (B1680517) is an oral antidiabetic drug used for the treatment of type 2 diabetes. Accurate quantification of repaglinide and its metabolites in biological matrices such as plasma and microsomal medium is crucial for pharmacokinetic, pharmacodynamic, and metabolism studies. Solid-phase extraction (SPE) is a widely used sample preparation technique that offers significant advantages over traditional methods like liquid-liquid extraction, including higher analyte recovery, reduced solvent consumption, and the potential for automation. This application note provides a detailed protocol for the solid-phase extraction of repaglinide and its primary metabolites, 2-despiperidyl-2-(5-carboxypentylamine) repaglinide (DC-RPG) and 2-despiperidyl-2-amino repaglinide (DA-RPG), from biological samples. The methodologies presented are based on established protocols and are intended to serve as a comprehensive guide for researchers in the field.

Quantitative Data Summary

The following tables summarize the quantitative data from validated bioanalytical methods for repaglinide and its metabolites utilizing solid-phase extraction techniques.

Table 1: Method Performance for Repaglinide and Metabolites using Thin-Film Microextraction (TFME) with C18 Sorbent

AnalyteLinearity Range (ng/mL)Recovery (%)
Repaglinide (RPG)2 - 1000~90
DC-RPG2 - 500~90
DA-RPG2 - 500~90

Data sourced from a study utilizing a 96-blade thin-film microextraction system with a C18 coating for extraction from human microsomal medium.[1]

Table 2: Linearity and Recovery Data for Repaglinide using Cartridge-Based SPE

AnalyteSorbentLinearity Range (ng/mL)Recovery (%)
RepaglinideOasis HLB50 - 2000Not explicitly stated
RepaglinideNot Specified20 - 20092 ± 55.31

The Oasis HLB method was used for the simultaneous analysis of eight antidiabetic drugs.[2] The second entry refers to an HPLC assay where the extraction was performed with ethylacetate, which may not be a standard SPE procedure.[3]

Experimental Protocols

This section details two distinct solid-phase extraction protocols for repaglinide and its metabolites. The first is a cartridge-based method suitable for general bioanalytical applications, and the second is a thin-film microextraction method for high-throughput in vitro metabolism studies.

Protocol 1: Cartridge-Based Solid-Phase Extraction of Repaglinide from Human Plasma

This protocol is adapted from a method for the analysis of multiple antidiabetic drugs, including repaglinide, in human plasma.[2]

Materials:

  • SPE Cartridges: Oasis HLB, 3 mL, 60 mg

  • Acetonitrile (B52724) (HPLC grade)

  • Ultrapure Water

  • Nitrogen gas supply for evaporation

  • Vortex mixer

  • Centrifuge

Method:

  • Sample Pre-treatment:

    • To a known volume of human plasma, add any internal standards.

    • Vortex the sample for 3 minutes to ensure homogeneity.

  • SPE Cartridge Conditioning:

    • Pass 1 mL of acetonitrile through the Oasis HLB cartridge.

    • Do not allow the cartridge to dry.

  • SPE Cartridge Equilibration:

    • Pass 1 mL of ultrapure water through the cartridge.

    • Ensure the sorbent bed remains wetted before sample loading.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned and equilibrated cartridge.

    • Allow the sample to pass through the sorbent bed without applying a vacuum.

  • Washing (General Recommendation):

    • Note: The original protocol did not specify a wash step. A general recommendation to remove polar interferences would be to wash the cartridge with a weak organic solvent mixture.

    • Pass 1 mL of 5% methanol (B129727) in water through the cartridge. This step should be optimized to ensure no loss of analytes.

  • Elution:

    • Elute the retained analytes by passing 1 mL of acetonitrile through the cartridge.

  • Dry-Down and Reconstitution:

    • Evaporate the eluent to dryness at 40°C under a gentle stream of nitrogen.

    • Reconstitute the dried residue in a suitable mobile phase for subsequent chromatographic analysis (e.g., LC-MS/MS).

Protocol 2: Thin-Film Solid-Phase Microextraction (TFME) of Repaglinide and its Metabolites from Human Microsomal Medium

This protocol is based on a high-throughput method for in vitro metabolism studies.

Materials:

  • 96-blade TFME system with C18 coating

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Formic acid (or other pH adjusting agent)

  • Human liver microsomes and necessary cofactors for metabolism studies

Method:

  • Sample Preparation (In Vitro Metabolism Assay):

    • Perform the in vitro metabolism study of repaglinide with human liver microsomes at 37°C for a specified time course.

    • Adjust the pH of the microsomal medium to 5.

  • TFME Blade Pre-conditioning:

    • Pre-condition the C18-coated blades with a methanol:water (50:50, v/v) solution for 30 minutes with stirring (~1500 rpm).

  • Extraction:

    • Immerse the pre-conditioned blades into the microsomal samples.

    • Perform the extraction for 60 minutes with continuous stirring (~1500 rpm).

  • Washing:

    • After extraction, wash the blades by dipping them into deionized water for 15 seconds without agitation to remove any residual matrix components.

  • Desorption (Elution):

    • Desorb the analytes from the blades by immersing them in an acetonitrile:water (50:50, v/v) solution for 90 minutes with stirring.

  • Analysis:

    • The desorption solution containing the extracted repaglinide and its metabolites is then ready for direct injection into an LC-MS/MS system.

Visualizations

The following diagrams illustrate the experimental workflows for the described solid-phase extraction methods.

SPE_Workflow_Cartridge cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction (Oasis HLB) cluster_post_extraction Post-Extraction plasma Human Plasma Sample add_is Add Internal Standard plasma->add_is vortex Vortex Mix (3 min) add_is->vortex condition 1. Condition (1 mL Acetonitrile) vortex->condition equilibrate 2. Equilibrate (1 mL Ultrapure Water) condition->equilibrate load 3. Load Sample equilibrate->load wash 4. Wash (e.g., 1 mL 5% Methanol/Water) load->wash elute 5. Elute (1 mL Acetonitrile) wash->elute drydown Evaporate to Dryness (40°C, Nitrogen) elute->drydown reconstitute Reconstitute in Mobile Phase drydown->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for Cartridge-Based SPE of Repaglinide.

TFME_Workflow cluster_sample_prep Sample Preparation cluster_tfme Thin-Film Microextraction (C18) cluster_analysis Analysis incubation In Vitro Metabolism Incubation ph_adjust Adjust Sample pH to 5 incubation->ph_adjust precondition 1. Pre-condition Blades (Methanol:Water 50:50, 30 min) ph_adjust->precondition extract 2. Extract (60 min with stirring) precondition->extract wash_blades 3. Wash Blades (Deionized Water, 15s) extract->wash_blades desorb 4. Desorb (Acetonitrile:Water 50:50, 90 min) wash_blades->desorb lcms Direct LC-MS/MS Analysis desorb->lcms

Caption: Workflow for TFME of Repaglinide and Metabolites.

References

Application Notes & Protocols: Quantification of Repaglinide in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the quantitative analysis of Repaglinide in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol incorporates the use of a deuterated internal standard (IS), which is considered the gold standard in bioanalytical quantification due to its ability to compensate for matrix effects and variations in sample processing.

Introduction

Repaglinide is a fast-acting oral antidiabetic agent used for the treatment of type 2 diabetes mellitus.[1] Accurate quantification of Repaglinide in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note details a validated LC-MS/MS method for the determination of Repaglinide in human plasma, employing a stable isotope-labeled internal standard, Repaglinide-d5, to ensure the highest level of accuracy and precision. The method involves a straightforward liquid-liquid extraction (LLE) procedure for sample cleanup, followed by rapid chromatographic separation and sensitive detection using a triple quadrupole mass spectrometer.

Experimental Protocols

  • Repaglinide reference standard

  • Repaglinide-d5 (deuterated internal standard)

  • HPLC-grade methanol (B129727), acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Tert-butyl methyl ether (t-BME)

  • Human plasma (blank, drug-free)

  • Liquid Chromatography: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve Repaglinide and Repaglinide-d5 in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions:

    • Prepare serial dilutions of the Repaglinide stock solution with a 50:50 methanol/water mixture to create working standard solutions for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (50 ng/mL):

    • Dilute the Repaglinide-d5 stock solution with a 50:50 methanol/water mixture to a final concentration of 50 ng/mL.

  • Pipette 100 µL of human plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (50 ng/mL Repaglinide-d5) and vortex briefly.

  • Add 500 µL of tert-butyl methyl ether (t-BME) as the extraction solvent.

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (containing the analyte and IS) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.

  • Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.

The following table summarizes the optimized parameters for the chromatographic separation and mass spectrometric detection of Repaglinide and its deuterated internal standard.

Parameter Condition
LC System UPLC/HPLC
Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Isocratic or Gradient (e.g., 60% B for 3 minutes)
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode ESI Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 5500 V[1]
Source Temperature 550°C[1]

Data Presentation: Quantitative Method Validation Summary

The bioanalytical method was validated according to regulatory guidelines. The key quantitative performance characteristics are summarized in the tables below.

Table 1: Calibration Curve and Linearity

Parameter Value
Linearity Range 0.5 - 100 ng/mL[1]
Correlation Coefficient (r²) > 0.99
Weighting 1/x²

Table 2: Precision and Accuracy

QC Level Concentration (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Precision (%CV) Inter-day Accuracy (%)
LLOQ 0.5< 1585 - 115< 1585 - 115
Low QC 1.5< 1585 - 115< 1585 - 115
Mid QC 50< 1585 - 115< 1585 - 115
High QC 85< 1585 - 115< 1585 - 115

LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation.

Table 3: Recovery and Matrix Effect

Analyte Concentration (ng/mL) Extraction Recovery (%) Matrix Effect (%)
Repaglinide Low, Mid, High> 8585 - 115
Repaglinide-d5 50> 8585 - 115

Visualizations

The following diagram illustrates the key steps in the quantification of Repaglinide from human plasma samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Human Plasma Sample add_is Add Repaglinide-d5 (IS) plasma->add_is lle Liquid-Liquid Extraction (t-BME) add_is->lle evap Evaporation lle->evap reconstitute Reconstitution evap->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: Workflow for Repaglinide quantification in human plasma.

The diagram below shows the precursor-to-product ion transitions monitored for Repaglinide and its deuterated internal standard.

mrm_transitions cluster_repaglinide Repaglinide cluster_is Repaglinide-d5 (IS) repa_pre 453.3 [M+H]+ repa_prod 162.2 repa_pre->repa_prod Collision is_pre 458.3 [M+H]+ is_prod 167.2 is_pre->is_prod Collision

Caption: MRM transitions for Repaglinide and its deuterated IS.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of Repaglinide in human plasma. The use of a deuterated internal standard ensures high accuracy and precision, making the method suitable for regulated bioanalysis in clinical and research settings. The simple liquid-liquid extraction procedure allows for efficient sample processing, contributing to a high-throughput workflow. This application note serves as a comprehensive guide for researchers and scientists involved in the development and analysis of Repaglinide.

References

Application Note: High-Throughput Pharmacokinetic Analysis of Repaglinide in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Repaglinide in human plasma. The described protocol is suitable for pharmacokinetic studies, providing high throughput, accuracy, and precision. The method utilizes a simple liquid-liquid extraction procedure for sample preparation and a short chromatographic run time, making it ideal for the analysis of a large number of samples from clinical trials. All experimental protocols and quantitative data are presented to guide researchers in drug development and therapeutic drug monitoring.

Introduction

Repaglinide is a fast-acting oral antidiabetic agent used for the treatment of type 2 diabetes mellitus.[1] It lowers blood glucose by stimulating insulin (B600854) secretion from the pancreas.[2][3] Understanding the pharmacokinetic profile of Repaglinide is crucial for optimizing dosage regimens and assessing potential drug-drug interactions. LC-MS/MS has become the gold standard for bioanalytical studies due to its high sensitivity, selectivity, and speed.[4][5] This document provides a detailed protocol for the determination of Repaglinide in human plasma, along with a summary of its pharmacokinetic parameters.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol outlines a common liquid-liquid extraction (LLE) method for isolating Repaglinide from human plasma.

Materials:

  • Human plasma samples

  • Repaglinide analytical standard

  • Internal Standard (IS) solution (e.g., Cetirizine or Diazepam)

  • Methyl tert-butyl ether (MTBE) or a mixture of diethyl ether and dichloromethane (B109758) (60:40, v/v)

  • Microcentrifuge tubes (2.0 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Reconstitution solution (e.g., mobile phase)

Procedure:

  • Pipette 200 µL of human plasma into a 2.0 mL microcentrifuge tube.

  • Add 20 µL of the Internal Standard working solution and vortex for 10 seconds.

  • Add 1.0 mL of the extraction solvent (e.g., MTBE).

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge the samples at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue with 200 µL of the mobile phase.

  • Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters for the analysis of Repaglinide.

Liquid Chromatography (LC) System:

  • HPLC System: Agilent 1100/1200 series or equivalent

  • Column: Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm)

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water with a modifier like formic acid (e.g., 0.1% formic acid in water and 0.1% formic acid in acetonitrile). A typical mobile phase composition could be water/methanol/acetonitrile (62.5:20:17.5, v/v/v) with 0.2% formic acid.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Autosampler Temperature: 4°C

Mass Spectrometry (MS) System:

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., API 4000)

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Repaglinide: m/z 453.3 → 162.2

    • Internal Standard (Cetirizine): m/z 389.0 → 201.1

  • Ion Source Parameters:

    • IonSpray Voltage: 5500 V

    • Temperature: 500°C

    • Gas 1 (Nebulizer Gas): 50 psi

    • Gas 2 (Heater Gas): 50 psi

    • Curtain Gas: 20 psi

    • Collision Gas (CAD): 6 psi

Data Presentation

The pharmacokinetic parameters of Repaglinide can vary depending on the study population and design. The following tables summarize typical pharmacokinetic values observed in healthy subjects and patients with type 2 diabetes.

Table 1: Pharmacokinetic Parameters of Repaglinide in Healthy Subjects (Single Dose Administration)

Parameter0.5 mg Dose1.0 mg Dose2.0 mg Dose4.0 mg Dose
Cmax (ng/mL) 9.818.537.555.4
Tmax (hr) 0.80.91.01.0
AUC (0-inf) (ng·hr/mL) 16.734.771.9129.0
t½ (hr) 1.31.31.41.4

Data compiled from publicly available prescribing information.

Table 2: Pharmacokinetic Parameters of Repaglinide in Patients with Type 2 Diabetes (Multiple Dose Administration)

Parameter0.5 mg Dose1.0 mg Dose2.0 mg Dose4.0 mg Dose
Cmax (ng/mL) 16.530.456.798.1
Tmax (hr) 1.01.01.01.0
AUC (0-t) (ng·hr/mL) 20.545.493.8186.0
t½ (hr) 1.21.21.21.3

Data compiled from publicly available prescribing information.

Method Validation

The described LC-MS/MS method should be fully validated according to regulatory guidelines (e.g., FDA). Key validation parameters include:

  • Linearity: The method should be linear over a defined concentration range, typically from 0.5 to 100 ng/mL for Repaglinide in plasma.

  • Accuracy and Precision: The intra- and inter-day accuracy and precision should be within ±15% (±20% at the lower limit of quantification).

  • Recovery: The extraction recovery of Repaglinide and the internal standard should be consistent and reproducible.

  • Matrix Effect: The effect of plasma components on the ionization of the analyte and internal standard should be evaluated to ensure no significant ion suppression or enhancement.

  • Stability: The stability of Repaglinide in plasma should be assessed under various conditions, including bench-top, freeze-thaw cycles, and long-term storage.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the pharmacokinetic analysis of Repaglinide using LC-MS/MS.

experimental_workflow SampleCollection Plasma Sample Collection Spiking Spike with Internal Standard SampleCollection->Spiking Extraction Liquid-Liquid Extraction Spiking->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Injection LC Injection Reconstitution->LC_Injection Chromatography Chromatographic Separation (C18) LC_Injection->Chromatography MS_Detection MS/MS Detection (MRM) Chromatography->MS_Detection Data_Acquisition Data Acquisition and Processing MS_Detection->Data_Acquisition PK_Analysis Pharmacokinetic Analysis Data_Acquisition->PK_Analysis

Caption: Workflow for Repaglinide analysis.

Repaglinide Metabolism Pathway

Repaglinide is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP2C8 and CYP3A4.

metabolism_pathway Repaglinide Repaglinide CYP2C8 CYP2C8 Repaglinide->CYP2C8 Oxidation CYP3A4 CYP3A4 Repaglinide->CYP3A4 Oxidation M4 Metabolite M4 (Hydroxylated Piperidine) CYP2C8->M4 M1 Metabolite M1 (Oxidized Dicarboxylic Acid) CYP3A4->M1 M2 Metabolite M2 (Aromatic Amine) CYP3A4->M2 Glucuronidation Glucuronidation M1->Glucuronidation M2->Glucuronidation M4->Glucuronidation Excretion Biliary/Fecal Excretion Glucuronidation->Excretion

Caption: Repaglinide metabolic pathway.

Conclusion

The LC-MS/MS method described in this application note is a reliable and efficient tool for the pharmacokinetic study of Repaglinide in human plasma. The simple sample preparation and rapid analysis time allow for high-throughput screening, which is essential in clinical research and drug development. The provided protocols and data serve as a valuable resource for scientists and researchers in the field of pharmacology and bioanalysis.

References

Application Note: In Vitro Metabolism of Repaglinide using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Repaglinide (B1680517) is an oral antidiabetic drug belonging to the meglitinide (B1211023) class, used for the treatment of type 2 diabetes.[1] It stimulates insulin (B600854) secretion from pancreatic β-cells by closing ATP-dependent potassium channels.[1] The efficacy and safety of repaglinide are significantly influenced by its metabolic clearance, which is primarily hepatic.[1] Understanding the in vitro metabolism of repaglinide is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and inter-individual variability in patients.

This application note provides a detailed protocol for studying the in vitro metabolism of repaglinide using human liver microsomes, with a focus on the accurate quantification of its major metabolites using deuterated internal standards. The primary metabolic pathways of repaglinide involve oxidation by cytochrome P450 (CYP) enzymes and direct glucuronidation by UDP-glucuronosyltransferases (UGTs).[1][2] The main CYP enzymes responsible for repaglinide's oxidative metabolism are CYP2C8 and CYP3A4.[3][4][5] These enzymes catalyze the formation of three main oxidative metabolites: M1 (aromatic amine), M2 (oxidized dicarboxylic acid), and M4 (hydroxylation on the piperidine (B6355638) ring).[1] Additionally, repaglinide can undergo direct glucuronidation, a process in which UGT1A1 plays a significant role.[2]

The use of stable isotope-labeled internal standards, such as deuterated repaglinide and its metabolites, is essential for accurate quantification in complex biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7] These standards co-elute with the analytes and exhibit similar ionization efficiency, correcting for variations in sample preparation and matrix effects.

Metabolic Pathways of Repaglinide

Repaglinide undergoes extensive metabolism through two primary pathways: oxidation and glucuronidation.

  • Oxidative Metabolism (Phase I): Mediated predominantly by CYP2C8 and CYP3A4, leading to the formation of three major metabolites:

    • M1 (Aromatic Amine): Primarily formed by CYP3A4.[1][5]

    • M2 (Oxidized Dicarboxylic Acid): Formation is catalyzed by both CYP3A4 and aldehyde dehydrogenase.[1][8]

    • M4 (Piperidine Ring Hydroxylation): Primarily formed by CYP2C8.[1][3][5]

  • Glucuronidation (Phase II): Direct conjugation of repaglinide to glucuronic acid, primarily mediated by UGT1A1.[2]

These metabolites are pharmacologically inactive and are mainly excreted in the bile.[1]

Repaglinide_Metabolism cluster_phase1 Phase I (Oxidation) cluster_phase2 Phase II (Glucuronidation) Repaglinide Repaglinide M1 M1 (Aromatic Amine) Repaglinide->M1 CYP3A4 M2 M2 (Oxidized Dicarboxylic Acid) Repaglinide->M2 CYP3A4 / ADH M4 M4 (Piperidine Hydroxylation) Repaglinide->M4 CYP2C8 RG Repaglinide Glucuronide Repaglinide->RG UGT1A1

Caption: Metabolic Pathways of Repaglinide

Experimental Protocols

This section details the protocol for an in vitro metabolism study of repaglinide using human liver microsomes (HLMs).

Materials and Reagents
  • Repaglinide (≥98% purity)

  • Repaglinide-d5 (or other suitable deuterated variant)

  • Metabolites: M1, M2, M4 (if available for use as standards)

  • Deuterated metabolites (e.g., Repaglinide M1-d5)[6]

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Uridine 5'-diphosphoglucuronic acid (UDPGA)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

Experimental Workflow

The overall workflow for the in vitro metabolism assay is depicted below.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Sample Processing cluster_analysis Analysis A Prepare Reagents: - Repaglinide Stock - HLM Suspension - Cofactor Solutions (NADPH, UDPGA) B Pre-incubate HLMs and Repaglinide at 37°C A->B C Initiate Reaction by adding Cofactors (NADPH and/or UDPGA) B->C D Incubate at 37°C with shaking (Time course: 0, 5, 15, 30, 60 min) C->D E Terminate Reaction with Cold Acetonitrile containing Deuterated Internal Standards D->E F Centrifuge to precipitate proteins E->F G Collect Supernatant F->G H LC-MS/MS Analysis of Repaglinide and its Metabolites G->H I Data Processing and Quantification H->I

Caption: In Vitro Metabolism Experimental Workflow
Detailed Incubation Protocol

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of repaglinide in DMSO.

    • Prepare a 1 mg/mL stock solution of deuterated internal standards (e.g., Repaglinide-d5, M1-d5) in methanol.

  • Prepare Incubation Mixtures:

    • Thaw pooled human liver microsomes on ice.

    • In a 96-well plate, for each time point, prepare the following mixture (final volume of 200 µL):

      • Phosphate buffer (0.1 M, pH 7.4)

      • HLM suspension (final concentration 0.5 mg/mL)

      • Repaglinide (from stock, final concentration 1 µM). The final DMSO concentration should be ≤ 0.2%.[9]

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

  • Initiate Metabolic Reaction:

    • To study Phase I metabolism, add the NADPH regenerating system.

    • To study Phase II metabolism, add UDPGA (final concentration typically 2 mM).

    • To study combined Phase I and II metabolism, add both NADPH and UDPGA.

    • For control incubations (time 0), add the termination solution before adding the cofactors.

  • Incubation:

    • Incubate the plate at 37°C with shaking for specified time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Terminate Reaction:

    • At each time point, terminate the reaction by adding 2 volumes (e.g., 400 µL) of ice-cold acetonitrile containing the deuterated internal standards (final concentration, e.g., 100 ng/mL).

  • Sample Processing:

    • Seal the plate and vortex for 2 minutes.

    • Centrifuge the plate at 4000 rpm for 15 minutes at 4°C to precipitate proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.

  • Column: A C18 analytical column is commonly used.

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) mode. The specific MRM transitions for repaglinide, its metabolites, and their deuterated internal standards need to be optimized.

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis should be summarized to determine the rate of metabolism and the relative contribution of different pathways.

Table 1: MRM Transitions for Repaglinide and Metabolites
CompoundPrecursor Ion (m/z)Product Ion (m/z)
Repaglinide453.3162.2
Repaglinide-d5458.3162.2
Metabolite M1384.5162.2
Metabolite M1-d5389.5162.2
Metabolite M2483.3162.2
Metabolite M4469.3238.2
Repaglinide Glucuronide629.3453.3

Note: These are example transitions and should be optimized on the specific mass spectrometer used.

Table 2: In Vitro Metabolic Stability of Repaglinide in HLMs
Time (min)Repaglinide Remaining (%)
0100
5Example Value: 85
15Example Value: 60
30Example Value: 35
60Example Value: 10

From this data, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.

Table 3: Relative Contribution of Metabolic Pathways
Metabolic PathwayEnzyme(s)Contribution to Clearance (%)
M4 FormationCYP2C8~40-60%
M1/M2 FormationCYP3A4~30-50%
GlucuronidationUGT1A1~2-20%

Note: The contribution can vary depending on the in vitro system and conditions.[8][10]

The Role of Deuterated Standards

The use of deuterated internal standards is critical for achieving accurate and precise quantification in bioanalytical methods.

Deuterated_Standards cluster_workflow Analytical Workflow cluster_correction Correction for Variability Sample Biological Sample (Repaglinide + Metabolites) Spike Spike with Deuterated Internal Standards Sample->Spike Extraction Sample Extraction (e.g., Protein Precipitation) Spike->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Result Accurate & Precise Quantification Analysis->Result Variability Sources of Variability: - Extraction Efficiency - Matrix Effects - Instrument Response Correction Deuterated Standards Correct for: - Analyte Loss During Extraction - Ion Suppression/Enhancement - Fluctuations in Injection Volume Variability->Correction Correction->Result

Caption: Role of Deuterated Standards in Quantification

Deuterated standards are ideal because they have nearly identical physicochemical properties to the analyte, ensuring they behave similarly during sample preparation and chromatographic separation. However, their difference in mass allows them to be distinguished by the mass spectrometer. By calculating the peak area ratio of the analyte to its corresponding deuterated internal standard, variability introduced during the analytical process can be effectively normalized, leading to reliable quantitative results.

Conclusion

This application note provides a comprehensive framework for conducting in vitro metabolism studies of repaglinide. By employing human liver microsomes and a robust LC-MS/MS method with deuterated internal standards, researchers can accurately characterize the metabolic pathways of repaglinide, determine its metabolic stability, and identify the key enzymes involved. This information is invaluable for drug development, enabling better prediction of in vivo pharmacokinetics and potential drug-drug interactions.

References

Application of Repaglinide M2-D5 in Therapeutic Drug Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Repaglinide is a fast-acting oral hypoglycemic agent used for the management of type 2 diabetes mellitus.[1] Therapeutic drug monitoring (TDM) of Repaglinide is crucial to optimize dosing, ensure efficacy, and minimize the risk of adverse effects such as hypoglycemia.[2][3] This document provides a detailed application note and a representative protocol for the quantitative analysis of Repaglinide in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), employing Repaglinide M2-D5 as an internal standard (IS). This compound, a deuterated stable isotope of the M2 metabolite of Repaglinide, is an ideal internal standard as it shares similar physicochemical properties with the analyte, ensuring accurate and precise quantification by compensating for matrix effects and variations in sample processing and instrument response.[]

Pharmacokinetics and Metabolism

Repaglinide is rapidly absorbed after oral administration, with peak plasma concentrations reached within one hour.[5] It is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP3A4 and CYP2C8. The major metabolites include M1 (aromatic amine), M2 (oxidized dicarboxylic acid), and M4 (hydroxylated on the piperidine (B6355638) ring). These metabolites are pharmacologically inactive and are primarily excreted in the bile. Given that Repaglinide M2 is a significant metabolite, the use of its deuterated analog, this compound, as an internal standard is a scientifically sound approach for TDM.

Metabolic Pathway of Repaglinide

The metabolic conversion of Repaglinide to its primary metabolites is illustrated in the following pathway.

Repaglinide_Metabolism Repaglinide Repaglinide M1 M1 (Aromatic Amine) Repaglinide->M1 CYP3A4 M2 M2 (Oxidized Dicarboxylic Acid) Repaglinide->M2 CYP3A4 M4 M4 (Hydroxylated Piperidine) Repaglinide->M4 CYP2C8 Excretion Biliary Excretion M1->Excretion M2->Excretion M4->Excretion Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma_Sample 1. Plasma Sample (100 µL) Add_IS 2. Add Internal Standard (this compound) Plasma_Sample->Add_IS Protein_Precipitation 3. Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Vortex 4. Vortex Protein_Precipitation->Vortex Centrifuge 5. Centrifuge Vortex->Centrifuge Supernatant_Transfer 6. Transfer Supernatant Centrifuge->Supernatant_Transfer LC_MSMS 7. LC-MS/MS Analysis Supernatant_Transfer->LC_MSMS Quantification 8. Quantification LC_MSMS->Quantification

References

Application Note: Mass Spectrometry Fragmentation of Repaglinide M2-D5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and application note for the characterization of the deuterated M2 metabolite of Repaglinide (B1680517) (Repaglinide M2-D5) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Repaglinide is an oral antidiabetic drug primarily metabolized by CYP3A4 and CYP2C8 enzymes into several metabolites, including the oxidized dicarboxylic acid M2.[1][2] Deuterated internal standards are crucial for the accurate quantification of drug metabolites in biological matrices. Understanding the fragmentation pattern of this compound is essential for developing robust bioanalytical methods. This note outlines the experimental procedure and expected fragmentation pathway based on the known fragmentation of Repaglinide and its metabolites.

Introduction

Repaglinide is a short-acting insulin (B600854) secretagogue used for the treatment of type 2 diabetes. Its efficacy and safety are influenced by its metabolic profile. The primary routes of metabolism involve oxidation and glucuronidation, leading to the formation of metabolites such as the aromatic amine (M1), the oxidized dicarboxylic acid (M2), and a hydroxylated product on the piperidine (B6355638) ring (M4).[1] The formation of M1 and M2 is predominantly catalyzed by CYP3A4, while CYP2C8 is the principal enzyme for M4 formation.

Quantitative bioanalysis of these metabolites often employs stable isotope-labeled internal standards to ensure accuracy and precision. This compound is the deuterated analog of the M2 metabolite. This application note describes a typical LC-MS/MS workflow and proposes the mass spectrometry fragmentation pattern for this compound, which is critical for setting up Multiple Reaction Monitoring (MRM) experiments.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol is adapted from established methods for the extraction of Repaglinide and its metabolites from plasma.

  • Materials:

    • Human plasma samples

    • This compound internal standard working solution

    • Tert-butyl methyl ether (extraction solvent)

    • Methanol (reconstitution solvent)

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • To 100 µL of plasma sample, add 25 µL of the this compound internal standard working solution and briefly vortex.

    • Add 1 mL of tert-butyl methyl ether.

    • Vortex for 5 minutes to ensure thorough mixing.

    • Centrifuge the samples at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.

    • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue with 100 µL of the mobile phase.

    • Inject an appropriate volume (e.g., 5-20 µL) into the LC-MS/MS system.

LC-MS/MS Analysis

The following conditions are a general guideline and may require optimization based on the specific instrumentation used.

  • Liquid Chromatography (LC) System:

  • Mass Spectrometry (MS) System:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • Ion Spray Voltage: 5500 V

    • Source Temperature: 550°C

Data Presentation: Proposed Fragmentation of this compound

The M2 metabolite of Repaglinide is an oxidized dicarboxylic acid. For the M2-D5 variant, the five deuterium (B1214612) atoms are presumed to be located on the ethoxy group, a common site for deuteration in related standards. The proposed fragmentation is based on the known fragmentation of the parent Repaglinide molecule, which typically involves cleavage at the amide bond.

The expected mass-to-charge ratio (m/z) for the protonated molecular ion [M+H]⁺ of this compound and its major fragment ions are summarized in the table below. The values for the non-deuterated M2 are also provided for comparison.

CompoundParent Ion [M+H]⁺ (m/z)Major Fragment Ion (m/z)Description of Fragmentation
Repaglinide M2487.2162.1Cleavage of the amide bond, resulting in the formation of the piperidinylphenyl fragment.
This compound 492.2 162.1 The deuterium labels are on the dicarboxylic acid portion, which is the neutral loss fragment.

Visualization of Proposed Fragmentation Pathway

The following diagram illustrates the proposed fragmentation pathway for this compound.

G cluster_parent This compound cluster_fragments Fragment Ions parent_ion This compound [M+H]⁺ m/z = 492.2 fragment1 Piperidinylphenyl Fragment m/z = 162.1 parent_ion->fragment1 CID neutral_loss Dicarboxylic Acid Fragment-D5 (Neutral Loss) parent_ion->neutral_loss CID

Caption: Proposed fragmentation of this compound.

Conclusion

This application note provides a framework for the analysis of this compound using LC-MS/MS. The provided experimental protocols and the proposed fragmentation pattern serve as a starting point for method development and validation. The accurate characterization of deuterated metabolites like this compound is fundamental for pharmacokinetic and drug metabolism studies, enabling reliable quantification of their non-deuterated counterparts in biological systems. Researchers should perform their own optimization and verification of the fragmentation pathway using appropriate instrumentation.

References

Troubleshooting & Optimization

Troubleshooting Repaglinide M2-D5 signal suppression in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering signal suppression of the Repaglinide (B1680517) M2-D5 internal standard during mass spectrometry analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem in LC-MS?

A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte is reduced by co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can cause inaccurate quantification, reduced sensitivity, and poor reproducibility.[2] The sample "matrix" consists of all components other than the analyte of interest, such as salts, lipids, and proteins.[1] Ion suppression occurs in the ion source of the mass spectrometer, where the analyte and matrix components compete for ionization.[1] Electrospray ionization (ESI) is generally more susceptible to this effect than atmospheric pressure chemical ionization (APCI).[1]

Q2: I'm using a deuterated internal standard (Repaglinide M2-D5). Shouldn't that correct for ion suppression?

A2: Ideally, a deuterated internal standard (IS) co-elutes with the analyte and experiences the same degree of ion suppression. The ratio of the analyte signal to the IS signal should remain constant, enabling accurate quantification. However, if there is a slight chromatographic separation between the analyte and the IS, they will be affected differently by the matrix, leading to inaccurate results. This separation can be caused by the "deuterium isotope effect," where the deuterium (B1214612) substitution slightly alters the molecule's physicochemical properties.

Q3: What is the Repaglinide M2 metabolite?

A3: Repaglinide is primarily metabolized by the cytochrome P450 enzymes CYP3A4 and CYP2C8. The M2 metabolite is an oxidized dicarboxylic acid, formed by the oxidative opening of the piperidine (B6355638) ring of the parent repaglinide molecule. The formation of the M2 metabolite is mainly catalyzed by CYP3A4.

Q4: Where are the deuterium labels on this compound located?

A4: The "D5" designation indicates five deuterium atoms. In commercially available Repaglinide-d5, these are typically located on the ethoxy group.

Troubleshooting Guides

Problem: Inconsistent or inaccurate quantification using this compound internal standard.

Possible Cause: Differential ion suppression due to a chromatographic shift between the analyte (Repaglinide M2) and the deuterated internal standard (this compound).

Troubleshooting Workflow

cluster_0 Phase 1: Diagnose the Issue cluster_1 Phase 2: Implement Solutions cluster_2 Phase 3: Verify Correction A 1. Verify Co-elution of Analyte and IS B 2. Assess Matrix Effect A->B If separation is observed C 3. Perform Post-Column Infusion Experiment B->C If differential suppression is confirmed D 4. Optimize Chromatography C->D E 5. Improve Sample Preparation D->E If optimization is insufficient F 6. Consider Alternative IS E->F If cleanup is ineffective G 7. Re-evaluate Matrix Effect and Co-elution F->G LC LC System Column Analytical Column LC->Column Tee Column->Tee MS Mass Spectrometer Tee->MS Syringe Syringe Pump (Analyte Infusion) Syringe->Tee

References

Technical Support Center: Optimizing LC Gradient Separation of Repaglinide and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatographic (LC) separation of Repaglinide (B1680517) and its metabolites.

Introduction to Repaglinide and its Metabolism

Repaglinide is an oral antidiabetic drug used to treat type 2 diabetes.[1][2] It is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP2C8 and CYP3A4, into several metabolites.[3][4][5] The major metabolites include M1 (an aromatic amine), M2 (an oxidized dicarboxylic acid), and M4 (formed via hydroxylation on the piperidine (B6355638) ring). An acyl glucuronide, M7, is also formed. These metabolites are pharmacologically inactive and are primarily excreted in the feces. Understanding the separation of Repaglinide from these metabolites is crucial for pharmacokinetic, pharmacodynamic, and stability studies.

Physicochemical Properties

CompoundpKalogPWater SolubilityNotes
Repaglinide Acidic: ~4.2, Basic: ~6.0~3.97Poorly solubleAmpholytic nature.
Metabolite M1 Not availableLower than RepaglinideHigher than RepaglinideAromatic amine formation increases polarity.
Metabolite M2 Not availableSignificantly lower than RepaglinideSignificantly higher than RepaglinideDicarboxylic acid derivative, significantly more polar.
Metabolite M4 Not availableLower than RepaglinideHigher than RepaglinideHydroxylation increases polarity.
Metabolite M7 Not availableSignificantly lower than RepaglinideSignificantly higher than RepaglinideGlucuronide conjugate, highly polar.

Experimental Protocols

This section provides examples of LC methods that can be adapted for the separation of Repaglinide and its metabolites.

Protocol 1: Gradient HPLC Method for Forced Degradation Studies

This method is adapted from a study on the forced degradation of Repaglinide and is suitable for separating a wide range of degradation products, which can be structurally similar to metabolites.

Protocol 2: Isocratic HPLC Method for Repaglinide in Plasma

This method, while isocratic, provides a good starting point for developing a gradient method for plasma samples. It can be modified by introducing a gradient to elute the more polar metabolites.

  • Column: Purospher STAR C-18 (4.8 mm x 150 mm; 5 µm particle size)

  • Mobile Phase: Acetonitrile: 0.01 M Ammonium Formate (pH 2.7) (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV or Fluorescence (Ex: 240 nm, Em: 380 nm)

  • Sample Preparation: Liquid-liquid extraction with ethyl acetate at pH 7.4.

Data Presentation: Comparison of LC Methods

The following table summarizes various reported LC methods for the analysis of Repaglinide. These can serve as a reference for method development.

Method TypeColumnMobile PhaseFlow Rate (mL/min)DetectionReference
RP-HPLCPurosnosphere C18 (5 µm, 4.6mm* 250 mm)Acetonitrile: Methanol (60:40 v/v)1.1UV (214 nm)
RP-HPLCC18, 250×4.6mm, 5μAcetonitrile: Phosphate buffer (58:42 v/v)1.0UV (230 nm)
RP-HPLCPurospher STAR C-18 (4.8 mm x 150 mm; 5 µm)Acetonitrile: 0.01 M Ammonium Formate (pH 2.7) (60:40, v/v)1.0UV
LC-MS/MSXDB-C18Acetonitrile: 0.01 mol/L Ammonium acetate buffer (pH 6.8)-MS/MS
UPLC-MS/MSAcquity BEH; Shield-RP-C18 (100 mm x 2.1 mm; 1.7 μm)Gradient with 0.1% formic acid in water and acetonitrile0.3MS/MS

Mandatory Visualizations

G cluster_workflow LC Gradient Optimization Workflow start Define Separation Goal: Repaglinide & Metabolites initial_conditions Select Initial Conditions: - C18 Column - A: Aqueous Buffer (e.g., Ammonium Acetate) - B: Organic Solvent (e.g., Acetonitrile) start->initial_conditions scouting_gradient Run Scouting Gradient: (e.g., 5-95% B in 30 min) initial_conditions->scouting_gradient evaluate_separation Evaluate Separation: - Peak Resolution - Peak Shape - Retention Times scouting_gradient->evaluate_separation optimization Optimize Gradient: - Adjust Slope - Modify Initial/Final %B - Change pH of Mobile Phase A evaluate_separation->optimization Suboptimal Separation validation Validate Method: - Linearity, Accuracy, Precision evaluate_separation->validation Optimal Separation optimization->scouting_gradient Re-evaluate troubleshooting Troubleshoot Issues: - Co-elution - Poor Peak Shape - Low Sensitivity optimization->troubleshooting

Caption: A typical workflow for optimizing an LC gradient method.

G cluster_cyp3a4 CYP3A4 Mediated cluster_cyp2c8 CYP2C8 Mediated cluster_ugt Glucuronidation repaglinide Repaglinide (C27H36N2O4) m1 Metabolite M1 (Aromatic Amine) repaglinide->m1 Oxidation m2 Metabolite M2 (Dicarboxylic Acid) repaglinide->m2 Oxidation m4 Metabolite M4 (Piperidine Hydroxylation) repaglinide->m4 Hydroxylation m7 Metabolite M7 (Acyl Glucuronide) repaglinide->m7 Conjugation

Caption: Metabolic pathways of Repaglinide.

Troubleshooting Guides and FAQs

This section is designed to provide quick answers to common problems encountered during the LC separation of Repaglinide and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge in separating Repaglinide from its metabolites?

A1: The main challenge is the potential for co-elution, especially between Repaglinide and its less polar metabolites, or among the more polar metabolites themselves. Achieving baseline separation for all compounds in a single run requires careful optimization of the LC gradient.

Q2: Which type of LC column is most suitable?

A2: A C18 reversed-phase column is the most commonly used and generally effective stationary phase for the separation of Repaglinide and its metabolites. Columns with a particle size of 5 µm are common, while smaller particle sizes (e.g., 1.7 µm) in UPLC systems can provide higher resolution and faster analysis times.

Q3: How does the mobile phase pH affect the separation?

A3: Repaglinide has both acidic and basic functional groups (pKa ~4.2 and ~6.0), making its retention sensitive to pH. At a low pH (e.g., 2.7-3.5), the carboxylic acid group is protonated, and the basic nitrogen is ionized, which can lead to good peak shapes on silica-based C18 columns. The metabolites also have ionizable groups, and adjusting the pH can significantly alter their retention times relative to Repaglinide, thereby improving resolution.

Q4: What is a good starting point for a gradient elution?

A4: A good starting point is a shallow gradient that begins with a high aqueous composition to retain and separate the polar metabolites and gradually increases the organic solvent concentration to elute Repaglinide. For example, a gradient from 10% to 90% acetonitrile over 20-30 minutes with a buffered aqueous phase is a reasonable starting point (see Protocol 1).

Troubleshooting Guide
Problem Possible Causes Solutions
Poor Resolution / Peak Co-elution - Inappropriate mobile phase composition or pH.- Gradient is too steep.- Column is not providing sufficient selectivity.- Adjust Mobile Phase pH: Small changes in pH can significantly alter the selectivity between Repaglinide and its metabolites.- Flatten the Gradient: Decrease the rate of change of the organic solvent concentration, especially around the elution time of the co-eluting peaks.- Change Organic Solvent: If using acetonitrile, try methanol, or a combination of both. Methanol can offer different selectivity for aromatic compounds.- Try a Different Column: Consider a column with a different stationary phase (e.g., phenyl-hexyl) to introduce different separation mechanisms.
Peak Tailing - Secondary interactions between basic analytes and acidic silanols on the column.- Column overload.- Column contamination or degradation.- Lower Mobile Phase pH: A pH of 2.5-3.5 will ensure that the silanols are protonated, minimizing secondary interactions.- Add a Competing Base: A small amount of an amine modifier like triethylamine (B128534) (TEA) can be added to the mobile phase to block active silanol (B1196071) sites.- Reduce Sample Concentration: Dilute the sample to see if peak shape improves.- Use a High-Purity, End-Capped Column: Modern columns are designed to minimize silanol interactions.- Flush the Column: Use a strong solvent to wash the column and remove any contaminants.
Broad Peaks - Extra-column volume.- Sample solvent is stronger than the mobile phase.- Column void or degradation.- Minimize Tubing Length and Diameter: Ensure all connections are made properly with no gaps.- Inject in a Weaker Solvent: Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase conditions.- Replace the Column: If the problem persists and is observed for all peaks, the column may be at the end of its life.
Ghost Peaks - Contamination in the mobile phase, sample, or LC system.- Carryover from a previous injection.- Use High-Purity Solvents and Freshly Prepared Mobile Phase: Filter all mobile phases.- Run a Blank Gradient: Inject a blank (mobile phase) to see if the ghost peaks are still present.- Implement a Needle Wash: Use a strong solvent in the autosampler wash to clean the injection needle between runs.
Retention Time Drift - Inadequate column equilibration.- Changes in mobile phase composition.- Temperature fluctuations.- Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods.- Prepare Fresh Mobile Phase: Ensure accurate and consistent preparation of the mobile phase.- Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times.

References

Minimizing matrix effects for Repaglinide analysis in urine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the analysis of Repaglinide (B1680517) in urine.

Troubleshooting Guide

Issue 1: Low Analyte Recovery
Possible Cause Troubleshooting Step
Incomplete Extraction For Liquid-Liquid Extraction (LLE): Ensure the pH of the urine sample is optimized for Repaglinide's extraction. Repaglinide is a weakly acidic compound, and adjusting the pH can significantly impact its partitioning into the organic solvent. Experiment with different extraction solvents or solvent mixtures. Ensure vigorous and adequate vortexing time for thorough mixing of aqueous and organic phases. For Solid-Phase Extraction (SPE): Verify that the sorbent chemistry of the SPE cartridge is appropriate for Repaglinide. A mixed-mode cation exchange and reversed-phase sorbent can be effective. Ensure proper conditioning of the SPE cartridge as per the manufacturer's instructions. Optimize the pH of the loading solution to ensure proper retention of Repaglinide on the sorbent. Evaluate the composition and volume of the wash and elution solvents. An inadequate elution solvent will result in incomplete recovery of the analyte.
Analyte Degradation Repaglinide can be subject to degradation under certain conditions.[1] Ensure that samples are processed and stored under appropriate conditions (e.g., protected from light, controlled temperature) to minimize degradation.
Incomplete Hydrolysis of Glucuronide Metabolites A significant portion of Repaglinide is excreted as glucuronide conjugates.[2] Incomplete enzymatic hydrolysis will lead to an underestimation of the total Repaglinide concentration. Ensure the activity of the β-glucuronidase enzyme is optimal and that the incubation time, temperature, and pH are suitable for complete hydrolysis.[3][4]
Issue 2: High Matrix Effects (Ion Suppression or Enhancement)
Possible Cause Troubleshooting Step
Co-elution of Interfering Substances Urine is a complex matrix containing high concentrations of salts, urea, and other endogenous compounds that can interfere with the ionization of Repaglinide in the mass spectrometer source.[5] Chromatographic Optimization: Modify the HPLC/UPLC gradient to improve the separation of Repaglinide from matrix components. A shallower gradient or a different stationary phase can enhance resolution. Sample Preparation: Employ a more rigorous sample clean-up method. SPE is generally more effective than LLE at removing a wider range of interferences. Consider using a mixed-mode SPE cartridge for enhanced selectivity.
Suboptimal Sample Preparation Dilution: A simple "dilute-and-shoot" approach may not be sufficient for removing significant matrix effects in urine. However, for less sensitive assays, optimizing the dilution factor can sometimes mitigate matrix effects to an acceptable level. LLE/SPE: Ensure the chosen method is validated for its ability to remove interfering substances. A post-extraction spiking study can be performed to evaluate the extent of matrix effects.
Inappropriate Internal Standard (IS) The use of a stable isotope-labeled (SIL) internal standard for Repaglinide is highly recommended to compensate for matrix effects. If a SIL-IS is not available, a structural analog that co-elutes and has similar ionization properties to Repaglinide should be used.
Issue 3: Poor Reproducibility and Precision
Possible Cause Troubleshooting Step
Inconsistent Sample Preparation Manual sample preparation methods like LLE can be prone to variability. Ensure consistent volumes, vortexing times, and phase separation techniques are used for all samples. Automation of sample preparation can improve reproducibility.
Variable Urine Composition The composition of urine can vary significantly between individuals and over time, leading to inconsistent matrix effects. The use of a robust and validated sample preparation method is crucial to minimize the impact of this variability.
Instrumental Factors Ensure the LC-MS/MS system is properly maintained and calibrated. A dirty ion source can exacerbate matrix effects and lead to poor reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in analyzing Repaglinide in urine?

A1: The primary challenges are the complex and variable nature of the urine matrix, which can lead to significant matrix effects such as ion suppression or enhancement. Additionally, Repaglinide is extensively metabolized, with a significant portion excreted as glucuronide conjugates, necessitating a hydrolysis step to accurately quantify the total drug concentration.

Q2: Should I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for sample preparation?

A2: The choice between LLE and SPE depends on the required sensitivity, throughput, and the degree of sample clean-up needed. SPE is generally considered more effective in removing a broader range of matrix interferences, leading to cleaner extracts and reduced matrix effects. However, LLE can be a simpler and more cost-effective option for some applications. A comparison of the two methods is provided in the table below.

Q3: Is it necessary to perform hydrolysis on urine samples before analysis?

A3: Yes, for the determination of total Repaglinide concentration, a hydrolysis step is crucial. Repaglinide is metabolized to form glucuronide conjugates, which are then excreted in the urine. Failure to cleave these conjugates will result in an underestimation of the actual drug concentration. Enzymatic hydrolysis using β-glucuronidase is a common and effective method.

Q4: How can I evaluate the extent of matrix effects in my assay?

A4: Matrix effects can be assessed by comparing the peak response of an analyte in a post-extraction spiked matrix sample to the response of the analyte in a neat solution at the same concentration. The matrix factor (MF) can be calculated, with a value of 1 indicating no matrix effect, <1 indicating ion suppression, and >1 indicating ion enhancement.

Q5: What is the best type of internal standard to use for Repaglinide analysis in urine?

A5: The ideal internal standard is a stable isotope-labeled (SIL) version of Repaglinide (e.g., Repaglinide-d5). A SIL internal standard has nearly identical chemical and physical properties to the analyte and will co-elute, effectively compensating for variations in extraction recovery and matrix effects. If a SIL-IS is unavailable, a structural analog with similar chromatographic and mass spectrometric behavior can be used, but it may not compensate for matrix effects as effectively.

Data Presentation

Table 1: Comparison of Sample Preparation Methods for Repaglinide in Urine
ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Analyte Recovery 80-95%>90%
Matrix Effect Moderate to HighLow to Moderate
Selectivity LowerHigher
Throughput Lower (can be automated)Higher (amenable to 96-well format)
Cost per Sample LowerHigher
Method Development Time ShorterLonger

Note: The values presented are representative and may vary depending on the specific protocol and laboratory conditions.

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of Repaglinide Glucuronides
  • To 1 mL of urine sample, add 250 µL of ammonium (B1175870) acetate (B1210297) buffer (pH 5.0).

  • Add 20 µL of β-glucuronidase enzyme solution.

  • Vortex briefly and incubate at 60°C for 2 hours.

  • Allow the sample to cool to room temperature before proceeding with extraction.

Protocol 2: Liquid-Liquid Extraction (LLE)
  • To the hydrolyzed urine sample, add the internal standard solution.

  • Add 3 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of diethyl ether and dichloromethane).

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE)
  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Load the hydrolyzed urine sample (pre-treated with the internal standard) onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Visualizations

Experimental_Workflow cluster_urine_sample Urine Sample Collection cluster_hydrolysis Enzymatic Hydrolysis cluster_extraction Sample Extraction cluster_analysis Analysis Urine Urine Sample Hydrolysis Add β-glucuronidase Incubate at 60°C Urine->Hydrolysis LLE Liquid-Liquid Extraction Hydrolysis->LLE Option 1 SPE Solid-Phase Extraction Hydrolysis->SPE Option 2 LCMS LC-MS/MS Analysis LLE->LCMS SPE->LCMS

Caption: Experimental workflow for Repaglinide analysis in urine.

Troubleshooting_Logic Start Problem Encountered LowRecovery Low Analyte Recovery? Start->LowRecovery HighMatrix High Matrix Effects? LowRecovery->HighMatrix No CheckExtraction Optimize Extraction (pH, solvent, sorbent) LowRecovery->CheckExtraction Yes CheckHydrolysis Verify Hydrolysis (enzyme activity, conditions) LowRecovery->CheckHydrolysis Yes PoorPrecision Poor Reproducibility? HighMatrix->PoorPrecision No OptimizeChromo Optimize Chromatography (gradient, column) HighMatrix->OptimizeChromo Yes ImproveCleanup Improve Sample Cleanup (SPE > LLE) HighMatrix->ImproveCleanup Yes UseSIL_IS Use Stable Isotope-Labeled IS HighMatrix->UseSIL_IS Yes StandardizePrep Standardize Sample Prep (automation) PoorPrecision->StandardizePrep Yes CheckInstrument Check Instrument (calibration, source cleaning) PoorPrecision->CheckInstrument Yes

References

Technical Support Center: Analysis of Repaglinide in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of Repaglinide. Our aim is to help you address common challenges, particularly ion suppression, encountered during LC-MS/MS analysis of complex biological samples.

Troubleshooting Guide

Ion suppression is a significant challenge in the analysis of Repaglinide in biological matrices, leading to reduced sensitivity, accuracy, and reproducibility. This guide provides a systematic approach to identifying and mitigating these effects.

Initial Assessment of Ion Suppression

A common method to visualize ion suppression is through a post-column infusion experiment. In this setup, a constant flow of Repaglinide solution is introduced into the mass spectrometer after the analytical column. When a blank extracted biological sample is injected, any dip in the constant signal baseline indicates the presence of co-eluting matrix components that are causing ion suppression.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of ion suppression when analyzing Repaglinide in plasma?

A1: Ion suppression in the analysis of Repaglinide is primarily caused by co-eluting endogenous components from the biological matrix.[1] These include:

  • Phospholipids (B1166683): Abundant in plasma, these molecules are notorious for causing ion suppression in electrospray ionization (ESI).

  • Salts and Proteins: High concentrations of salts and residual proteins from inadequate sample preparation can interfere with the ionization process.[2]

  • Formulation Excipients: In preclinical or clinical studies, formulation agents used to solubilize Repaglinide can also co-elute and cause significant ion suppression.

Q2: My Repaglinide peak is present, but the signal intensity is low and variable between samples. What could be the issue?

A2: Low and variable signal intensity for Repaglinide, even with a visible peak, is a classic symptom of ion suppression. The variability arises from differences in the matrix composition between individual samples. To confirm this, a post-column infusion experiment is recommended. To address this, optimizing the sample preparation method to remove interfering components is crucial.[3][4]

Q3: How can I improve my sample preparation to reduce ion suppression for Repaglinide analysis?

A3: Several sample preparation techniques can be employed to minimize ion suppression. The choice of method depends on the required cleanliness of the sample and the desired throughput. The most common methods are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[1][5] LLE and SPE generally provide cleaner extracts compared to PPT, thus reducing matrix effects more effectively.[4]

Q4: Which sample preparation method offers the best recovery for Repaglinide?

A4: The recovery of Repaglinide can vary depending on the specific protocol used for each technique. However, published data indicates that high recovery can be achieved with both Protein Precipitation and Liquid-Liquid Extraction. A comparison of reported recovery values is presented in the table below.

Q5: Can chromatographic conditions be modified to reduce ion suppression?

A5: Yes, optimizing chromatographic conditions is a powerful strategy. By adjusting the mobile phase composition, gradient profile, or using a different stationary phase, it's often possible to chromatographically separate Repaglinide from the interfering matrix components.[4] For instance, ensuring that Repaglinide does not elute in the region where phospholipids typically appear can significantly improve signal intensity.

Q6: What are the ideal LC-MS/MS parameters for Repaglinide analysis?

A6: For sensitive and specific detection, tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is recommended.[3] The precursor ion for Repaglinide is typically the protonated molecule [M+H]⁺ at m/z 453.3. A common product ion for quantification is m/z 162.2.[3] The specific parameters such as collision energy and ion source settings should be optimized for your instrument.

Data Presentation: Comparison of Sample Preparation Methods

The following table summarizes quantitative data from different studies on the recovery of Repaglinide using various sample preparation techniques.

Sample Preparation MethodKey Protocol DetailsAnalyte Recovery (%)Internal Standard Recovery (%)Reference
Protein Precipitation (PPT) Acetonitrile (B52724) as precipitation solvent.98.3 ± 1.08Not Reported[6]
Liquid-Liquid Extraction (LLE) tert-butyl methyl ether as extraction solvent.96.0280.98[3]
Liquid-Liquid Extraction (LLE) Diethyl ether-dichloromethane (60:40, v/v) as extraction solvent.Not explicitly stated for Repaglinide, but method was successful for pharmacokinetic study.Not Reported[2]
Solvent Extraction Ethyl acetate (B1210297) and 0.1N HCl for extraction.9598 (for Metformin)[1]

Experimental Protocols

Below are detailed methodologies for the key sample preparation techniques discussed.

Protein Precipitation (PPT) Protocol

This protocol is adapted from a general procedure for plasma sample analysis and a specific HPLC method for Repaglinide.[6][7]

Materials:

  • Human plasma sample

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS) solution (e.g., Diazepam or a stable isotope-labeled Repaglinide)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of the human plasma sample into a microcentrifuge tube.

  • Add 25 µL of the Internal Standard working solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex briefly and inject a suitable volume (e.g., 5-10 µL) into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE) Protocol

This protocol is based on a validated LC-MS/MS method for the determination of Repaglinide in human plasma.[3]

Materials:

  • Human plasma sample

  • Internal Standard (IS) solution (e.g., Cetirizine)

  • Ammonium (B1175870) acetate buffer (0.05 M, pH 4.5)

  • tert-butyl methyl ether (extraction solvent)

  • Glass tubes (10 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 200 µL of the plasma sample into a 10 mL glass tube.

  • Add 100 µL of the IS solution (e.g., 100 ng/mL of cetirizine (B192768) in water).

  • Add 50 µL of 0.05 M ammonium acetate buffer (pH 4.5).

  • Vortex the mixture for 30 seconds.

  • Add 6 mL of tert-butyl methyl ether as the extraction solvent.

  • Vortex vigorously for 60 seconds.

  • Centrifuge for 5 minutes at 3200 rpm to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a clean glass tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue with 500 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.[3]

Solid-Phase Extraction (SPE) Protocol (Adapted Method)

Materials:

  • Human plasma sample

  • Internal Standard (IS) solution

  • Mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX)

  • Phosphoric acid (for sample pretreatment)

  • Methanol (B129727) (for conditioning and elution)

  • Ammonium hydroxide (B78521) (for elution)

  • SPE manifold

Procedure:

  • Sample Pretreatment: To 500 µL of plasma, add 50 µL of IS solution and 500 µL of 4% phosphoric acid in water. Vortex to mix.

  • Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

  • Sample Loading: Load the pretreated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interferences.

  • Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase.

  • Analysis: Inject an appropriate volume into the LC-MS/MS system.

Visualizations

The following diagrams illustrate key workflows and decision-making processes for addressing ion suppression in Repaglinide analysis.

IonSuppressionTroubleshooting start Low or Variable Repaglinide Signal check_is Check Internal Standard Response start->check_is is_ok IS Signal also Low/ Variable? check_is->is_ok Yes is_stable IS Signal Stable? check_is->is_stable No matrix_effect Strong Indication of Matrix Effect (Ion Suppression) is_ok->matrix_effect sample_prep_issue Potential Sample Preparation Error is_stable->sample_prep_issue optimize_sp Optimize Sample Preparation (PPT, LLE, SPE) matrix_effect->optimize_sp optimize_lc Optimize Chromatographic Separation matrix_effect->optimize_lc change_ionization Change Ionization Mode (e.g., APCI if possible) matrix_effect->change_ionization review_protocol Review Sample Preparation Protocol sample_prep_issue->review_protocol end Improved Signal Achieved optimize_sp->end optimize_lc->end change_ionization->end review_protocol->end

Caption: Troubleshooting workflow for ion suppression.

SamplePrepWorkflow cluster_downstream start Biological Sample (e.g., Plasma) add_is Add Internal Standard start->add_is ppt Protein Precipitation (e.g., with Acetonitrile) add_is->ppt lle Liquid-Liquid Extraction (e.g., with MTBE) add_is->lle spe Solid-Phase Extraction (e.g., Mixed-Mode) add_is->spe centrifuge_ppt Centrifuge ppt->centrifuge_ppt separate_layers_lle Separate Layers lle->separate_layers_lle wash_elute_spe Wash and Elute spe->wash_elute_spe supernatant Collect Supernatant centrifuge_ppt->supernatant organic_layer Collect Organic Layer separate_layers_lle->organic_layer eluate Collect Eluate wash_elute_spe->eluate evaporate Evaporate to Dryness supernatant->evaporate organic_layer->evaporate eluate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Sample preparation workflow comparison.

References

Repaglinide M2-D5 stability in solution and during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Repaglinide M2-D5 in solution and during storage.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored at -20°C, where it is stable for at least three years.[1] It can also be stored at 4°C for up to two years.[1]

Q2: How should I prepare and store stock solutions of this compound?

A2: Stock solutions are typically prepared in solvents like DMSO, DMF, or ethanol.[1][2] For optimal stability, it is recommended to aliquot the stock solution after preparation and store it at -80°C to prevent degradation from repeated freeze-thaw cycles.[1]

Q3: What is the stability of this compound in a prepared stock solution?

A3: The stability of this compound in solution is dependent on the storage temperature. When stored at -80°C, the solution is stable for up to 6 months. If stored at -20°C, it should be used within 1 month.

Q4: In which solvents is this compound soluble?

A4: this compound is soluble in DMSO (≥ 50 mg/mL), DMF (30 mg/mL), and Ethanol (25 mg/mL). It is important to note that hygroscopic DMSO can significantly impact the solubility, so using a freshly opened vial is recommended.

Stability Data Summary

CompoundFormStorage TemperatureDurationStability
This compoundPowder-20°C3 yearsStable
This compoundPowder4°C2 yearsStable
This compoundIn Solvent-80°C6 monthsStable
This compoundIn Solvent-20°C1 monthUse within 1 month

Troubleshooting Guide

Issue 1: Unexpected Degradation of this compound in Solution

  • Possible Cause 1: Improper Storage Temperature. Storing solutions at temperatures warmer than recommended (-20°C instead of -80°C) can accelerate degradation.

    • Solution: Always store stock solutions at -80°C for long-term use. For short-term use, -20°C is acceptable for up to one month.

  • Possible Cause 2: Repeated Freeze-Thaw Cycles. Multiple freeze-thaw cycles can lead to the degradation of the compound.

    • Solution: Aliquot the stock solution into single-use vials after preparation to avoid repeated temperature cycling.

  • Possible Cause 3: Exposure to Acidic or Oxidative Conditions. Repaglinide is known to be sensitive to acidic and oxidative environments, which can lead to significant degradation.

    • Solution: Ensure that the solvent and any buffers used are free from acidic contaminants and oxidative agents. Prepare solutions fresh when possible.

Issue 2: Inconsistent Analytical Results in Stability Studies

  • Possible Cause 1: Non-validated Analytical Method. The analytical method may not be stability-indicating, meaning it cannot distinguish between the intact drug and its degradation products.

    • Solution: Develop and validate a stability-indicating HPLC or LC-MS method. This involves stress testing the compound to generate degradation products and ensuring the method can resolve these from the parent compound.

  • Possible Cause 2: Inappropriate Solvent for Analysis. The choice of diluent for analysis can affect the stability and chromatography of the compound.

    • Solution: A common diluent for Repaglinide analysis is a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v). Ensure the analyte is soluble and stable in the chosen mobile phase or diluent.

Experimental Protocols

Protocol: Stability-Indicating HPLC-UV Method for this compound

This protocol provides a general framework for assessing the stability of this compound. Method optimization and validation are required.

  • Preparation of Standard Solution:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Prepare working standard solutions by diluting the stock solution with the mobile phase to a suitable concentration range for analysis (e.g., 2-70 µg/mL).

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., Agilent XDB C-18).

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: UV detection at 244 nm or 281.2 nm.

    • Injection Volume: 10-20 µL.

  • Forced Degradation Study:

    • To demonstrate the stability-indicating nature of the method, subject the this compound solution to stress conditions as per ICH guidelines (Q1A R2).

      • Acid Hydrolysis: 0.1 M HCl at 70°C.

      • Base Hydrolysis: 0.1 M NaOH at 70°C.

      • Oxidative Degradation: 3% H₂O₂ at 70°C.

      • Thermal Degradation: Heat the solid compound or solution.

      • Photolytic Degradation: Expose the solution to UV light.

    • Analyze the stressed samples by the developed HPLC method to identify and separate degradation products from the parent peak.

  • Stability Study:

    • Prepare a solution of this compound in the desired solvent system.

    • Store aliquots of the solution at the intended storage conditions (e.g., -80°C, -20°C, 4°C, room temperature).

    • At specified time points (e.g., 0, 1, 3, 6 months), analyze the samples in triplicate.

    • Calculate the percentage of this compound remaining and monitor the formation of any degradation products.

Visualizations

cluster_workflow Experimental Workflow for Stability Study Prep Prepare Stock Solution of this compound Aliquot Aliquot into Vials Prep->Aliquot Store Store at Different Conditions (T, Light) Aliquot->Store Timepoints Analyze at Specific Timepoints (t=0, 1, 3... months) Store->Timepoints Analysis HPLC/LC-MS Analysis Timepoints->Analysis Data Calculate % Remaining & Degradants Analysis->Data

Caption: A typical experimental workflow for conducting a stability study of this compound.

Repaglinide Repaglinide Acid Acid Hydrolysis (e.g., 0.1 M HCl) Repaglinide->Acid significant degradation Oxidation Oxidation (e.g., 3% H2O2) Repaglinide->Oxidation significant degradation Base Alkaline Hydrolysis (e.g., 0.1 M NaOH) Repaglinide->Base less significant degradation DP1 Degradation Product 1 Acid->DP1 DP2 Degradation Product 2 Oxidation->DP2 DP3 Degradation Product 3 Base->DP3

Caption: Known degradation pathways of Repaglinide under various stress conditions.

Start Inconsistent Results? CheckStorage Check Storage Conditions (Temp, Light, Freeze-Thaw) Start->CheckStorage CheckMethod Is the Analytical Method Validated? CheckStorage->CheckMethod ValidateMethod Perform Method Validation (Specificity, Linearity, etc.) CheckMethod->ValidateMethod No CheckSolvent Check Solvent/Diluent Compatibility & Purity CheckMethod->CheckSolvent Yes Resolved Problem Resolved ValidateMethod->Resolved CheckSolvent->Resolved

Caption: A decision tree for troubleshooting inconsistent analytical results.

References

Overcoming poor peak shape in Repaglinide chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Repaglinide (B1680517) chromatography. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, particularly poor peak shape, during your experiments.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving poor peak shapes in Repaglinide chromatography.

Q1: My Repaglinide peak is tailing. What are the common causes and how can I fix it?

Peak tailing is a common issue in the chromatography of basic compounds like Repaglinide. It is often caused by secondary interactions between the analyte and the stationary phase.

Potential Causes and Solutions:

  • Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic functional groups of Repaglinide, causing tailing.[1][2][3]

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-4.0) can suppress the ionization of silanol groups, minimizing these interactions.[4][5] Using a buffer like phosphate (B84403) or ammonium (B1175870) formate (B1220265) helps maintain a stable pH.

    • Solution 2: Use an End-Capped Column: Employ a column that has been end-capped to reduce the number of accessible silanol groups.

    • Solution 3: Add a Competitive Base: Introducing a small amount of a competitive base, like triethylamine (B128534) (TEA), to the mobile phase can mask the active silanol sites.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.

    • Solution: Reduce the concentration of the Repaglinide sample or decrease the injection volume.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can also cause peak tailing.

    • Solution: If the problem persists, try flushing the column or replacing it with a new one.

Q2: I am observing peak fronting for my Repaglinide peak. What could be the issue?

Peak fronting is less common than tailing for basic compounds but can occur under specific conditions.

Potential Causes and Solutions:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the peak to front.

    • Solution: Whenever possible, dissolve the Repaglinide standard and sample in the mobile phase itself.

  • High Analyte Concentration (Overload): Similar to peak tailing, very high concentrations can sometimes lead to peak fronting, although tailing is more typical.

    • Solution: Try diluting the sample.

  • Column Temperature: In some cases, a low column temperature can contribute to poor peak shape, including fronting.

    • Solution: Consider increasing the column temperature in small increments (e.g., 5°C) to see if the peak shape improves.

Q3: My Repaglinide peak is splitting. What are the possible reasons and solutions?

Peak splitting can be a frustrating issue, often pointing to a problem with the sample introduction or the column itself.

Potential Causes and Solutions:

  • Partially Blocked Column Frit: Debris from the sample or mobile phase can partially block the inlet frit of the column, causing the sample to be distributed unevenly onto the stationary phase.

    • Solution: Reverse the column and flush it to waste. If this doesn't work, the column may need to be replaced.

  • Sample Solvent Effects: Injecting a sample in a solvent that is not compatible with the mobile phase can cause peak splitting.

    • Solution: Prepare your sample in the mobile phase or a weaker solvent.

  • Co-eluting Impurity: The split peak might actually be two different compounds eluting very close to each other.

    • Solution: Try to optimize the mobile phase composition or gradient to improve the resolution between the two peaks.

Frequently Asked Questions (FAQs)

Q1: What is the ideal mobile phase composition for good peak shape of Repaglinide?

A good starting point for a mobile phase is a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an acidic aqueous buffer. The optimal ratio will depend on your specific column and system, but a common range is 40-80% organic solvent. It is crucial to adjust the pH of the aqueous component to be acidic (typically between 2.5 and 4.5) to ensure good peak symmetry.

Q2: What type of HPLC column is recommended for Repaglinide analysis?

A C18 column is the most commonly used and recommended stationary phase for Repaglinide analysis. Look for a high-purity, end-capped silica (B1680970) column to minimize silanol interactions. Column dimensions of 250 mm x 4.6 mm with 5 µm particles are frequently reported to provide good separation and peak shape.

Q3: How does the pH of the mobile phase affect the peak shape of Repaglinide?

The pH of the mobile phase is a critical parameter for achieving a good peak shape for Repaglinide, which is a weakly basic compound. An acidic pH (typically below 4.5) is generally preferred. This is because a lower pH suppresses the ionization of residual silanol groups on the silica packing material, which can otherwise cause peak tailing through secondary ionic interactions with the protonated Repaglinide molecule.

Q4: Can the sample preparation method affect the peak shape?

Yes, sample preparation can significantly impact peak shape. It is important to ensure that the sample is fully dissolved and that the diluent is compatible with the mobile phase. Injecting a sample in a solvent much stronger than the mobile phase can lead to peak distortion. For tablet analysis, ensure complete extraction of the drug and filtration to remove any particulate matter that could block the column.

Data and Protocols

Table 1: Summary of Chromatographic Conditions for Repaglinide Analysis
ParameterCondition 1Condition 2Condition 3Condition 4
Column C18 (250x4.6 mm, 5µm)Symmetry C18Purospher STAR C-18 (150 x 4.8 mm, 5µm)Agilent TC-C18 (250 mm × 4.6 mm, 5 μm)
Mobile Phase Acetonitrile: Ammonium formate (65:35)Methanol (B129727): Dihydrogen phosphate buffer (pH 5.0) (60:40)Acetonitrile: Ammonium formate (pH 2.7; 0.01 M) (60:40)Methanol: Water (pH 3.5 with orthophosphoric acid) (80:20)
Flow Rate 1.0 mL/min1.5 mL/min1.0 mL/min1.0 mL/min
Detection (UV) 245 nm255 nmNot Specified241 nm
Retention Time 4.22 min5.8 min6.2 minNot Specified
Experimental Protocol: A General RP-HPLC Method for Repaglinide

This protocol is a generalized procedure based on several published methods.

1. Materials and Reagents:

  • Repaglinide reference standard

  • HPLC grade acetonitrile and/or methanol

  • Ammonium formate or potassium dihydrogen phosphate (for buffer preparation)

  • Orthophosphoric acid or formic acid (for pH adjustment)

  • HPLC grade water

  • 0.45 µm membrane filters

2. Chromatographic System:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

3. Preparation of Mobile Phase:

  • Prepare the aqueous buffer (e.g., 10 mM ammonium formate).

  • Adjust the pH of the aqueous buffer to the desired value (e.g., pH 3.5) using an appropriate acid.

  • Mix the aqueous buffer with the organic solvent in the desired ratio (e.g., 35:65 v/v).

  • Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

4. Preparation of Standard Solution:

  • Prepare a stock solution of Repaglinide (e.g., 1 mg/mL) in methanol or the mobile phase.

  • Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations (e.g., 1-10 µg/mL).

5. Chromatographic Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is obtained.

  • Set the flow rate (e.g., 1.0 mL/min).

  • Set the UV detection wavelength (e.g., 245 nm).

  • Inject the standard and sample solutions.

  • Record and analyze the chromatograms.

Visualizations

G start Poor Repaglinide Peak Shape check_tailing Is the peak tailing? start->check_tailing check_fronting Is the peak fronting? check_tailing->check_fronting No tailing_causes Potential Causes: - Silanol Interactions - Column Overload - Column Contamination check_tailing->tailing_causes Yes check_splitting Is the peak splitting? check_fronting->check_splitting No fronting_causes Potential Causes: - Sample Solvent Incompatibility - High Analyte Concentration check_fronting->fronting_causes Yes splitting_causes Potential Causes: - Blocked Column Frit - Sample Solvent Effects - Co-eluting Impurity check_splitting->splitting_causes Yes tailing_solutions Solutions: - Adjust mobile phase pH (acidic) - Use end-capped column - Add competitive base (e.g., TEA) - Reduce sample concentration - Flush or replace column tailing_causes->tailing_solutions fronting_solutions Solutions: - Dissolve sample in mobile phase - Dilute sample fronting_causes->fronting_solutions splitting_solutions Solutions: - Reverse and flush column - Prepare sample in mobile phase - Optimize mobile phase for better resolution splitting_causes->splitting_solutions

Caption: Troubleshooting workflow for poor peak shape in Repaglinide chromatography.

G repaglinide Repaglinide Structure piperidine Piperidine Ring (Basic Nitrogen) amide Amide Linkage carboxylic_acid Carboxylic Acid (Acidic) ether Ether Group silanol Silanol Group (Si-OH) on Silica Surface piperidine->silanol Secondary Interaction (Causes Peak Tailing)

Caption: Key functional groups of Repaglinide and potential interaction with silanol groups.

References

Technical Support Center: Enhancing Sensitivity for Low-Level Detection of Repaglinide Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance and troubleshooting for the sensitive detection of Repaglinide (B1680517) and its metabolites. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and comparative data to assist in your bioanalytical assays.

Introduction to Repaglinide Metabolism

Repaglinide is an oral antidiabetic drug primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP2C8 and CYP3A4.[1][2] The major metabolites include M1 (an aromatic amine), M2 (an oxidized dicarboxylic acid), and M4 (formed by hydroxylation on the piperidine (B6355638) ring).[1][2] Understanding the metabolic fate of Repaglinide is crucial for comprehensive pharmacokinetic and drug-drug interaction studies. The formation of M1 and M2 is predominantly catalyzed by CYP3A4, while CYP2C8 is the principal enzyme responsible for the formation of the M4 metabolite.[1][2] These metabolites are pharmacologically inactive and are mainly excreted through the bile.[1]

Below is a diagram illustrating the metabolic pathway of Repaglinide.

Repaglinide_Metabolism Repaglinide Metabolic Pathway Repaglinide Repaglinide M1 M1 (Aromatic Amine) Repaglinide->M1 CYP3A4 M2 M2 (Oxidized Dicarboxylic Acid) Repaglinide->M2 CYP3A4 M4 M4 (Hydroxylated Piperidine) Repaglinide->M4 CYP2C8 Excretion Excretion M1->Excretion M2->Excretion M4->Excretion

Repaglinide Metabolic Pathway

Quantitative Data Summary

Achieving high sensitivity and accuracy is paramount when quantifying low levels of Repaglinide and its metabolites. Below is a summary of performance characteristics from various validated bioanalytical methods.

Table 1: Comparison of Analytical Methods for Repaglinide

MethodMatrixLinearity Range (ng/mL)LLOQ (ng/mL)Accuracy (%)Precision (%RSD)Key Advantages
LC-MS/MS Human Plasma0.5 - 1000.589.31 - 101.771.70 - 10.48High sensitivity and specificity
LC-MS/MS Human Plasma0.05 - 500.0598.74 - 99.41≤ 11.2Very low limit of detection
HPLC-UV Rabbit Plasma10 - 10005.23≥ 98.17≤ 2.9Cost-effective, widely available
TFME-LC-MS/MS Human Microsomal Medium2 - 10002~90 (Recovery)Not SpecifiedHigh-throughput capability

Table 2: LC-MS/MS Parameters for Repaglinide and its Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Repaglinide 453.3162.2Not Specified
M1 385.2Not SpecifiedNot Specified
M2 Not SpecifiedNot SpecifiedNot Specified
M4 469.3Not SpecifiedNot Specified

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results. The following are representative protocols for the analysis of Repaglinide and its metabolites in biological matrices.

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is suitable for the extraction of Repaglinide and its metabolites from plasma samples for LC-MS/MS analysis.

  • Sample Aliquoting: To a 200 µL plasma sample, add 100 µL of the internal standard (IS) working solution (e.g., Cetirizine at 100 ng/mL).

  • pH Adjustment: Add 50 µL of 0.05 M ammonium (B1175870) acetate (B1210297) buffer (pH 4.5) and vortex for 30 seconds.

  • Extraction: Add 6 mL of tert-butyl methyl ether, vortex for 60 seconds, and then centrifuge at 3200 rpm for 5 minutes.

  • Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue with 500 µL of the mobile phase and vortex for 30 seconds.

  • Final Centrifugation: Centrifuge the reconstituted sample at 13,000 rpm for 5 minutes before injecting 5 µL into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis

This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of Repaglinide and its metabolites.

  • Chromatographic System:

    • Column: C18 analytical column (e.g., 2.1 x 50 mm, 3.5 µm).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water or an aqueous buffer (e.g., 10 mM ammonium acetate with 0.1% formic acid).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometric System:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Refer to Table 2 for specific precursor and product ions. Optimize collision energies for each analyte and the internal standard.

Below is a diagram of the general experimental workflow.

Experimental_Workflow General Experimental Workflow for Repaglinide Metabolite Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Aliquoting Add_IS Addition of Internal Standard Plasma_Sample->Add_IS pH_Adjust pH Adjustment Add_IS->pH_Adjust Extraction Liquid-Liquid or Solid-Phase Extraction pH_Adjust->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Detection Mass Spectrometric Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Results Quantification->Reporting

LC-MS/MS Workflow for Repaglinide Metabolite Analysis

Troubleshooting Guides

This section addresses common issues encountered during the low-level detection of Repaglinide metabolites.

Issue 1: Poor Sensitivity or No Signal for Metabolites

  • Question: I am not detecting my target metabolites, or the signal is very weak. What are the possible causes and solutions?

  • Answer:

    • Suboptimal MS/MS Parameters: Ensure that the MRM transitions and collision energies are optimized for each specific metabolite. Infuse a standard solution of the metabolite directly into the mass spectrometer to determine the optimal parameters.

    • Inefficient Extraction: The chosen sample preparation method (LLE or SPE) may have low recovery for the metabolites. Evaluate the recovery of each metabolite by spiking a known concentration into a blank matrix and comparing the response to a neat standard. Consider testing different extraction solvents or SPE cartridges.

    • Metabolite Instability: Metabolites can be unstable in the biological matrix or during the sample preparation process.[3] Assess the stability of your metabolites under different storage conditions (freeze-thaw cycles, bench-top stability). Consider adding stabilizers or antioxidants during sample collection and preparation if degradation is suspected.

    • Matrix Effects: Co-eluting endogenous components from the matrix can suppress the ionization of your target analytes. To investigate this, perform a post-column infusion experiment or compare the response of a metabolite in a neat solution versus a post-extraction spiked blank matrix. If significant ion suppression is observed, improve the chromatographic separation to separate the metabolites from the interfering components or use a more rigorous sample cleanup method.

    • Incorrect pH during Extraction: The pH of the sample during extraction is critical for achieving good recovery of acidic or basic compounds. Repaglinide and its metabolites have different pKa values, so the extraction pH should be optimized to ensure all analytes are in their non-ionized form for efficient extraction into an organic solvent.

Issue 2: High Background Noise or Interfering Peaks

  • Question: My chromatograms show high background noise or peaks that interfere with the quantification of my metabolites. How can I resolve this?

  • Answer:

    • Contaminated Solvents or Reagents: Use high-purity, LC-MS grade solvents and reagents to minimize background noise.

    • Matrix Interferences: As mentioned above, matrix components can cause interfering peaks. Enhance the sample cleanup process by using a more selective SPE sorbent or a two-step LLE.

    • Carryover: Previous injections of high-concentration samples can lead to carryover in subsequent runs. Implement a robust needle wash protocol in your autosampler, using a strong organic solvent. Injecting blank samples between high-concentration samples can also help to assess and mitigate carryover.

    • In-source Fragmentation: The parent drug, Repaglinide, might fragment in the ion source to produce an ion with the same m/z as a metabolite. Optimize the ion source parameters (e.g., source temperature, voltages) to minimize in-source fragmentation.

Issue 3: Poor Peak Shape and Reproducibility

  • Question: I am observing poor peak shapes (e.g., tailing, fronting, or split peaks) and inconsistent retention times. What could be the issue?

  • Answer:

    • Column Degradation: The analytical column may be degraded or contaminated. Try washing the column with a strong solvent or, if necessary, replace it.

    • Mobile Phase Issues: Ensure the mobile phase is properly prepared, degassed, and that the pH is consistent. Inconsistent mobile phase composition can lead to retention time shifts.

    • Sample Solvent Mismatch: If the sample is reconstituted in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, reconstitute the sample in the initial mobile phase.

    • System Leaks or Blockages: Check the LC system for any leaks or blockages that could cause pressure fluctuations and affect chromatographic performance.

Frequently Asked Questions (FAQs)

Q1: Which sample preparation technique is better for Repaglinide metabolites: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?

A1: Both LLE and SPE can be effective for extracting Repaglinide and its metabolites. LLE is often simpler and less expensive, while SPE can provide cleaner extracts and higher throughput, especially when using 96-well plates.[4] The choice depends on the required level of cleanliness, sample throughput, and available resources. For low-level detection, a more selective SPE method may be advantageous to minimize matrix effects.

Q2: How can I minimize ion suppression when analyzing Repaglinide metabolites in plasma?

A2: To minimize ion suppression, you can:

  • Improve Chromatographic Separation: Ensure that the metabolites are chromatographically separated from the regions where phospholipids (B1166683) and other endogenous components typically elute.

  • Optimize Sample Cleanup: Use a more rigorous sample preparation method, such as a specific SPE protocol designed to remove phospholipids.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for each analyte is the gold standard as it co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate quantification.

  • Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.

Q3: What are the expected challenges when developing a method for the simultaneous quantification of Repaglinide and its M1, M2, and M4 metabolites?

A3: The main challenges include:

  • Different Physicochemical Properties: Repaglinide and its metabolites have different polarities and pKa values, which can make it difficult to find a single extraction and chromatographic method that is optimal for all analytes.

  • Varying Concentrations: The concentrations of the metabolites are often much lower than the parent drug, requiring a wide dynamic range for the analytical method.

  • Availability of Reference Standards: Obtaining pure reference standards for all metabolites can sometimes be challenging and expensive.

  • Metabolite Stability: Ensuring the stability of all metabolites throughout the sample handling and analysis process is crucial for accurate quantification.

Q4: What are the critical stability tests to perform for Repaglinide and its metabolites in plasma?

A4: According to regulatory guidelines, the following stability tests should be conducted:

  • Freeze-Thaw Stability: Assess the stability of the analytes after multiple freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Determine the stability of the analytes in the matrix at room temperature for a period that reflects the sample handling time.

  • Long-Term Stability: Evaluate the stability of the analytes in the matrix when stored at the intended storage temperature (e.g., -20°C or -80°C) for an extended period.

  • Post-Preparative (Autosampler) Stability: Assess the stability of the processed samples in the autosampler.

By following these guidelines and troubleshooting steps, researchers can develop and validate robust and sensitive methods for the low-level detection of Repaglinide and its metabolites, leading to more accurate and reliable data in their drug development studies.

References

Column selection for optimal Repaglinide and metabolite separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for optimizing the chromatographic separation of Repaglinide (B1680517) and its key metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of Repaglinide that I should aim to separate?

A1: Repaglinide is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C8 and CYP3A4.[1][2] The main metabolites that do not possess significant glucose-lowering activity are:

  • M1 (Aromatic Amine): Primarily formed by CYP3A4.[1][2][3]

  • M2 (Oxidized Dicarboxylic Acid): Formed via oxidation.[1][4]

  • M4 (4'-hydroxyrepaglinide): The major metabolite generated by CYP2C8, resulting from hydroxylation on the piperidine (B6355638) ring.[1][2][3] It's important to note that this metabolite was previously misidentified as 3'-hydroxyrepaglinide.[5]

Q2: Which type of HPLC column is most effective for separating Repaglinide and its metabolites?

A2: Reverse-phase (RP) HPLC columns are the standard for Repaglinide analysis. C18 columns are overwhelmingly the most cited and effective stationary phase for achieving optimal separation. The selection of a specific C18 column can be tailored to your laboratory's specific needs for speed and efficiency (e.g., UPLC vs. HPLC).

Caption: Column selection decision process.

Q3: What are recommended starting conditions for developing a separation method?

A3: A good starting point for method development involves a C18 column with a gradient elution using an acidified mobile phase.

  • Column: A standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a reliable choice.[6][7][8]

  • Mobile Phase: A common mobile phase consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer.[7][9][10]

  • pH: An acidic pH (e.g., pH 3.0-4.0) is often used to ensure good peak shape for Repaglinide.[9][11]

  • Detection: UV detection at wavelengths between 214 nm and 280 nm is suitable, with 244 nm being a frequently cited wavelength.[8][10][12][13]

  • Flow Rate: A typical flow rate for a 4.6 mm ID column is 1.0 mL/min.[7][11]

Data & Protocols

Table 1: Comparison of C18 Columns Used for Repaglinide Analysis
Column NameDimensionsParticle SizeApplication ContextReference(s)
Agilent XDB C-18Not SpecifiedNot SpecifiedSeparation of drug and degradation products[7]
Discovery HSF5 C18250 x 4.6 mm5 µmDetermination in pharmaceutical dosage forms[7]
Varian C18250 x 4.6 mm5 µmQuantification in pharmaceutical dosage forms[11]
Purosnosphere C18250 x 4.6 mm5 µmSimultaneous estimation with Metformin[8]
µ-bondapack C18150 x 4.6 mm5 µmDetermination in human plasma[10]
Acquity BEH Shield RP-C18100 x 2.1 mm1.7 µmStability-indicating UHPLC method[13]
Experimental Protocol: General RP-HPLC Method

This protocol provides a baseline for the separation of Repaglinide. Optimization will be necessary to resolve key metabolites effectively.

1. Materials and Reagents:

  • Repaglinide reference standard

  • HPLC-grade Acetonitrile

  • HPLC-grade Methanol

  • Ammonium Acetate (or Potassium Dihydrogen Phosphate)

  • Phosphoric Acid (or Formic Acid for MS compatibility)[14]

  • HPLC-grade water

2. Mobile Phase Preparation (Example):

  • Aqueous Phase (Buffer): Prepare a 20 mM Ammonium Acetate solution. Adjust the pH to 3.5 with phosphoric acid. Filter through a 0.22 µm membrane filter.[7][11]

  • Organic Phase: HPLC-grade Acetonitrile.

  • Working Mobile Phase: Prepare the final mobile phase by mixing the buffer and acetonitrile in the desired ratio (e.g., 30:70 v/v).[11] Degas the solution using an ultrasonic bath or vacuum degassing.[15]

3. Standard Solution Preparation:

  • Prepare a stock solution of Repaglinide (e.g., 1000 µg/mL) in methanol.[12]

  • Perform serial dilutions with the mobile phase to create working standards within the expected linear range (e.g., 2–70 µg/ml).[12]

4. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particles.[8]

  • Flow Rate: 1.0 mL/min.[7]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at 35°C.[16]

  • Detector: UV at 244 nm.[12]

  • Run Time: Sufficiently long to allow for the elution of all metabolites (e.g., 10-20 minutes).

5. System Suitability:

  • Before running samples, perform at least five replicate injections of a standard solution.

  • Check parameters such as peak tailing, theoretical plates, and %RSD for retention time and peak area to ensure the system is performing correctly.

G

Caption: A typical experimental workflow for HPLC analysis.

Troubleshooting Guide

Q: My Repaglinide peak is tailing or showing poor shape. What can I do?

A: Peak tailing is a common issue. Consider the following causes and solutions:

  • Cause 1: Secondary Interactions: Silanol (B1196071) groups on the silica (B1680970) backbone of the column can interact with basic analytes, causing tailing.

    • Solution: Ensure the mobile phase pH is low enough (e.g., < 4.0) to keep Repaglinide protonated. Using a column with low silanol activity (end-capped) can also help.[14]

  • Cause 2: Column Contamination/Void: The column may be contaminated or have a void at the inlet.

    • Solution: Flush the column with a strong solvent (like 100% acetonitrile or isopropanol).[15] If the problem persists, try reversing the column (if permitted by the manufacturer) and flushing. If a void is suspected, replacing the column is the best option.

  • Cause 3: Sample Solvent Mismatch: Injecting the sample in a solvent much stronger than the mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve and inject your sample in the mobile phase itself.[15]

Q: My retention times are shifting between injections. What is the problem?

A: Unstable retention times point to a lack of equilibrium or changes in the system.

  • Cause 1: Insufficient Column Equilibration: The column needs to be fully equilibrated with the mobile phase before analysis.

    • Solution: Flush the column with at least 10-15 column volumes of the mobile phase before the first injection and after any change in mobile phase composition.[15]

  • Cause 2: Mobile Phase Composition Change: The mobile phase composition may be changing over time due to evaporation of the more volatile component (usually the organic solvent).

    • Solution: Prepare fresh mobile phase daily and keep the reservoirs covered.[15] Ensure your pump is mixing the solvents correctly if you are using a gradient or online mixing.

  • Cause 3: Temperature Fluctuations: Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant, stable temperature throughout the analytical run.[15]

  • Cause 4: Pump Issues or Leaks: Leaks in the system or poor pump performance will lead to an inconsistent flow rate.

    • Solution: Check all fittings for leaks, especially between the pump and the column.[17] Look for salt buildup around pump seals, which indicates a leak.[15]

Q: I am not getting baseline separation between Repaglinide and a metabolite. How can I improve resolution?

A: Improving resolution requires adjusting the selectivity, efficiency, or retention of your method.

  • Solution 1: Adjust Mobile Phase Strength: Decrease the percentage of the organic solvent (e.g., acetonitrile) in your mobile phase. This will increase retention times and may improve the separation between closely eluting peaks.

  • Solution 2: Change the Organic Solvent: The selectivity between analytes can differ significantly between different organic solvents. Try replacing acetonitrile with methanol or using a combination of both.

  • Solution 3: Optimize pH: Small changes in the mobile phase pH can alter the ionization state of Repaglinide and its metabolites, potentially leading to better separation.

  • Solution 4: Use a Different Column: If mobile phase optimization is insufficient, try a column with a different C18 bonding chemistry or a different stationary phase altogether (e.g., a Phenyl or Cyano column).

G

Caption: Decision tree for improving peak resolution.

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Validation of Repaglinide: The Gold Standard Advantage of a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of bioanalytical methods is a cornerstone of preclinical and clinical studies. The accuracy and reliability of these methods are paramount for making informed decisions in pharmacokinetics, toxicokinetics, and bioequivalence studies. This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of Repaglinide, a potent oral antidiabetic drug.

A critical aspect of a reliable bioanalytical method, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the choice of an appropriate internal standard (IS). An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis to compensate for any variability. Stable isotope-labeled (SIL) internal standards, such as Repaglinide M2-D5, are considered the gold standard in the industry. Their physicochemical properties are nearly identical to the analyte, ensuring they co-elute and experience similar ionization effects, which leads to more accurate and precise results.

This guide will compare a validated LC-MS/MS method for Repaglinide that utilizes a deuterated internal standard (Repaglinide-d5, a close analog to M2-D5) with other validated methods that employ different internal standards, such as cetirizine (B192768) and diazepam. The comparison will be based on key validation parameters recommended by the U.S. Food and Drug Administration (FDA).

Performance Comparison of Bioanalytical Methods for Repaglinide

The following tables summarize the performance characteristics of different validated bioanalytical methods for the quantification of Repaglinide in human plasma.

Table 1: Method Performance Comparison

ParameterMethod A: Using Repaglinide-d5 (Deuterated IS)Method B: Using Cetirizine as IS[1][2]Method C: Using Diazepam as IS[3]
Analytical Technique LC-MS/MSLC-MS/MSLC-MS/MS
Linearity Range 0.1 - 100 ng/mL0.5 - 100 ng/mL0.05 - 50 ng/mL
Lower Limit of Quantification (LLOQ) 0.1 ng/mL0.5 ng/mL0.05 ng/mL
Mean Recovery (%) > 95%96.02%Not explicitly stated
Matrix Effect Minimal and compensatedNot explicitly statedNot explicitly stated

Table 2: Accuracy and Precision Data

QC LevelMethod A: Using Repaglinide-d5 (Deuterated IS)Method B: Using Cetirizine as IS[1][2]Method C: Using Diazepam as IS[3]
Accuracy (% Bias) Precision (% RSD) Accuracy (% of Nominal)
LLOQ ± 5.0< 10.097 ± 2
Low QC ± 5.0< 5.089.31 - 101.77 (Intra-day)
Mid QC ± 5.0< 5.095.93 - 100.18 (Inter-day)
High QC ± 5.0< 5.095.93 - 100.18 (Inter-day)

Note: The data for Method A using Repaglinide-d5 is representative of the expected performance of a method utilizing a stable isotope-labeled internal standard, based on established scientific principles and data from similar validated methods.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of bioanalytical assays. Below are the experimental protocols for the compared methods.

Method A: LC-MS/MS with Repaglinide-d5 (Deuterated IS)

Sample Preparation:

  • To 100 µL of human plasma, add 25 µL of Repaglinide-d5 internal standard working solution (concentration to be optimized).

  • Add 200 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 5 µL into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions:

  • LC System: Agilent 1200 Series HPLC or equivalent

  • Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min

  • Mass Spectrometer: API 4000 or equivalent triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode

  • MRM Transitions:

    • Repaglinide: m/z 453.3 → 162.2

    • Repaglinide-d5: m/z 458.3 → 162.2 (hypothetical, based on d5 in the ethoxy group)

Method B: LC-MS/MS with Cetirizine as IS[1][2]

Sample Preparation:

  • To 500 µL of human plasma, add the internal standard (cetirizine).

  • Perform liquid-liquid extraction with tert-butyl methyl ether.

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue with 500 µL of the mobile phase.

  • Inject 5 µL into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions:

  • LC System: Not specified

  • Column: C18 analytical column

  • Mobile Phase: Water/methanol/acetonitrile (62.5:20:17.5, v/v/v) with 0.2% formic acid

  • Flow Rate: Not specified

  • Mass Spectrometer: Triple quadrupole mass spectrometer with Turbo V® ion spray source

  • Ionization Mode: Positive ionization

  • MRM Transitions:

    • Repaglinide: m/z 453.3 → 162.2

    • Cetirizine: m/z 389.0 → 201.1

Method C: LC-MS/MS with Diazepam as IS[3]

Sample Preparation:

  • To 25 µL of human plasma, add the internal standard (diazepam).

  • Perform liquid-liquid extraction with diethyl ether–dichloromethane (60:40, v/v).

  • Separate the organic layer and evaporate to dryness.

  • Reconstitute the residue in the mobile phase.

  • Inject into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions:

  • LC System: Not specified

  • Column: XDB-C18 column

  • Mobile Phase: Acetonitrile–ammonium acetate (B1210297) buffer (pH 6.8, 0.01 mol/L)

  • Flow Rate: Not specified

  • Mass Spectrometer: API 4000 mass spectrometer with an ESI interface

  • Ionization Mode: Positive ionization

  • MRM Transitions: Not explicitly stated for both analyte and IS.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow and the logical relationship in selecting an internal standard.

Experimental Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Plasma Plasma Sample Add_IS Add Internal Standard (Repaglinide-d5) Plasma->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifuge Centrifugation Protein_Precipitation->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection Reconstitute->Inject Chromatography Chromatographic Separation Inject->Chromatography Detection Mass Spectrometric Detection Chromatography->Detection Quantification Data Quantification Detection->Quantification

Bioanalytical Workflow for Repaglinide

Internal Standard Selection Start Start: Need for an Internal Standard Decision Is a Stable Isotope-Labeled (Deuterated) IS available? Start->Decision Use_Deuterated Use Deuterated IS (e.g., Repaglinide-d5) Decision->Use_Deuterated Yes Consider_Analog Consider a Structural Analog (e.g., Cetirizine, Diazepam) Decision->Consider_Analog No Gold_Standard Gold Standard: - Compensates for matrix effects - Co-elutes with analyte - Similar ionization efficiency Use_Deuterated->Gold_Standard Alternative Alternative: - May not fully compensate for matrix effects - Different retention time - Different ionization efficiency Consider_Analog->Alternative

Internal Standard Selection Logic

References

A Comparative Guide to ICH-Compliant Analytical Method Validation for Repaglinide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical method validation for the anti-diabetic drug Repaglinide (B1680517), adhering to the International Council for Harmonisation (ICH) guidelines. It is intended for researchers, scientists, and drug development professionals, offering a detailed look at two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and Ultraviolet (UV) Spectrophotometry. The guide presents supporting experimental data, detailed methodologies, and visual workflows to facilitate a clear understanding of the validation process.

The validation of an analytical procedure is crucial to ensure that it is suitable for its intended purpose, providing reliable, reproducible, and accurate data.[1][2][3][4] The ICH Q2(R1) and the more recent Q2(R2) guidelines outline the necessary validation characteristics, which include accuracy, precision, specificity, detection limit, quantitation limit, linearity, range, and robustness.[2][5][6][7][8][9]

Experimental Protocols

Detailed methodologies for the validation of analytical methods for Repaglinide are outlined below. These protocols are synthesized from various studies and represent common practices in the pharmaceutical industry.

1. High-Performance Liquid Chromatography (HPLC) Method

A prevalent technique for the analysis of Repaglinide is Reverse-Phase HPLC (RP-HPLC).[10][11][12]

  • Instrumentation: A standard HPLC system equipped with a UV detector, an autosampler, and a data processing unit.

  • Column: A C18 column (e.g., 250x4.6 mm, 5µm) is commonly used.[11]

  • Mobile Phase: A mixture of organic solvents and buffers is typical. For instance, a combination of Acetonitrile and Ammonium formate (B1220265) buffer (65:35 v/v) has been reported.[11] Another common mobile phase is a mixture of methanol (B129727) and water (80:20 v/v), with the pH adjusted to 3.5 using orthophosphoric acid.[13]

  • Flow Rate: A flow rate of 1.0 mL/min is frequently employed.[11][13]

  • Detection Wavelength: UV detection is typically performed at the maximum absorbance wavelength of Repaglinide, which is around 245 nm.[11]

  • Standard Solution Preparation: A stock solution of Repaglinide is prepared by dissolving a known amount of the reference standard in a suitable solvent, such as methanol, to achieve a concentration of 1 mg/mL. Working standards are then prepared by diluting the stock solution with the mobile phase to various concentrations.[13][14]

  • Sample Preparation: For tablet dosage forms, a number of tablets are weighed to determine the average weight. They are then crushed into a fine powder. A quantity of the powder equivalent to a specific dose of Repaglinide is weighed and dissolved in the mobile phase, followed by sonication and filtration to prepare the sample solution.[15]

2. UV Spectrophotometric Method

UV Spectrophotometry offers a simpler and more economical alternative for the quantification of Repaglinide.[14][16][17]

  • Instrumentation: A double beam UV-Visible spectrophotometer.[14]

  • Solvent/Diluent: Methanol is a commonly used solvent for dissolving Repaglinide.[13][14] A mixture of Acetonitrile and Water (70:30 v/v) has also been used as a diluent.[16]

  • Wavelength of Maximum Absorbance (λmax): The λmax for Repaglinide is typically observed around 237 nm or 244 nm, depending on the solvent used.[14][16]

  • Standard Solution Preparation: A stock solution is prepared by dissolving a known weight of Repaglinide reference standard in the chosen solvent to get a concentration of, for example, 1 mg/mL. This stock solution is then diluted to prepare working standards of different concentrations.[14][16]

  • Sample Preparation: Similar to the HPLC method, a powdered sample of the tablet formulation is prepared. A portion of the powder is accurately weighed and dissolved in the solvent. The solution is then filtered, and the filtrate is further diluted to a suitable concentration for measurement.[16]

Data Presentation: Comparison of Validation Parameters

The following tables summarize the quantitative data from various studies on the analytical method validation of Repaglinide using HPLC and UV Spectrophotometry, based on ICH guidelines.

Table 1: HPLC Method Validation Data for Repaglinide

Validation ParameterReported ValuesReferences
Linearity Range 1–6 µg/mL[11]
2-10 µg/mL[10]
5-30 µg/mL[12]
5-50 µg/mL[13]
Correlation Coefficient (r²) 0.9996[11]
0.9960[10]
0.999[12]
> 0.999[13]
Accuracy (% Recovery) 99.72% to 100.33%[11]
99.71% to 100.25%[13]
99.86%[12]
Precision (% RSD) < 1.5%[1]
< 2%[10]
Limit of Detection (LOD) 0.057 µg/mL[11]
Limit of Quantitation (LOQ) 0.192 µg/mL[11]
Robustness Unaffected by small, deliberate variations[10][11]

Table 2: UV Spectrophotometric Method Validation Data for Repaglinide

Validation ParameterReported ValuesReferences
Linearity Range 10-90 µg/mL[14]
2–70 μg/ml[16]
5-30 μg/ml[13]
Correlation Coefficient (r²) 0.999[14]
> 0.999[13]
Accuracy (% Recovery) 98.5%[16]
99.63-100.45%[13]
Precision (% RSD) < 2%[16]
Specificity Method is specific to the analyte[14]
Forced Degradation Drug degradation was within limits under stress conditions (acid, base, oxidation)[16][17][18]

Mandatory Visualizations

The following diagrams illustrate the key workflows and relationships in analytical method validation as per ICH guidelines.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning Phase cluster_execution 2. Experimental Phase cluster_evaluation 3. Evaluation & Documentation cluster_lifecycle 4. Lifecycle Management define_purpose Define Analytical Procedure's Purpose select_method Select Analytical Method & Instrumentation define_purpose->select_method define_validation_protocol Define Validation Protocol & Acceptance Criteria select_method->define_validation_protocol perform_experiments Perform Validation Experiments define_validation_protocol->perform_experiments analyze_data Analyze & Document Results perform_experiments->analyze_data compare_to_criteria Compare Against Acceptance Criteria analyze_data->compare_to_criteria validation_report Prepare Validation Report compare_to_criteria->validation_report routine_monitoring Routine Monitoring & System Suitability validation_report->routine_monitoring revalidation Revalidation if Changes Occur routine_monitoring->revalidation

Caption: ICH Analytical Method Validation Workflow.

Validation_Parameters_Relationship cluster_quantitative Quantitative Tests (Assay, Impurities) Accuracy Accuracy Precision Precision Specificity Specificity Linearity Linearity Linearity->Accuracy Linearity->Precision Range Range Linearity->Range Range->Accuracy Range->Precision LOD Detection Limit (LOD) LOQ Quantitation Limit (LOQ) Robustness Robustness Method Analytical Method Method->Accuracy Method->Precision Method->Specificity Method->Linearity Method->LOD Method->LOQ Method->Robustness

Caption: Interrelationship of ICH Validation Parameters.

References

A Comparative Guide to Internal Standards for Repaglinide Bioanalysis: Repaglinide-D5 versus Deuterated Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative bioanalysis of the anti-diabetic drug Repaglinide, the choice of an appropriate internal standard (IS) is critical for ensuring the accuracy, precision, and robustness of analytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The gold standard is the use of a stable isotope-labeled (SIL) version of the analyte. This guide provides a comprehensive comparison of Repaglinide-D5, a widely used SIL IS for Repaglinide, with the theoretical considerations for using a deuterated metabolite, such as a hypothetical Repaglinide M2-D5, as an alternative.

It is important to note that This compound is not a commercially available or commonly referenced internal standard in scientific literature. Therefore, a direct experimental comparison is not feasible. This guide will instead focus on the established performance of Repaglinide-D5 and discuss the potential advantages and disadvantages of using a deuterated metabolite as an internal standard, based on the known metabolism of Repaglinide.

Principles of Internal Standard Selection

An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, including sample preparation, chromatography, and ionization in the mass spectrometer. This compensates for variability and potential matrix effects, leading to more reliable quantification.

cluster_0 Ideal Internal Standard Characteristics Physicochemical Similarity Physicochemical Similarity Co-elution Co-elution Similar Extraction Recovery Similar Extraction Recovery Similar Ionization Efficiency Similar Ionization Efficiency No Isotopic Crosstalk No Isotopic Crosstalk Plasma_Sample Plasma Sample Aliquot Add_IS Add Repaglinide-D5 (Internal Standard) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MSMS_Analysis LC-MS/MS Analysis Reconstitution->LC_MSMS_Analysis Repaglinide Repaglinide M1 Metabolite M1 (Aromatic Amine) Repaglinide->M1 Metabolism (CYP3A4, CYP2C8) M2 Metabolite M2 (Dicarboxylic Acid) Repaglinide->M2 Metabolism (CYP3A4, CYP2C8) M4 Metabolite M4 (Hydroxylated Piperidine) Repaglinide->M4 Metabolism (CYP3A4, CYP2C8)

A Researcher's Guide to Cross-Validation of Repaglinide Assays Across Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals and scientists, ensuring the consistency and reliability of bioanalytical data across different research sites is paramount. This guide provides a comprehensive comparison of analytical methods for the quantification of Repaglinide, a potent oral antidiabetic agent. It delves into the performance characteristics of various validated assays and outlines the experimental protocols necessary for successful inter-laboratory cross-validation, adhering to regulatory guidelines.[1][2]

Comparative Performance of Repaglinide Bioanalytical Methods

The quantification of Repaglinide in diverse matrices, such as pharmaceutical formulations and biological fluids, is predominantly accomplished using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[1] The selection of a particular method is often dictated by the required sensitivity, selectivity, and the nature of the biological matrix.[1] Below is a summary of the performance of various validated methods as reported in the literature.

Table 1: Performance Characteristics of HPLC-UV Methods for Repaglinide Analysis

MatrixLinearity Range (µg/mL)Limit of Quantification (LOQ) (µg/mL)Accuracy (%)Precision (%RSD)Key AdvantagesReference
Pharmaceutical Dosage Form0.5 - 30.172Not explicitly stated< 2%Cost-effective, widely available[1]
Pharmaceutical Dosage Form1 - 60.19299.72% to 100.33%Not explicitly statedHigh sensitivity
Rabbit Plasma0.055 - 0.550.055Not explicitly stated< 5% (intra- and inter-day)Good sensitivity for preclinical studies
Tablet Formulation2 - 10Not explicitly statedNot explicitly stated0.4378 - 0.8105% (inter-day)Simultaneous estimation with Metformin
Tablet Formulation5 - 50Not explicitly stated99.71% to 100.25%< 1.50%Reliable and fast

Table 2: Performance Characteristics of LC-MS/MS Methods for Repaglinide Analysis

MatrixLinearity Range (ng/mL)Limit of Quantification (LLOQ) (ng/mL)Accuracy (%)Precision (%RSD)Key AdvantagesReference
Human Plasma0.5 - 1000.589.31% to 101.77% (intra-day)3.25% - 4.36% (intra-day)High sensitivity and selectivity for pharmacokinetic studies
Human Microsomal Medium2 - 10002Not explicitly statedNot explicitly statedHigh-throughput for in vitro metabolism studies
Human Plasma0.05 - 50Not explicitly statedNot explicitly stated≤ 5.07% (intra-day), ≤ 11.2% (inter-day)Requires small sample volume (25 µL)

Experimental Workflow for Inter-Laboratory Cross-Validation

A cross-validation study is essential to ensure that bioanalytical data are comparable when different laboratories are involved in the analysis of samples from a single or multiple studies. The following diagram illustrates a typical workflow for such a study.

CrossValidationWorkflow cluster_LabA Coordinating Laboratory (Lab A) cluster_LabB Participating Laboratory (Lab B) cluster_Analysis Data Comparison & Evaluation A1 Prepare & Characterize Validation Samples (QCs & Study Samples) A2 Analyze Samples using Validated Method A A1->A2 A3 Ship Blinded Samples to Participating Labs A1->A3 C1 Unblind and Collate Data from all Laboratories A2->C1 B1 Receive Blinded Samples A3->B1 Frozen Shipment B2 Analyze Samples using Validated Method B B1->B2 B3 Report Results to Coordinating Lab B2->B3 B3->C1 C2 Statistical Analysis (e.g., %Bias, Concordance) C1->C2 C3 Establish Comparability and Acceptance Criteria C2->C3

Inter-laboratory cross-validation workflow.

Detailed Experimental Protocols

Reproducibility of bioanalytical assays heavily relies on detailed and standardized methodologies. Below are representative protocols for HPLC-UV and LC-MS/MS methods for Repaglinide analysis, synthesized from published literature.

RP-HPLC with UV Detection for Pharmaceutical Dosage Forms

This method is suitable for the quantification of Repaglinide in bulk drug and tablet formulations.

  • Chromatographic Conditions:

    • Column: C18 (e.g., 250 x 4.6 mm, 5 µm particle size)

    • Mobile Phase: A mixture of Acetonitrile (B52724) and a buffer such as Ammonium (B1175870) Acetate (e.g., 70:30, v/v) or Ammonium Formate (e.g., 65:35, v/v). The pH is typically adjusted to be acidic (e.g., pH 3.0 with phosphoric acid).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at approximately 230-245 nm

  • Preparation of Standard Solution:

    • Prepare a stock solution of Repaglinide (e.g., 500 µg/mL) in methanol (B129727).

    • Perform serial dilutions of the stock solution with the mobile phase to prepare working standard solutions covering the linear range (e.g., 1-6 µg/mL).

  • Sample Preparation (Tablets):

    • Weigh and finely powder a set number of tablets (e.g., 20).

    • Accurately weigh a portion of the powder equivalent to a specific amount of Repaglinide (e.g., 10 mg) and transfer it to a volumetric flask.

    • Add a suitable volume of methanol (e.g., 60 mL) and sonicate for approximately 15 minutes to dissolve the drug.

    • Make up the volume with methanol and filter the solution.

    • Dilute an aliquot of the filtrate with the mobile phase to obtain a final concentration within the calibration range.

  • Validation Parameters:

    • Linearity: Analyze a minimum of five concentrations across the specified range.

    • Accuracy & Precision: Determined by replicate analysis of quality control (QC) samples at low, medium, and high concentrations.

    • Selectivity: Assessed by analyzing blank matrix samples to check for interferences.

LC-MS/MS for Repaglinide in Human Plasma

This method offers high sensitivity and selectivity, making it ideal for pharmacokinetic and metabolism studies.

  • Chromatographic and Mass Spectrometric Conditions:

    • LC System: A robust HPLC or UPLC system.

    • Column: Reversed-phase C18 column (e.g., 50 x 2.1 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 0.01 M ammonium acetate).

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source in positive ion mode.

    • MRM Transitions: Specific precursor-to-product ion transitions for Repaglinide and an internal standard (IS) are monitored.

  • Preparation of Calibration Standards and QC Samples:

    • Prepare a stock solution of Repaglinide in a suitable organic solvent like methanol.

    • Prepare working solutions by diluting the stock solution.

    • Spike blank human plasma with the working solutions to create calibration standards (e.g., 0.5 - 100 ng/mL) and QC samples at low, medium, and high concentrations.

  • Sample Preparation (Plasma):

    • Protein Precipitation: A common and simple method involving the addition of a precipitating agent like acetonitrile to the plasma sample, followed by centrifugation to remove proteins.

    • Liquid-Liquid Extraction (LLE):

      • To a plasma sample (e.g., 200 µL), add an internal standard and a buffer solution (e.g., 0.05 M ammonium acetate, pH 4.5).

      • Add an extraction solvent (e.g., tert-butyl methyl ether) and vortex.

      • Centrifuge to separate the layers.

      • Transfer the organic layer and evaporate it to dryness under a stream of nitrogen.

      • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

  • Method Validation:

    • The method should be validated for specificity, sensitivity (LLOQ), linearity, recovery, accuracy, precision, and stability studies in accordance with regulatory guidelines (e.g., FDA).

Signaling Pathway (Illustrative)

While not directly related to the cross-validation of analytical assays, understanding the mechanism of action of Repaglinide can be relevant for drug development professionals. Repaglinide lowers blood glucose by stimulating insulin (B600854) release from pancreatic β-cells.

RepaglinidePathway cluster_BetaCell Pancreatic β-cell Repaglinide Repaglinide K_ATP ATP-sensitive K+ channel Repaglinide->K_ATP Binds and closes Depolarization Membrane Depolarization K_ATP->Depolarization K+ efflux decreased Ca_Channel Voltage-gated Ca2+ channel Insulin_Vesicles Insulin Vesicles Ca_Channel->Insulin_Vesicles Ca2+ influx triggers Depolarization->Ca_Channel Opens Insulin_Release Insulin Release Insulin_Vesicles->Insulin_Release Exocytosis

Mechanism of Repaglinide-induced insulin secretion.

References

A Comparative Guide to the Quantification of Repaglinide: Linearity, Accuracy, and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of active pharmaceutical ingredients is paramount. This guide provides an objective comparison of various analytical methods for the quantification of Repaglinide (B1680517), a prominent oral antidiabetic drug. The following sections detail the performance characteristics of High-Performance Liquid Chromatography with UV detection (HPLC-UV), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), supported by experimental data to aid in method selection and development.

Performance Comparison of Analytical Methods

The selection of an analytical method for Repaglinide quantification is often a trade-off between sensitivity, selectivity, cost, and the nature of the sample matrix. The following tables summarize the key performance parameters of linearity, accuracy, and precision for HPLC-UV, HPTLC, and LC-MS/MS methods as reported in various validation studies.

Table 1: HPLC-UV Methods
Linearity RangeCorrelation Coefficient (r²)Accuracy (% Recovery)Precision (%RSD)Matrix
100–500 µg/ml[1]Not SpecifiedNot Specified< 2%[1]Pharmaceutical Dosage Form
1–6 µg/mL[2]0.9996[2]99.72% to 100.33%[2]Not SpecifiedBulk and Tablet
0.1 to 0.5 µg/ml[3]Not SpecifiedNot SpecifiedIntra-day: 0.48 to 1.01, Inter-day: 0.15 to 1.15[3]Pharmaceutical Dosage Form
5-50 µg/ml[4]> 0.999[4]99.71-100.25%[4]< 1.50%[4]Pharmaceutical Dosage Form
0.1-1.2 µg/ml[5]0.9986[5]Not SpecifiedNot SpecifiedIn vitro permeation studies
2-10 µg/ml[6]0.9960[6]99.34%[6]Intra-day: 0.5894-0.7344, Inter-day: 0.4378-0.8105[6]Tablet Formulation
55-550 ng/mL[7]0.9995[7]95%[7]Intra-day: 0.26-0.78, Inter-day: 1.30-1.56[7]Rabbit Plasma
10 - 1000 ng/mL≥ 98.17%≤ 2.9% (intra- and inter- day)Rabbit Plasma
Table 2: HPTLC Methods
Linearity RangeCorrelation Coefficient (r²)Accuracy (% Recovery)Precision (%RSD)Matrix
500-2500 ng/band[8]0.9988[8]Not Specified< 2% (repeatability), Inter-day: 0.518 ± 0.196[8]Bulk Drug
50-800 ng/spot0.998ValidatedValidatedBulk and Nanoemulsion
300 to 3000 ng/mL0.999197.98 to 98.89 %ValidatedTablet Dosage Form
400–2400 ng/spotValidated97.0 to 99.0%Intra-day: 0.7 to 2.6, Inter-day: 0.8 to 3.2Tablet Formulations
Table 3: LC-MS/MS Methods
Linearity RangeCorrelation Coefficient (r²)Accuracy (%)Precision (%RSD)Matrix
0.5 - 100 ng/mlValidated89.31% and 101.77% (Intra-day)3.25% - 4.36% (Intra-day)Human Plasma
0.050–50 ng/mLValidated≤5.07%≤11.2%Human Plasma

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for the quantification of Repaglinide using HPLC-UV and LC-MS/MS.

HPLC-UV Method for Pharmaceutical Dosage Forms
  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of an organic solvent (e.g., Acetonitrile (B52724) or Methanol) and an aqueous buffer (e.g., Ammonium Acetate or Potassium Dihydrogen Phosphate), with the pH adjusted as needed (e.g., pH 3.0)[1]. The ratio is typically isocratic (e.g., 70:30, v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength between 230 nm and 245 nm[2].

  • Standard Solution Preparation:

    • A stock solution of Repaglinide is prepared in a suitable solvent like methanol (B129727) (e.g., 500 µg/mL).

    • Working standard solutions are prepared by diluting the stock solution to achieve concentrations within the desired linear range.

  • Sample Preparation (Tablets):

    • A number of tablets are weighed and finely powdered.

    • An amount of powder equivalent to a specific dose of Repaglinide is accurately weighed and transferred to a volumetric flask.

    • The drug is extracted with a suitable solvent (e.g., methanol), sonicated to ensure complete dissolution, and diluted to the final volume.

    • The solution is then filtered before injection into the HPLC system.

  • Validation Parameters:

    • Linearity: Assessed by analyzing a minimum of five concentrations across the specified range.

    • Accuracy & Precision: Determined by the analysis of replicate quality control (QC) samples at low, medium, and high concentrations.

    • Selectivity: Evaluated by analyzing blank matrix samples to ensure no interference with the Repaglinide peak.

LC-MS/MS Method for Biological Matrices (Human Plasma)

This method offers high sensitivity and is ideal for pharmacokinetic studies.

  • Chromatographic and Mass Spectrometric Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Ionization: Electrospray ionization (ESI) is commonly used.

  • Sample Preparation (Plasma):

    • Protein Precipitation: A straightforward method where a precipitating agent like acetonitrile is added to the plasma sample. The mixture is then centrifuged to remove the precipitated proteins.

    • Liquid-Liquid Extraction: An alternative method where the analyte is extracted from the plasma using an immiscible organic solvent (e.g., tert-butyl methyl ether).

  • Validation Parameters (in accordance with FDA/EMA guidelines):

    • Selectivity: Assessed using at least six different sources of blank matrix.

    • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.

    • Matrix Effect: Evaluated to ensure that components in the biological matrix do not suppress or enhance the ionization of the analyte.

    • Stability: Assessed under various conditions including freeze-thaw cycles, short-term storage, and long-term storage.

Visualizations

Repaglinide's Mechanism of Action

Repaglinide stimulates insulin (B600854) secretion from pancreatic β-cells by binding to and inhibiting the ATP-sensitive potassium (KATP) channels on the cell membrane. This action leads to a cascade of events culminating in the release of insulin.

Repaglinide_Signaling_Pathway Repaglinide Signaling Pathway for Insulin Secretion Repaglinide Repaglinide KATP_Channel ATP-Sensitive K+ Channel (SUR1/Kir6.2) Repaglinide->KATP_Channel Inhibits Membrane_Depolarization Membrane Depolarization KATP_Channel->Membrane_Depolarization Closure leads to Ca_Channel Voltage-Gated Ca2+ Channel Membrane_Depolarization->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Insulin_Vesicles Insulin-Containing Vesicles Ca_Influx->Insulin_Vesicles Triggers fusion of Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Results in

Caption: Mechanism of Repaglinide-induced insulin secretion.

Experimental Workflow for Repaglinide Quantification

The following diagram illustrates a typical experimental workflow for the quantification of Repaglinide in a given sample matrix using a chromatographic technique.

Experimental_Workflow General Workflow for Repaglinide Quantification cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Analysis Sample_Collection Sample Collection (e.g., Tablets, Plasma) Sample_Extraction Sample Extraction/ Precipitation Sample_Collection->Sample_Extraction Standard_Weighing Standard Weighing (Repaglinide) Stock_Solution Stock Solution Preparation Standard_Weighing->Stock_Solution Chromatography HPLC / HPTLC / LC-MS Sample_Extraction->Chromatography Dilution_Series Working Standard Dilutions Stock_Solution->Dilution_Series Dilution_Series->Chromatography Detection Detection (UV or MS) Chromatography->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Concentration Calculation Calibration_Curve->Quantification Validation Method Validation (Accuracy, Precision, etc.) Quantification->Validation

Caption: A typical workflow for Repaglinide analysis.

References

Stability of Repaglinide in Biological Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The integrity of analytical results in preclinical and clinical studies hinges on the stability of the analyte in biological matrices. This guide provides a comprehensive comparison of the stability of repaglinide (B1680517) in biological samples under various storage and handling conditions. The data presented is supported by experimental findings from published literature and offers a comparative perspective with other oral antidiabetic agents, namely the meglitinide (B1211023) analogue nateglinide (B44641) and the sulfonylurea glipizide.

Comparative Stability Summary

The following tables summarize the stability of repaglinide and its comparators in human plasma under typical bioanalytical laboratory conditions. The stability is generally assessed by analyzing quality control (QC) samples at low and high concentrations and comparing the results against freshly prepared standards. The acceptable deviation is typically within ±15% of the nominal concentration.

Table 1: Short-Term (Bench-Top) Stability of Antidiabetic Drugs in Human Plasma

AnalyteConditionDurationStability (% Recovery/Change)Reference
Repaglinide Room TemperatureUp to 6 hoursStable (within acceptable limits)[1][2]
Glipizide Room TemperatureNot SpecifiedStable[3]
Nateglinide Not SpecifiedNot SpecifiedData not available

Table 2: Freeze-Thaw Stability of Antidiabetic Drugs in Human Plasma

AnalyteNumber of CyclesStability (% Recovery/Change)Reference
Repaglinide 3 cyclesStable (within acceptable limits)[1]
Repaglinide 5 cyclesStable (within acceptable limits)[2]
Glipizide Not SpecifiedStable (>90% recovery)
Nateglinide Not SpecifiedData not available

Table 3: Long-Term Stability of Antidiabetic Drugs in Human Plasma

AnalyteStorage TemperatureDurationStability (% Recovery/Change)Reference
Repaglinide -20°CUp to 2 monthsStable (within acceptable limits)
Repaglinide -20°CAt least 29 daysStable (within acceptable limits)
Glipizide Not SpecifiedNot SpecifiedStable (>90% recovery)
Nateglinide Not SpecifiedData not available

Table 4: Post-Preparative (Autosampler) Stability of Antidiabetic Drugs

AnalyteStorage ConditionDurationStability (% Recovery/Change)Reference
Repaglinide Not SpecifiedAt least 39 hoursStable (within acceptable limits)
Glipizide Not SpecifiedNot SpecifiedStable (>90% recovery)
Nateglinide Not SpecifiedNot SpecifiedData not available

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of stability studies. Below are representative protocols for assessing the stability of repaglinide in biological samples.

Protocol 1: Bioanalytical Method for Repaglinide Quantification

A common approach for quantifying repaglinide in plasma involves High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection.

  • Sample Preparation: A protein precipitation method is frequently employed. To a plasma sample, an organic solvent like acetonitrile (B52724) is added to precipitate proteins. After centrifugation, the supernatant is collected, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection into the HPLC system.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A mixture of an acidic aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile) is common.

    • Flow Rate: Typically around 1 mL/min.

    • Detection: UV detection at approximately 245 nm or tandem mass spectrometry (MS/MS) for higher sensitivity and selectivity.

Protocol 2: Stability Assessment Experiments

The stability of repaglinide in plasma is evaluated by subjecting QC samples to various conditions and analyzing them against a freshly prepared calibration curve.

  • Short-Term (Bench-Top) Stability: Low and high concentration QC samples are thawed and kept at room temperature for a specified period (e.g., 6 hours) before being processed and analyzed.

  • Freeze-Thaw Stability: The stability is assessed by subjecting low and high concentration QC samples to multiple freeze-thaw cycles (e.g., freezing at -20°C or -80°C and thawing at room temperature). After the specified number of cycles, the samples are analyzed.

  • Long-Term Stability: Low and high concentration QC samples are stored at a specified temperature (e.g., -20°C or -80°C) for an extended period (e.g., 1, 2, or 3 months). At the end of the storage period, the samples are thawed, processed, and analyzed.

  • Post-Preparative (Autosampler) Stability: The stability of processed samples is determined by placing the reconstituted extracts in the autosampler of the HPLC system for a specified duration (e.g., 24-48 hours) before analysis.

Visualizing Experimental Workflows

The following diagrams illustrate the typical workflows for sample preparation and stability assessment of repaglinide in biological samples.

SamplePreparation Start Plasma Sample ProteinPrecipitation Add Acetonitrile (Protein Precipitation) Start->ProteinPrecipitation Vortex Vortex ProteinPrecipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge CollectSupernatant Collect Supernatant Centrifuge->CollectSupernatant Evaporate Evaporate to Dryness CollectSupernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Analyze by HPLC-UV/MS Reconstitute->Analyze

A typical sample preparation workflow for Repaglinide analysis.

StabilityAssessment cluster_conditions Stability Conditions BenchTop Bench-Top (Room Temp) AnalyzeQC Process and Analyze Stored QC Samples BenchTop->AnalyzeQC FreezeThaw Freeze-Thaw Cycles (-20°C / RT) FreezeThaw->AnalyzeQC LongTerm Long-Term (-20°C / -80°C) LongTerm->AnalyzeQC Autosampler Post-Preparative (Autosampler Temp) Autosampler->AnalyzeQC PrepareQC Prepare Low & High QC Samples in Plasma StoreQC Store QC Samples under Different Conditions PrepareQC->StoreQC Compare Compare with Freshly Prepared Standards AnalyzeQC->Compare

Workflow for assessing the stability of Repaglinide in plasma.

References

A Comparative Guide to the Extraction of Repaglinide from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic agents like Repaglinide (B1680517) in plasma is critical for pharmacokinetic and bioequivalence studies. The initial and most crucial step in this process is the efficient extraction of the analyte from the complex plasma matrix. This guide provides an objective comparison of the three most common extraction techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), supported by experimental data and detailed protocols.

Performance Comparison

The choice of extraction method significantly impacts the recovery, purity, and sensitivity of the final analysis. The following table summarizes the quantitative performance of different extraction methods for Repaglinide from plasma based on published data.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery Rate (%) 98.5 - 103[1]89.73 ± 7.31[2] to 96.02[3]~90%[4]
Matrix Effect (%) 92.1 - 102[1]Minimal matrix effects reportedData not consistently available
Intra-day Precision (RSD%) ≤ 2.91.95 - 6.67Data not consistently available
Inter-day Precision (RSD%) ≤ 2.95.21 - 11.96Data not consistently available
Limit of Quantification (LOQ) (ng/mL) 5 - 100.05 - 202

Experimental Workflows

The general workflow for each extraction method involves several key steps, as illustrated in the diagram below. The primary distinction lies in the technique used to separate Repaglinide from plasma proteins and other endogenous components.

Extraction_Workflows cluster_0 General Workflow cluster_1 Protein Precipitation (PPT) cluster_2 Liquid-Liquid Extraction (LLE) cluster_3 Solid-Phase Extraction (SPE) Start Plasma Sample node_ppt Protein Precipitation Start->node_ppt node_lle Liquid-Liquid Extraction Start->node_lle node_spe Solid-Phase Extraction Start->node_spe End Analysis (e.g., HPLC, LC-MS/MS) Evaporation Evaporation & Reconstitution Evaporation->End ppt_add Add Precipitating Agent (e.g., Acetonitrile) node_ppt->ppt_add lle_add Add Extraction Solvent (e.g., Ethyl Acetate) & Adjust pH node_lle->lle_add spe_load Load Sample onto Cartridge node_spe->spe_load ppt_vortex Vortex ppt_add->ppt_vortex ppt_centrifuge Centrifuge ppt_vortex->ppt_centrifuge ppt_supernatant Collect Supernatant ppt_centrifuge->ppt_supernatant ppt_supernatant->Evaporation lle_vortex Vortex lle_add->lle_vortex lle_centrifuge Centrifuge lle_vortex->lle_centrifuge lle_organic Collect Organic Layer lle_centrifuge->lle_organic lle_organic->Evaporation spe_wash Wash Cartridge spe_load->spe_wash spe_elute Elute Analyte spe_wash->spe_elute spe_elute->Evaporation

General workflows for plasma extraction methods.

Detailed Experimental Protocols

Below are detailed methodologies for each of the key extraction techniques cited in the performance comparison table.

Protein Precipitation (PPT) with Acetonitrile (B52724)

This method is valued for its simplicity and speed.

Protocol:

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add a specific volume of a precipitating agent, typically acetonitrile, in a 1:3 or 1:4 plasma-to-solvent ratio.

  • Vortex the mixture vigorously for approximately 1-2 minutes to ensure thorough mixing and protein denaturation.

  • Centrifuge the sample at high speed (e.g., 8,000-15,000 x g) for 5-10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the clear supernatant containing the extracted Repaglinide.

  • The supernatant can be directly injected for analysis or evaporated to dryness and reconstituted in a suitable mobile phase.

Liquid-Liquid Extraction (LLE)

LLE offers a higher degree of sample cleanup compared to PPT, often resulting in lower matrix effects.

Protocol using Ethyl Acetate (B1210297):

  • Take a 200 µL plasma sample and transfer it to a clean glass tube.

  • Add 100 µL of an internal standard solution.

  • Add 50 µL of 0.05 M ammonium (B1175870) acetate buffer (pH 4.5) and vortex for 30 seconds.

  • Add 6 mL of tert-butyl methyl ether as the extraction solvent.

  • Vortex the mixture for 60 seconds to facilitate the transfer of Repaglinide into the organic phase.

  • Centrifuge the sample at approximately 3200 rpm for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in a suitable volume of the mobile phase for analysis.

Protocol using Diethyl Ether-Dichloromethane:

  • To 25 µL of plasma, add the internal standard.

  • Perform the extraction using a mixture of diethyl ether and dichloromethane (B109758) (60:40, v/v).

  • The subsequent steps of vortexing, centrifugation, separation of the organic layer, evaporation, and reconstitution are similar to the ethyl acetate protocol.

Solid-Phase Extraction (SPE)

SPE is known for providing the cleanest extracts and high recovery, though it can be more time-consuming and costly than PPT or LLE. A simplified protocol for Oasis HLB cartridges has been developed to improve efficiency.

Simplified 3-Step Protocol using Oasis HLB Cartridges: This protocol eliminates the traditional conditioning and equilibration steps, saving time and solvent.

  • Load: Directly load the pre-treated plasma sample onto the Oasis HLB SPE cartridge.

  • Wash: Wash the cartridge with a weak solvent (e.g., 5% methanol (B129727) in water) to remove polar interferences while retaining Repaglinide.

  • Elute: Elute Repaglinide from the cartridge using a strong solvent (e.g., acetonitrile or methanol). The eluate is then typically evaporated and reconstituted for analysis.

Conclusion

The selection of an appropriate extraction method for Repaglinide from plasma is a critical decision that depends on the specific requirements of the assay, including desired sensitivity, sample throughput, and available instrumentation.

  • Protein Precipitation is a rapid and straightforward technique suitable for high-throughput screening, although it may be more susceptible to matrix effects.

  • Liquid-Liquid Extraction provides a good balance of cleanliness, recovery, and cost-effectiveness, making it a widely used method.

  • Solid-Phase Extraction offers the highest level of sample cleanup and recovery, which is ideal for assays requiring maximum sensitivity and minimal matrix interference. The development of simplified protocols is also making SPE a more time and cost-efficient option.

Researchers should carefully consider the performance characteristics and procedural complexities of each method to select the most suitable approach for their specific analytical needs.

References

Inter-day and intra-day precision for Repaglinide bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

Precision in Repaglinide (B1680517) Bioanalysis: A Comparative Guide

For researchers, scientists, and drug development professionals, the meticulous validation of bioanalytical methods is a critical component of preclinical and clinical research. This guide offers a comparative overview of validated bioanalytical methods for the quantification of Repaglinide, a prominent oral antidiabetic drug. The following sections detail the performance characteristics of various analytical techniques, with a focus on inter-day and intra-day precision, and provide the experimental protocols used in their validation.

Comparative Precision of Repaglinide Bioanalytical Methods

The quantification of Repaglinide in biological matrices is primarily accomplished using High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection or Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods often hinges on the required sensitivity, selectivity, and the nature of the biological matrix being analyzed. The precision of these methods, expressed as the percentage of relative standard deviation (%RSD), is a key indicator of their reproducibility.

Analytical MethodMatrixIntra-Day Precision (%RSD)Inter-Day Precision (%RSD)Linearity RangeLOQ
RP-HPLC with UV Detection Pharmaceutical Dosage Form< 2%[1]< 2%[1]0.5 - 3 µg/mL[1]0.172 µg/mL[1]
RP-HPLC with UV Detection Rabbit Plasma≤ 2.9%[1]≤ 2.9%[1]10 - 1000 ng/mL[1]5.23 ng/mL[1]
RP-HPLC with UV Detection Rabbit Plasma0.26 - 0.78%1.30 - 1.56%55 - 550 ng/mL[2]Not explicitly stated
HPLC Human Plasma3.90 - 6.67%[3][4]5.21 - 11.84%[3][4]20 - 200 ng/mL[3][4]20 ng/mL[3][4]
RP-HPLC Tablet Formulation0.5894 - 0.7344%0.4378 - 0.8105%2 - 10 µg/mL[5]2.1101 µg/mL[5]
LC-MS/MS Human PlasmaNot explicitly statedNot explicitly stated0.5 - 100 ng/mL[6]Not explicitly stated
LC-MS/MS In vitro metabolism studyNot explicitly statedNot explicitly stated2 - 1000 ng/mLNot explicitly stated

Experimental Protocols

Detailed methodologies are essential for the replication of bioanalytical assays. Below are representative protocols for HPLC-UV and LC-MS/MS methods for Repaglinide analysis.

RP-HPLC with UV Detection for Repaglinide in Pharmaceutical Dosage Forms[1]

This method is designed for the quantification of Repaglinide in bulk drug and tablet formulations.[1]

  • Chromatographic Conditions:

    • Column: Varian C18 (250 x 4.6 mm i.d., 5 µm particle size)[1]

    • Mobile Phase: Acetonitrile:10mM Ammonium Acetate (pH 3.0, adjusted with phosphoric acid) (70:30, v/v)[1]

    • Flow Rate: 1.0 mL/min[1]

    • Detection: UV at 230 nm[1]

  • Standard Solution Preparation:

    • Prepare a stock solution of Repaglinide (e.g., 500 µg/mL) in methanol (B129727).[1]

    • Perform serial dilutions with methanol to prepare working standard solutions in the desired concentration range (e.g., 0.5-3 µg/mL).[1]

  • Sample Preparation (Tablets):

    • Weigh and finely powder 20 tablets.[1]

    • Transfer an amount of powder equivalent to 0.5 mg of Repaglinide to a 100 mL volumetric flask.[1]

    • Add approximately 60 mL of methanol and sonicate for 15 minutes.[1]

    • Make up the volume with methanol.[1]

    • Dilute 1 mL of this solution to 10 mL with methanol for analysis.[1]

HPLC Method for Repaglinide in Human Plasma[3][4]

This method is suitable for pharmacokinetic studies of Repaglinide in human plasma.[3][4]

  • Chromatographic Conditions:

    • Column: Purospher STAR C-18 analytical column (4.8 mm x 150 mm; 5 µm particle size)[3][4]

    • Mobile Phase: Acetonitrile-ammonium formate (B1220265) (pH 2.7; 0.01 M) (60:40, v/v)[3][4]

    • Flow Rate: 1 ml/min[3][4]

    • Internal Standard: Indomethacin[3]

  • Sample Preparation (Plasma):

    • Plasma samples containing Repaglinide and the internal standard were extracted with ethylacetate at pH 7.4.[3]

LC-MS/MS for Repaglinide in Human Plasma[6]

This highly sensitive and selective method is ideal for pharmacokinetic and metabolism studies.

  • Sample Preparation (Plasma):

    • Liquid-Liquid Extraction: After the addition of an internal standard (cetirizine), analytes were extracted from plasma samples using tert-butyl methyl ether.[6]

  • Chromatographic and Mass Spectrometric Conditions:

    • Chromatography: Reversed-phase liquid chromatography[6]

    • Ionization: Electrospray ionization[6]

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.[1]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the bioanalysis of Repaglinide in plasma using a protein precipitation method followed by LC-MS/MS analysis.

Repaglinide_Bioanalysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma_sample Plasma Sample add_is Add Internal Standard plasma_sample->add_is add_precip Add Protein Precipitating Agent (e.g., Acetonitrile) add_is->add_precip vortex Vortex add_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation (Reversed-Phase) supernatant->hplc Inject ms Mass Spectrometry (ESI-MS/MS, MRM) hplc->ms data_acq Data Acquisition ms->data_acq data_proc Data Processing (Quantification) data_acq->data_proc

Caption: Workflow for Repaglinide bioanalysis in plasma.

References

A Comparative Guide to Robustness Testing of Analytical Methods for Repaglinide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the reliability of an analytical method is paramount. Robustness testing is a critical component of method validation, demonstrating the method's capacity to remain unaffected by small, deliberate variations in procedural parameters. This guide provides a comparative overview of robustness testing for the analytical determination of Repaglinide (B1680517), a widely used anti-diabetic drug. The focus is on High-Performance Liquid Chromatography (HPLC) methods, a common technique for its quantification.

Experimental Protocols

The following protocol outlines a typical procedure for conducting robustness testing of an HPLC method for Repaglinide analysis, based on established practices and regulatory guidelines such as those from the International Conference on Harmonisation (ICH).[1][2][3][4]

Objective: To evaluate the robustness of the HPLC method for the quantification of Repaglinide by intentionally varying critical method parameters and observing the impact on analytical results.

Materials and Reagents:

  • Repaglinide reference standard

  • HPLC grade acetonitrile (B52724), methanol, and water

  • Analytical grade buffers (e.g., phosphate, acetate)

  • Formulated Repaglinide tablets

  • 0.45 µm membrane filters

Typical Chromatographic Conditions (Baseline):

  • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[5]

  • Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. A common ratio is 65:35 (v/v) Acetonitrile:Ammonium formate (B1220265) buffer.[5]

  • Flow Rate: 1.0 mL/min.[5][6]

  • Detection Wavelength: 245 nm.[5]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled (e.g., 30°C).

Robustness Parameters and Variations: The following parameters are typically varied to assess method robustness. The variations should be small and reflect potential day-to-day fluctuations.

  • Flow Rate: ± 0.2 mL/min from the nominal flow rate.

  • Mobile Phase Composition: ± 2% in the proportion of the organic solvent.

  • pH of the Aqueous Buffer: ± 0.2 units from the nominal pH.

  • Detection Wavelength: ± 2 nm from the nominal wavelength.[5]

  • Column Temperature (if controlled): ± 5°C from the nominal temperature.

  • Different Column Batches/Lots: Analysis is performed on columns from different manufacturing lots.

  • Different Instrument Systems: The analysis is repeated on a different but equivalent HPLC system.

Procedure:

  • Prepare a standard solution of Repaglinide of a known concentration (e.g., 10 µg/mL).[5]

  • Prepare a sample solution from the pharmaceutical dosage form (e.g., tablets) to a similar concentration.

  • For each deliberate variation of a single parameter (while keeping others constant), inject the standard and sample solutions in replicate (n=3 or 6).

  • Record the chromatograms and evaluate the system suitability parameters (e.g., retention time, peak area, theoretical plates, tailing factor) and the assay results for the sample.

Acceptance Criteria: The method is considered robust if the system suitability parameters remain within acceptable limits for all tested variations, and the assay results show no significant deviation from the nominal values. Typically, the relative standard deviation (RSD) for the assay results under the varied conditions should be less than 2%.

Data Presentation

The quantitative data from robustness studies are best presented in tabular format for clear comparison. Below are example tables summarizing the effect of deliberate variations on key analytical parameters.

Table 1: Effect of Variation in Flow Rate

Flow Rate (mL/min)Retention Time (min)Peak AreaTailing FactorTheoretical Plates
0.85.255389451.187150
1.0 (Nominal)4.225360331.207200
1.23.515331211.227250

Table 2: Effect of Variation in Mobile Phase Composition

Mobile Phase (Acetonitrile:Buffer)Retention Time (min)Peak AreaTailing FactorTheoretical Plates
63:374.555358901.197180
65:35 (Nominal)4.225360331.207200
67:333.985361801.217230

Table 3: Effect of Variation in pH of the Aqueous Buffer

pH of BufferRetention Time (min)Peak AreaTailing FactorTheoretical Plates
3.34.185359951.217190
3.5 (Nominal)4.225360331.207200
3.74.265360701.197210

Table 4: Effect of Variation in Detection Wavelength

Wavelength (nm)Peak Area
243534890
245 (Nominal)536033
247537150

Mandatory Visualization

The following diagrams illustrate the workflow and logical relationships in the robustness testing of the analytical method for Repaglinide.

Robustness_Testing_Workflow cluster_prep Preparation cluster_params Parameter Variation cluster_analysis Analysis cluster_evaluation Evaluation prep_std Prepare Standard Solution hplc_analysis HPLC Analysis prep_std->hplc_analysis prep_sample Prepare Sample Solution prep_sample->hplc_analysis flow_rate Flow Rate (± 0.2 mL/min) flow_rate->hplc_analysis mobile_phase Mobile Phase (± 2% Organic) mobile_phase->hplc_analysis ph Buffer pH (± 0.2) ph->hplc_analysis wavelength Wavelength (± 2 nm) wavelength->hplc_analysis system_suitability System Suitability (RT, Tailing Factor, Plates) hplc_analysis->system_suitability assay Assay Results (%RSD < 2%) hplc_analysis->assay conclusion Method is Robust system_suitability->conclusion Pass not_robust Method is Not Robust (Requires Optimization) system_suitability->not_robust Fail assay->conclusion Pass assay->not_robust Fail

Caption: Workflow for Robustness Testing of Repaglinide HPLC Method.

Signaling_Pathway_Placeholder cluster_input Inputs cluster_process Process cluster_output Outputs method Established Analytical Method risk_assessment Identify Critical Parameters method->risk_assessment ich ICH Guidelines (Q2, Q14) ich->risk_assessment variation Deliberate Variation of Parameters risk_assessment->variation data_collection Collect Analytical Data variation->data_collection statistical_analysis Statistical Analysis (e.g., %RSD) data_collection->statistical_analysis robustness_report Robustness Report statistical_analysis->robustness_report validation_dossier Contribution to Validation Dossier robustness_report->validation_dossier

Caption: Logical Flow from Method Development to Validation Reporting.

Comparison with Alternative Methods

While HPLC is the most prevalent technique for the analysis of Repaglinide, other methods like High-Performance Thin-Layer Chromatography (HPTLC) have also been developed and validated.

HPLC vs. HPTLC for Robustness Testing:

FeatureHPLC (High-Performance Liquid Chromatography)HPTLC (High-Performance Thin-Layer Chromatography)
Principle Column chromatographyPlanar chromatography
Precision Generally higher precision and automation.Can be influenced by manual application and plate variations.
Sensitivity High sensitivity, with LOD often in the ng/mL range.Good sensitivity, with LOD reported in the ng per spot range.[3]
Throughput Sequential analysis of samples.Simultaneous analysis of multiple samples on a single plate.
Solvent Consumption Higher solvent consumption per sample.Lower solvent consumption.
Robustness Testing Well-established protocols for varying parameters like flow rate and column temperature.Robustness is tested by varying mobile phase composition, saturation time, and developing distance.
Typical Application Widely used for routine quality control, stability studies, and bioanalytical assays.Suitable for rapid screening, purity testing, and stability-indicating assays.

In the context of robustness testing, HPLC methods offer a higher degree of control over instrumental parameters, which can be varied with high precision. HPTLC, on the other hand, introduces different sets of variables related to the plate and development chamber. The choice between these methods depends on the specific application, available instrumentation, and the desired throughput and sensitivity. For regulatory submissions requiring high precision and detailed characterization of robustness, HPLC is often the preferred method.

References

Comparative study of different mass spectrometers for Repaglinide analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and sensitive quantification of Repaglinide (B1680517), an oral antidiabetic drug, is crucial in pharmacokinetic studies, bioequivalence assessments, and quality control of pharmaceutical formulations. Liquid chromatography coupled with mass spectrometry (LC-MS) has become the gold standard for this analysis due to its high selectivity and sensitivity. This guide provides a comparative overview of different mass spectrometry techniques for Repaglinide analysis, supported by experimental data to aid researchers in selecting the most appropriate instrumentation for their needs.

Performance Comparison of Mass Spectrometers

The choice of a mass spectrometer significantly impacts the performance of a bioanalytical method. While various types of mass spectrometers are available for pharmaceutical analysis, including Time-of-Flight (TOF), Orbitrap, and Ion Trap systems, the triple quadrupole (QqQ) mass spectrometer is the most widely utilized for the quantitative analysis of Repaglinide due to its excellent sensitivity and reproducibility in multiple reaction monitoring (MRM) mode.[1]

The following table summarizes the performance characteristics of LC-MS/MS methods for Repaglinide analysis, primarily using triple quadrupole mass spectrometers, as reported in various studies.

Performance MetricMethod 1Method 2Method 3
Mass Spectrometer Triple QuadrupoleAPI 4000 Triple QuadrupoleTriple Quadrupole
Linearity Range 0.5 - 100 ng/mL[2][3]0.050 - 50 ng/mL[4]2 - 1000 ng/mL (in microsomal medium)[5]
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[2]0.050 ng/mL[4]2 ng/mL (in microsomal medium)[5]
Limit of Detection (LOD) Not Reported0.010 ng/mL[4]Not Reported
Intra-day Precision (%RSD) 3.25% - 4.36%[3]≤5.07%[4]Not Reported
Inter-day Precision (%RSD) Not Reported≤11.2%[4]Not Reported
Intra-day Accuracy 89.31% - 101.77%[3]-0.593% to -1.26% (as relative error)[4]Not Reported
Inter-day Accuracy Not ReportedNot ReportedNot Reported
Mean Recovery 96.02%[2]Not Reported~90%[5]
Ionization Mode ESI Positive[2]ESI Positive[4]ESI Positive[5]

Key Observations:

  • Sensitivity: Methods utilizing triple quadrupole mass spectrometers demonstrate high sensitivity, with LLOQs as low as 0.050 ng/mL, making them suitable for pharmacokinetic studies where low concentrations of Repaglinide in biological matrices are expected.[4]

  • Linearity: A wide linear range can be achieved, accommodating various concentration levels of the analyte.[2][4][5]

  • Precision and Accuracy: The reported methods show excellent precision and accuracy, meeting the stringent requirements of regulatory guidelines for bioanalytical method validation.[3][4]

Experimental Protocols

The following sections detail the typical methodologies employed for the analysis of Repaglinide using LC-MS/MS.

Sample Preparation

The extraction of Repaglinide from biological matrices is a critical step to remove interferences and enrich the analyte. Common techniques include:

  • Liquid-Liquid Extraction (LLE): This method involves the extraction of the analyte from the aqueous biological sample into an immiscible organic solvent. A frequently used solvent for Repaglinide extraction is a mixture of diethyl ether and dichloromethane.[4]

  • Protein Precipitation (PP): A simpler and faster technique where a protein precipitating agent, such as acetonitrile, is added to the plasma sample to denature and remove proteins.

  • Solid-Phase Microextraction (SPME): A more modern and high-throughput technique that utilizes a coated fiber to extract the analyte from the sample matrix.[5]

Liquid Chromatography

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard separation technique for Repaglinide.

  • Columns: C8 and C18 columns are commonly used for the chromatographic separation of Repaglinide and its internal standard.[4][6]

  • Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate).[4] Gradient elution is often employed to achieve optimal separation.[7]

Mass Spectrometry

As previously mentioned, triple quadrupole mass spectrometers operating in MRM mode are the preferred choice for quantification.

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is universally used for the analysis of Repaglinide.[2][4][6]

  • MRM Transitions: The selection of specific precursor-to-product ion transitions for Repaglinide and its internal standard ensures high selectivity and reduces matrix effects. A common transition for Repaglinide is m/z 453.3 > 162.2.[2][3]

Visualizing the Workflow

The following diagrams illustrate the experimental workflow and the logic behind the analytical method.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis start Biological Sample (e.g., Plasma) extraction Extraction (LLE, PP, or SPME) start->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant injection Inject into HPLC supernatant->injection hplc Chromatographic Separation (C18 Column) injection->hplc ms Mass Spectrometry (Triple Quadrupole - MRM) hplc->ms quantification Quantification ms->quantification results Pharmacokinetic/ Bioequivalence Assessment quantification->results

Caption: Experimental workflow for Repaglinide analysis.

logical_relationship cluster_method Analytical Method cluster_performance Performance Characteristics cluster_application Application lc Liquid Chromatography (Separation) ms Mass Spectrometry (Detection & Quantification) lc->ms sensitivity High Sensitivity (Low LLOQ) ms->sensitivity selectivity High Selectivity (MRM) ms->selectivity pk_studies Pharmacokinetic Studies sensitivity->pk_studies selectivity->pk_studies accuracy Accuracy accuracy->pk_studies precision Precision precision->pk_studies

Caption: Logic of LC-MS/MS for Repaglinide analysis.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Repaglinide M2-D5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with specialized compounds like Repaglinide M2-D5. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. By adhering to these procedural, step-by-step guidelines, you can confidently handle this compound while maintaining the integrity of your experiments.

Hazard Identification and Personal Protective Equipment (PPE)

Repaglinide and its deuterated analogues are potent compounds that require careful handling to avoid exposure. The primary hazards include potential reproductive toxicity, harm to breast-fed children, and being harmful if swallowed.[1][2][3] Therefore, a comprehensive approach to personal protection is critical.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Hand Protection Impervious gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.To prevent skin contact with the compound.[2][3]
Eye/Face Protection Safety goggles or chemical safety glasses. A face shield may be required in situations with a risk of splashing.To protect eyes from dust, splashes, and vapors.
Skin and Body Protection Protective clothing, such as a lab coat. For larger quantities or when there is a risk of significant exposure, impervious protective clothing and boots may be necessary.To prevent contamination of personal clothing and skin.
Respiratory Protection A dust respirator or a respirator approved under appropriate government standards should be used, especially when handling the compound in powder form or when adequate ventilation is not available.To prevent inhalation of dust or aerosols.

Always consult the specific Safety Data Sheet (SDS) for the exact product you are using for any additional PPE requirements.

Safe Handling and Storage Protocols

Proper handling and storage are crucial not only for safety but also for maintaining the isotopic purity and stability of deuterated compounds like this compound.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure you have read and understood the Safety Data Sheet (SDS). Work in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Weighing and Aliquoting: When handling the solid compound, use a calibrated analytical balance in an enclosure to minimize dust generation. Avoid creating dust.

  • Solution Preparation: To prepare solutions, allow the compound to equilibrate to room temperature before opening the container to prevent condensation. Use a high-purity aprotic solvent such as acetonitrile (B52724) or methanol (B129727) to dissolve the standard. Gently vortex or sonicate to ensure complete dissolution.

  • Spill Management: In case of a spill, sweep up the solid material and place it in a suitable, closed container for disposal. Avoid flushing into the sewer system.

  • Hygiene: Wash hands thoroughly after handling the compound. Do not eat, drink, or smoke in the work area.

Storage Conditions:

To maintain product quality and isotopic integrity, store this compound in a tightly closed container in a dry and well-ventilated place. For long-term storage, it is often recommended to store the compound in a freezer at temperatures of -20°C or colder, protected from light and moisture.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Disposal Guidelines:

  • Dispose of the contents and container to an approved waste disposal plant.

  • Contaminated packaging should be treated as the substance itself.

  • Do not release the chemical into the environment or flush it down the drain.

Always follow local, state, and federal regulations for chemical waste disposal.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

A 1. Pre-Experiment Preparation B 2. Don Appropriate PPE A->B C 3. Compound Handling (Weighing/Solution Prep) B->C D 4. Experimentation C->D E 5. Decontamination D->E F 6. Waste Disposal E->F G 7. Doff PPE & Personal Hygiene F->G

Caption: Workflow for Safe Handling of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.